Product packaging for Ald-Ph-PEG6-acid(Cat. No.:)

Ald-Ph-PEG6-acid

Cat. No.: B605302
M. Wt: 485.5 g/mol
InChI Key: RNJVHKOJSNIKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ald-Ph-PEG6-acid is a PEG Linker. PEG Linkers and derivatives may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35NO10 B605302 Ald-Ph-PEG6-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJVHKOJSNIKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-PEG6-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Ald-Ph-PEG6-acid, a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure and properties, provide detailed experimental protocols for its use, and present a logical workflow for the synthesis of antibody-drug conjugates (ADCs), a key application of this molecule.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) based linker featuring two distinct reactive moieties: a benzaldehyde group and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG6 chain enhances the solubility and bioavailability of the resulting conjugate in aqueous media.

Chemical Structure and Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C23H35NO10[1][2]
Molecular Weight 485.5 g/mol [1][3]
CAS Number 2055013-55-1[1]
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated

Functional Groups and Reactivity

The utility of this compound stems from the orthogonal reactivity of its two terminal groups.

  • Benzaldehyde Group: This group reacts specifically with hydrazide and aminooxy moieties to form a stable hydrazone or oxime linkage, respectively. The reaction, often referred to as hydrazone ligation, is particularly efficient under mildly acidic conditions (pH 5.0-6.0) but can also proceed at neutral pH. Hydrazones formed from aromatic aldehydes, such as the benzaldehyde in this linker, are generally more stable than those derived from aliphatic aldehydes.

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or through the use of other coupling agents like HATU.

Experimental Protocols

The following are detailed protocols for the two primary conjugation reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., an antibody, protein, or peptide).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vial, dissolve this compound in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Protocol 2: Hydrazone Ligation

This protocol describes the conjugation of the benzaldehyde moiety of the Ald-Ph-PEG6-conjugate (from Protocol 1) to a hydrazide-containing molecule (e.g., a modified drug or payload).

Materials:

  • Ald-Ph-PEG6-conjugate

  • Hydrazide-containing molecule

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the Ald-Ph-PEG6-conjugate in the Reaction Buffer.

    • Dissolve the hydrazide-containing molecule in a minimal amount of DMF or DMSO and then dilute with the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the hydrazide-containing molecule to the solution of the Ald-Ph-PEG6-conjugate.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Purification:

    • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess hydrazide-containing molecule and any byproducts.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as the linker. This process involves the sequential conjugation of the linker to the antibody and then to the drug.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation cluster_2 Purification Antibody Antibody (with primary amines) Activated_Antibody Antibody-PEG-Aldehyde Antibody->Activated_Antibody Amine Coupling (pH 7.2-7.5) Linker This compound Linker->Activated_Antibody EDC_NHS EDC / NHS EDC_NHS->Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC Drug Hydrazide-modified Drug Drug->ADC Hydrazone Ligation (pH 5.5) Purification Purification (e.g., SEC) ADC->Purification

A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathways and Applications

This compound itself does not directly participate in signaling pathways. Its role is to stably link a targeting moiety (like an antibody) to an effector molecule (like a cytotoxic drug). The resulting conjugate, such as an ADC, then interacts with specific signaling pathways determined by the antibody's target and the drug's mechanism of action.

For instance, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell will bind to the receptor, be internalized, and then release its cytotoxic payload. The payload then disrupts critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis. The design of the ADC, including the linker, is crucial for its efficacy. The stability of the linker in circulation and its ability to release the drug within the target cell are key determinants of the therapeutic window of the ADC.

The logical relationship for the role of an ADC in targeted therapy is depicted in the diagram below.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (with target antigen) ADC->Tumor_Cell Binding Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Cellular_Target Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis Disruption of Cellular Function

The mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, dual reactivity, and the solubility-enhancing properties of its PEG chain make it a powerful tool for the construction of complex biomolecules like ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile reagent in research and development.

References

The Bifunctional Role of Ald-Ph-PEG6-acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-acid is a heterobifunctional linker molecule increasingly utilized in the advanced development of targeted therapeutics. Its unique chemical architecture, featuring a terminal benzaldehyde group and a carboxylic acid, bridged by a six-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the function of this compound, with a focus on its applications in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The core utility of this compound lies in its ability to covalently link two distinct molecular entities. The carboxylic acid end allows for stable amide bond formation with primary amines, a common functional group in proteins and other biomolecules.[1] Simultaneously, the benzaldehyde group can react with hydrazide or aminooxy moieties to form hydrazone or oxime linkages, respectively.[1][2] The integrated PEG6 linker is not merely a spacer; it imparts favorable physicochemical properties to the final conjugate, such as increased hydrophilicity and improved solubility in aqueous media, which can enhance bioavailability and reduce non-specific aggregation.[3][4]

Core Applications in Drug Development

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins. These chimeric molecules consist of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This compound is an exemplary linker for PROTAC synthesis. The PEG component of the linker is crucial in modulating the solubility and cell permeability of the PROTAC molecule, and the length of the PEG chain can significantly influence the efficacy of target protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. This is achieved by linking a cytotoxic drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This compound can function as a linker in ADC development, connecting the antibody to the drug payload. The PEG moiety in the linker can help to overcome the hydrophobicity of many cytotoxic drugs, thereby improving the overall solubility and stability of the ADC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ubiquitinated_Target Ubiquitinated Target Protein Target_Protein->Ubiquitinated_Target Polyubiquitination Ub Ubiquitin E3_Ligase->Ub Transfers Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Below are illustrative protocols for the key chemical reactions involving this compound. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Amide Bond Formation via EDC Coupling

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand with an available amine).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step coupling)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) to the reaction mixture while stirring. If using a two-step procedure, pre-activate the carboxylic acid with EDC and NHS before adding the amine.

  • If the amine is in a salt form (e.g., hydrochloride), add DIPEA (1-2 equivalents) to neutralize the acid.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove excess EDC and urea byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Hydrazone Ligation

This protocol outlines the reaction between the benzaldehyde group of an this compound conjugate and a hydrazide-containing molecule.

Materials:

  • This compound conjugate (with the acid end already coupled)

  • Hydrazide-containing molecule

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

  • Aniline (as a catalyst, optional)

  • Reaction vessel

Procedure:

  • Dissolve the this compound conjugate and the hydrazide-containing molecule in the reaction buffer. Molar ratios can be varied, but a slight excess of the hydrazide is common.

  • If using a catalyst, add aniline to the reaction mixture (typically 10-100 mM).

  • Allow the reaction to proceed at room temperature. The reaction is generally faster at slightly acidic pH (around 6.0), but can also be performed at neutral pH.

  • Monitor the formation of the hydrazone bond by UV-Vis spectrophotometry (observing the appearance of a new absorbance peak for the hydrazone) or LC-MS.

  • The reaction time can vary from a few hours to overnight depending on the reactants and conditions.

  • Purify the resulting hydrazone conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials.

Quantitative Data Presentation

The efficacy of PROTACs and ADCs is often evaluated by measuring their biological activity at different concentrations. The following tables provide a template for presenting such quantitative data.

Table 1: PROTAC Efficacy Data

PROTAC ConstructLinkerTarget ProteinDC50 (nM)Dmax (%)
PROTAC-XThis compoundProtein A5095
PROTAC-YAlkyl-C8Protein A12080
PROTAC-ZAld-Ph-PEG2-acidProtein A8590

DC50: Concentration for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: ADC Cytotoxicity Data

ADC ConstructLinkerTarget Cell LineIC50 (nM)
ADC-1This compoundCancer Cell Line X15
ADC-2mc-Val-Cit-PABCCancer Cell Line X10
ADC-3This compoundNormal Cell Line Y>1000

IC50: Concentration for 50% inhibition of cell viability.

Experimental Workflows

PROTAC Development and Evaluation Workflow

A systematic workflow is essential for the development and characterization of effective PROTACs.

PROTAC_Workflow PROTAC Development and Evaluation Workflow Design PROTAC Design (Target Ligand, E3 Ligand, Linker) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification Binding_Assay Binary Binding Assays (SPR, ITC) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation (ITC, FRET) Binding_Assay->Ternary_Complex Cell_Permeability Cell Permeability Assay Ternary_Complex->Cell_Permeability Degradation_Assay Target Degradation Assay (Western Blot, qPCR) Cell_Permeability->Degradation_Assay Functional_Assay Cellular Functional Assays (Viability, Apoptosis) Degradation_Assay->Functional_Assay Optimization Lead Optimization (SAR studies) Functional_Assay->Optimization Optimization->Design

Caption: A typical workflow for PROTAC development.

Site-Specific ADC Synthesis Workflow

For ADCs, achieving a homogenous drug-to-antibody ratio (DAR) is critical for efficacy and safety. Site-specific conjugation methods are therefore highly desirable.

ADC_Workflow Site-Specific ADC Synthesis Workflow Antibody_Engineering Antibody Engineering (e.g., introduce specific reactive site) Antibody_Modification Antibody Modification (e.g., generate aldehyde group on Ab) Antibody_Engineering->Antibody_Modification Linker_Payload_Synthesis Linker-Payload Synthesis (e.g., with hydrazide) Conjugation Conjugation Reaction (Hydrazone Ligation) Linker_Payload_Synthesis->Conjugation Antibody_Modification->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization Functional_Testing In Vitro & In Vivo Functional Testing Characterization->Functional_Testing

Caption: Workflow for site-specific ADC synthesis.

Conclusion

This compound is a valuable and versatile tool in modern drug discovery and development. Its bifunctional nature, combined with the beneficial properties of the PEG linker, makes it a powerful building block for the synthesis of sophisticated therapeutic modalities like PROTACs and ADCs. A thorough understanding of its chemical reactivity and the biological context of its applications is crucial for researchers aiming to leverage this molecule for the creation of next-generation targeted therapies. The provided protocols and workflows serve as a foundational guide for the practical application of this compound in a research setting.

References

An In-depth Technical Guide to Ald-Ph-PEG6-acid: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG6-acid, a heterobifunctional polyethylene glycol (PEG) linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its synthesis and conjugation, and illustrates its mechanism of action within the ubiquitin-proteasome pathway.

Core Concepts: The Role of this compound in PROTACs

PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as this critical linker, offering a flexible and soluble bridge of a defined length. Its bifunctional nature, featuring a benzaldehyde group and a terminal carboxylic acid, allows for sequential and specific conjugation to the two ligands, forming the final PROTAC construct.

The PEG6 (hexaethylene glycol) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The benzaldehyde group can react with hydrazides or aminooxy moieties, while the carboxylic acid can be coupled with primary amines using activators like EDC, providing versatile conjugation strategies.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 485.5 g/mol
Molecular Formula C₂₃H₃₅NO₁₀
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DMF
Storage Condition -20°C

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a benzaldehyde-PEG-acid linker and its subsequent use in the synthesis of a PROTAC.

Protocol 1: Synthesis of a Benzaldehyde-PEG-Acid Linker

This protocol describes a general method for the synthesis of a bifunctional PEG linker with a terminal benzaldehyde and a carboxylic acid, which can be adapted for this compound.

Materials:

  • Commercially available mono-Boc-protected diamino-PEG linker

  • 4-Formylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of 4-Formylbenzoic Acid: Dissolve 4-formylbenzoic acid (1.2 equivalents) in DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve the mono-Boc-protected diamino-PEG linker (1 equivalent) in DMF. Add the activated 4-formylbenzoic acid solution to the PEG linker solution and stir at room temperature overnight.

  • Work-up and Extraction: Dilute the reaction mixture with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Boc-protected Intermediate: Purify the crude product by silica gel column chromatography to obtain the Boc-protected benzaldehyde-PEG-amine.

  • Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours.

  • Final Product Isolation: Remove the solvent under reduced pressure. The resulting product is the benzaldehyde-PEG-amine with a terminal carboxylic acid (as the TFA salt). Further purification can be performed by reverse-phase HPLC if necessary.

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines the coupling of this compound to a primary amine-containing POI ligand and a hydrazide-containing E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a primary amine

  • E3 ligase ligand with a hydrazide group

  • EDC

  • NHS

  • DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Amide Coupling of POI Ligand: Dissolve the POI ligand with a primary amine (1 equivalent) and this compound (1.1 equivalents) in DMF. Add EDC (1.2 equivalents), NHS (1.2 equivalents), and DIPEA (2 equivalents) to the solution. Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the POI-linker conjugate.

  • Purification of Intermediate: Once the reaction is complete, purify the POI-linker conjugate by reverse-phase HPLC.

  • Hydrazone Formation with E3 Ligase Ligand: Dissolve the purified POI-linker conjugate (1 equivalent) and the E3 ligase ligand with a hydrazide group (1.2 equivalents) in a suitable solvent (e.g., DMF with a catalytic amount of acetic acid).

  • Final PROTAC Formation: Stir the reaction mixture at room temperature until the formation of the hydrazone linkage is complete, as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC to obtain a high-purity product. Characterize the final product by high-resolution mass spectrometry and NMR.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of PROTACs and a general experimental workflow for their characterization.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC utilizing a linker like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Characterization->Binding_Assay Degradation_Assay Western Blot / In-Cell Western Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetics (PK) Cell_Viability->PK_Studies PD_Studies Pharmacodynamics (PD) (Target Degradation in Tissue) PK_Studies->PD_Studies Efficacy_Studies Efficacy in Disease Models PD_Studies->Efficacy_Studies

Caption: General experimental workflow for the development and evaluation of a PROTAC.

Technical Guide: Synthesis and Purification of Ald-Ph-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Ald-Ph-PEG6-acid, a heterobifunctional linker critical in bioconjugation and the development of advanced drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs). This document outlines a proposed synthetic pathway, detailed experimental protocols, and robust purification strategies. Quantitative data, based on established methodologies for similar polyethylene glycol (PEG) derivatives, is presented to guide researchers in achieving high purity and yield. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the functional application of this versatile linker.

Introduction

This compound is a discrete PEG (dPEG®) linker featuring a terminal benzaldehyde group and a carboxylic acid, separated by a six-unit polyethylene glycol chain. This heterobifunctional architecture allows for the sequential and chemoselective conjugation of two different molecules. The benzaldehyde moiety can react with hydrazides or aminooxy groups to form stable hydrazone or oxime linkages, respectively. The carboxylic acid can be activated to form amide bonds with primary amines. The PEG6 spacer enhances aqueous solubility and provides optimal spatial separation between the conjugated molecules. These properties make this compound an invaluable tool in drug development, particularly in the construction of PROTACs where it can link a target protein-binding ligand to an E3 ligase-recruiting ligand.

Proposed Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound is proposed, commencing from commercially available starting materials. The overall strategy involves the sequential modification of a PEG6 diol to introduce the protected aldehyde and acid functionalities, followed by deprotection steps.

Synthetic Workflow

The proposed synthetic workflow is depicted in the following diagram:

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols

  • Dissolve hexaethylene glycol (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 0.9 equivalents) portion-wise over 30 minutes with constant stirring under an inert atmosphere (e.g., argon).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Dissolve Mono-DMTr-O-PEG6-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

  • Dissolve DMTr-O-PEG6-O-tBu (1 equivalent) in DCM.

  • Add dichloroacetic acid (3 equivalents).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

  • Dissolve HO-PEG6-O-tBu (1 equivalent), 4-formylbenzoic acid (1.2 equivalents), and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) dissolved in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by flash column chromatography.

  • Dissolve Ald-Ph-PEG6-O-tBu (1 equivalent) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The crude product can be purified by preparative HPLC.

Purification Strategy

A multi-step purification strategy is recommended to achieve high purity of the final this compound product.

Purification Workflow

G A Crude this compound B Preparative RP-HPLC A->B Injection C Fraction Collection B->C Elution D Lyophilization C->D Pooling of Pure Fractions E Pure this compound D->E Isolation F QC Analysis (NMR, MS, HPLC) E->F Characterization

Figure 2: Purification and quality control workflow.
Purification Protocol

  • Primary Purification: The crude product from the final deprotection step should be purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 stationary phase is recommended.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30-40 minutes.

    • Detection: UV detection at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a solid.

  • Quality Control: The purity of the final product should be assessed by analytical RP-HPLC, and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following tables summarize expected quantitative data for the synthesis and characterization of this compound, based on typical results for similar PEGylation reactions.

Table 1: Summary of Synthetic Step Yields
StepProductExpected Yield (%)
1Mono-DMTr-O-PEG6-OH70-80
2DMTr-O-PEG6-O-tBu85-95
3HO-PEG6-O-tBu90-98
4Ald-Ph-PEG6-O-tBu75-85
5This compound>90
Table 2: Characterization Data
PropertyValue
Molecular Formula C23H35NO10
Molecular Weight 485.52 g/mol
Appearance White to off-white solid or viscous oil
Purity (by HPLC) >95%
¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H, CHO), ~8.1-7.9 (m, 4H, Ar-H), ~4.5-3.5 (m, 24H, PEG-H), ~2.5 (t, 2H, CH₂COOH)
Mass Spec (ESI-MS) m/z = 486.22 [M+H]⁺

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates its role in connecting a target protein ligand to an E3 ligase ligand.

G cluster_0 PROTAC Assembly A Target Protein Ligand (with amine) B This compound A->B Amide bond formation (EDC/NHS coupling) C E3 Ligase Ligand (with hydrazide) B->C Hydrazone bond formation D PROTAC Molecule C->D Final Product

Figure 3: Role of this compound in PROTAC synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route is based on well-established chemical transformations, and the purification strategy is designed to yield a high-purity product suitable for demanding applications in drug development and bioconjugation. The provided quantitative data and illustrative diagrams serve as valuable resources for researchers working with this important heterobifunctional linker. While the presented protocols are based on established chemical principles, optimization of reaction conditions and purification parameters may be necessary to achieve the desired outcomes.

Ald-Ph-PEG6-acid: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-acid is a heterobifunctional linker widely employed in bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique structure, featuring a terminal benzaldehyde group and a carboxylic acid, separated by a 6-unit polyethylene glycol (PEG) spacer, allows for the sequential and controlled conjugation of two different molecules. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] This guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two terminal functional groups. The benzaldehyde group reacts with primary amines, hydrazides, or aminooxy groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[3]

Aldehyde-Mediated Conjugation via Reductive Amination

The primary mechanism for conjugating the aldehyde end of the linker is reductive amination . This robust and widely used method forms a stable secondary amine bond between the linker and a primary amine on a biomolecule, such as the ε-amino group of a lysine residue on a protein or antibody.

The process occurs in two main steps:

  • Schiff Base Formation: The aldehyde group reacts with a primary amine in a reversible condensation reaction to form an imine, also known as a Schiff base. This reaction is pH-dependent, with optimal rates typically observed in the slightly acidic to neutral pH range (pH 6.5-8.0).

  • Reduction: The resulting imine is unstable and prone to hydrolysis. To form a stable covalent bond, the imine is immediately reduced to a secondary amine using a mild reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is the most common reducing agent for this purpose due to its stability in aqueous solutions and its specific reactivity towards the protonated Schiff base.

Reductive_Amination cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Linker_Aldehyde This compound (R'-CHO) Schiff_Base Imine Intermediate (Schiff Base) R'-CH=N-Protein Linker_Aldehyde->Schiff_Base + Protein-NH₂ - H₂O (pH 6.5-8.0) Protein_Amine Protein-NH₂ (Lysine Residue) Schiff_Base->Linker_Aldehyde + H₂O Schiff_Base_2 Imine Intermediate (Schiff Base) Schiff_Base->Schiff_Base_2 Water H₂O Stable_Amine Stable Secondary Amine (R'-CH₂-NH-Protein) Reducing_Agent NaBH₃CN Schiff_Base_2->Stable_Amine + NaBH₃CN ADC_Workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Conjugation cluster_stage3 Stage 3: Characterization Linker This compound Activation Activate Acid (EDC, NHS) Linker->Activation Payload Amine-Payload (e.g., MMAE) Coupling1 Amide Coupling Payload->Coupling1 Activation->Coupling1 Purify1 HPLC Purification Coupling1->Purify1 Intermediate Payload-Linker Intermediate Purify1->Intermediate Reductive_Amination Reductive Amination (mAb-NH₂ + Aldehyde) Intermediate->Reductive_Amination Antibody Antibody (mAb) (e.g., Trastuzumab) Antibody->Reductive_Amination Reduction Add NaBH₃CN Reductive_Amination->Reduction Purify2 SEC Purification Reduction->Purify2 Final_ADC Purified ADC Purify2->Final_ADC HIC HIC (DAR) Final_ADC->HIC SEC SEC (Aggregation) Final_ADC->SEC MS Mass Spec (Identity) Final_ADC->MS HER2_Signaling cluster_membrane Cell Membrane cluster_cell Tumor Cell Cytoplasm cluster_pathway HER2 Pro-Survival Signaling (Inhibited by Trastuzumab) HER2 HER2 Receptor Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Dimerization HER2 Dimerization HER2->Dimerization Blocked by Ab ADC Trastuzumab-Linker-MMAE (ADC) ADC->HER2 Binding Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Released MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis PI3K PI3K/AKT Pathway Dimerization->PI3K MAPK RAS/MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

References

solubility of Ald-Ph-PEG6-acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Ald-Ph-PEG6-acid

For researchers, scientists, and drug development professionals, understanding the solubility of linker molecules is paramount for successful bioconjugation, formulation, and overall experimental design. This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterobifunctional linker containing an aldehyde, a phenyl group, a polyethylene glycol (PEG) spacer, and a carboxylic acid.

Overview of this compound Solubility

This compound is a versatile molecule used in bioconjugation and the development of antibody-drug conjugates (ADCs)[1][2][3][4][5]. Its structure, featuring both hydrophobic (phenyl group) and hydrophilic (PEG chain, carboxylic acid) moieties, dictates its solubility profile. The presence of the PEG6 linker is specifically designed to enhance the aqueous solubility of the compounds it modifies.

Based on available data from chemical suppliers, this compound exhibits qualitative solubility in a range of common laboratory solvents. This information is crucial for its handling, storage, and application in various experimental settings.

Data Presentation: Qualitative Solubility

Quantitative solubility data for this compound is not widely published. However, qualitative solubility has been reported by multiple suppliers. The table below summarizes the known solubility of this compound.

SolventSolubilityCitation(s)
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Organic Solvents (General)Soluble

Note: "Soluble" is a qualitative term. The actual concentration to which this compound can be dissolved without precipitation is not specified and should be determined experimentally for specific applications.

Structural Influence on Solubility

The solubility of this compound is a direct consequence of its chemical structure:

  • Polyethylene Glycol (PEG) Chain: The PEG6 moiety is the primary contributor to the molecule's aqueous solubility. The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, facilitating its dissolution.

  • Carboxylic Acid Group: The terminal carboxylic acid is a polar group that can be ionized, particularly at neutral or basic pH, further enhancing its solubility in aqueous media.

  • Phenyl Group: The aromatic phenyl group is hydrophobic and contributes to the molecule's solubility in organic solvents.

  • Aldehyde Group: The aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in both water and polar organic solvents.

This amphiphilic nature—possessing both hydrophilic and hydrophobic regions—allows for its solubility in a range of solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain quantitative solubility data, a standardized experimental protocol is required. The following details a robust method for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurement.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Ethanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge capable of handling the selected vials

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks for standard solutions

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions for generating a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining undissolved solid. This step is critical to ensure that no solid particles are transferred in the next step.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of dissolved this compound.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical interactions governing the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare Standard Solutions H Analyze via HPLC/UV-Vis A->H Calibration Curve B Add Excess Solid to Vials C Add Solvent B->C D Agitate at Constant Temp (24-48 hours) C->D E Centrifuge to Pellet Solid D->E F Collect Supernatant E->F G Dilute Sample F->G G->H I Calculate Solubility H->I

Caption: Workflow for determining thermodynamic solubility.

G Solubility Interactions of this compound cluster_compound This compound cluster_solvents Solvents Compound This compound PEG PEG6 Chain (Hydrophilic) Compound->PEG Acid Carboxylic Acid (Hydrophilic) Compound->Acid Phenyl Phenyl Group (Hydrophobic) Compound->Phenyl Aldehyde Aldehyde (Polar) Compound->Aldehyde Aqueous Aqueous Solvents (e.g., Water) PEG->Aqueous H-Bonding Acid->Aqueous H-Bonding, Ionic Organic Organic Solvents (e.g., DMF, DMSO) Phenyl->Organic van der Waals Aldehyde->Aqueous H-Bonding

Caption: Molecular interactions influencing solubility.

References

The Bifunctional Nature of Ald-Ph-PEG6-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Ald-Ph-PEG6-acid, a heterobifunctional linker widely utilized in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its chemical properties, reactivity, and applications, supplemented with experimental protocols and data presented for clarity and practical use in a research setting.

Introduction to this compound: A Versatile Molecular Bridge

This compound is a chemical linker featuring three key components: an aldehyde group (Ald), a phenyl group (Ph), a six-unit polyethylene glycol (PEG6) chain, and a terminal carboxylic acid. This unique combination of functional groups imparts a bifunctional nature to the molecule, allowing it to covalently link two different molecular entities. The PEG linker enhances solubility and provides a flexible spacer, which is often critical for the biological activity of the final conjugate.[1][2]

The aldehyde functional group is reactive towards nucleophiles such as hydrazides and aminooxy moieties, forming hydrazone and oxime linkages, respectively.[1] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1] These orthogonal reactivities make this compound an invaluable tool in constructing complex biomolecules with precise control over their architecture.

Chemical Structure:

Key Features:

  • Bifunctionality: Possesses two distinct reactive handles for sequential or orthogonal conjugation.

  • PEG Spacer: The hydrophilic PEG6 chain improves the solubility and pharmacokinetic properties of the resulting conjugate.[2]

  • Controlled Reactivity: The aldehyde and carboxylic acid groups offer distinct reaction pathways, enabling precise bioconjugation strategies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the functional groups of this compound and the performance of bioconjugates utilizing similar linkers.

Table 1: Reactivity and Stability of the Aldehyde Functional Group

ParameterValue/CharacteristicConditionsNotes
Hydrazone Formation Kinetics Rate-determining step is aminomethanol formation below pH 5-6 and dehydration above pH 5-6.50% aqueous ethanol (v/v), 25.0 °CThe reaction of benzaldehyde derivatives with hydrazines is well-studied, providing a model for the reactivity of the Ald-Ph- moiety.
Reaction is subject to general acid catalysis.
Hydrazone Stability pH-dependent; more labile at acidic pH.Aqueous bufferThis property is advantageous for drug delivery systems designed for release in the acidic environment of endosomes or lysosomes.
Oximes are generally more stable to hydrolysis than hydrazones.pD 5.0–9.0The rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.

Table 2: Amide Bond Formation Efficiency

ParameterReagentsNotes
Coupling Efficiency EDC/NHS or HATUThese are standard coupling reagents for forming amide bonds between a carboxylic acid and a primary amine. Efficiency can be very high, but optimization is often required.
Side Reactions N-acylurea formation (with EDC)Can be minimized by using NHS or Sulfo-NHS to form a more stable active ester intermediate.

Table 3: Performance of PROTACs with PEG Linkers

PROTAC TargetLinker LengthDC50 (nM)Dmax (%)Cell Line
BTKPEG62.297Mino
BRD4PEG35585MV4-11
BRD4PEG42095MV4-11
BRD4PEG515>98MV4-11
BRD4PEG63092MV4-11
TBK121 atoms (PEG/alkyl)396Not Specified

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Hydrazone/Oxime Ligation with the Aldehyde Group

This protocol describes the conjugation of a hydrazine or aminooxy-functionalized molecule to the aldehyde group of this compound.

Materials:

  • This compound

  • Hydrazine or aminooxy-functionalized molecule (e.g., drug, peptide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or acetate buffer, pH 4.5-5.5

  • Analytical HPLC system

  • Mass spectrometer

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve the hydrazine or aminooxy-functionalized molecule in the chosen reaction buffer to a desired concentration (e.g., 1.2 equivalents relative to the aldehyde).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the hydrazine/aminooxy molecule. The final concentration of organic solvent should be kept low (typically <10%) to avoid precipitation of biomolecules.

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical HPLC. For reactions at acidic pH, the rate is generally faster.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, depending on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.

Amide Bond Formation with the Carboxylic Acid Group

This protocol outlines the conjugation of a primary amine-containing molecule to the carboxylic acid group of this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., protein, linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (e.g., 1.2 equivalents) and NHS or Sulfo-NHS (e.g., 1.5 equivalents) to the solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the primary amine-containing molecule dissolved in Coupling Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and purity.

PROTAC-Induced Protein Degradation Assay (Western Blot)

This protocol is for assessing the efficacy of a PROTAC synthesized using this compound in degrading a target protein.

Materials:

  • PROTAC of interest

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • DMSO (for PROTAC stock solution)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Determination of Drug-to-Antibody Ratio (DAR) for ADCs

This protocol provides a general method for determining the average number of drug molecules conjugated to an antibody.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) system

Procedure (using UV-Vis Spectrophotometry):

  • Measure Absorbance:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the drug has maximum absorbance.

  • Calculate Concentrations:

    • Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to set up a system of equations and solve for the concentrations of the antibody and the drug.

  • Calculate DAR:

    • The DAR is the molar ratio of the drug to the antibody.

Procedure (using HIC or RP-LC-MS):

  • Sample Preparation:

    • The ADC may require partial reduction or deglycosylation depending on the conjugation site and analytical method.

  • Chromatographic Separation:

    • Inject the prepared ADC sample onto the HIC or RP column. The different drug-loaded species will separate based on their hydrophobicity.

  • Detection and Quantification:

    • For HIC, the different DAR species are detected by UV absorbance. For RP-LC-MS, the species are detected by both UV and mass spectrometry.

    • Integrate the peak areas for each DAR species.

  • Calculate Average DAR:

    • The average DAR is calculated as the weighted average of the different DAR species, based on their relative peak areas.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Ubiquitinated POI Ternary->Ub_POI PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: Synthesize PROTAC using this compound cell_culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) start->cell_culture lysis 2. Cell Lysis (Extract proteins) cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE (Separate proteins by size) quant->sds_page transfer 5. Western Blot Transfer (Proteins to membrane) sds_page->transfer blocking 6. Blocking (Prevent non-specific binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (Target protein & loading control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (Image acquisition) secondary_ab->detection analysis 10. Data Analysis (Quantify degradation, determine DC50/Dmax) detection->analysis end End: Efficacy Determined analysis->end

Caption: PROTAC Efficacy Evaluation Workflow.

Conclusion

This compound is a powerful and versatile bifunctional linker that facilitates the construction of sophisticated bioconjugates for therapeutic and research applications. Its well-defined structure, orthogonal reactivity, and the beneficial properties conferred by the PEG spacer make it a valuable component in the design of PROTACs and ADCs. The experimental protocols and data provided in this guide serve as a foundational resource for researchers aiming to leverage the unique capabilities of this compound in their drug discovery and development endeavors. The successful application of this linker, as with any bioconjugation strategy, relies on careful optimization of reaction conditions and thorough characterization of the final product.

References

An In-depth Technical Guide to PROTAC Linkers: Featuring Ald-Ph-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the critical role of the linker component. We will delve into the structure, function, and application of linkers, using the exemplary Ald-Ph-PEG6-acid as a focal point to illustrate key principles in PROTAC design and evaluation.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable".[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific target protein.[2]

A PROTAC molecule is comprised of three key components:[3]

  • A warhead: This ligand binds to the target protein of interest (POI).

  • An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the UPS.

  • A linker: This chemical tether connects the warhead and the E3 ligase ligand.

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Its length, composition, and attachment points dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the catalytic hub of PROTAC activity.[3]

The Core of the PROTAC: The Linker

The linker's architecture profoundly influences the PROTAC's ability to induce protein degradation. Different types of linkers, such as those with polyethylene glycol (PEG), alkyl chains, or rigid cyclic structures, are employed to optimize a PROTAC's performance.[1] PEG linkers, in particular, are widely used to enhance the solubility and cell permeability of PROTAC molecules. Approximately 54% of reported PROTACs utilize PEG linkers.

This compound: A Multifunctional Linker

This compound is a PEG-based PROTAC linker that exemplifies the modularity and functionality that can be engineered into this critical component. Its structure consists of:

  • An aldehyde group (-CHO) on a phenyl ring: The aldehyde functionality provides a reactive handle for conjugation to a warhead or E3 ligase ligand, often through reductive amination or the formation of hydrazones.

  • A phenyl group: The aromatic ring can introduce a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation.

  • A PEG6 chain: The hexa-polyethylene glycol spacer enhances the hydrophilicity and solubility of the PROTAC molecule. The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure productive ternary complex formation.

  • A carboxylic acid (-COOH): This terminal functional group allows for straightforward amide bond formation with an amine-containing warhead or E3 ligase ligand.

The combination of these features makes this compound a versatile building block for the synthesis of PROTAC libraries, enabling the systematic exploration of linker-dependent effects on protein degradation.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
RC-1 BTKCRBNPEG6-based6.6>90
PROTAC (TBK1) TBK1VHLAlkyl/Ether (21 atoms)396
PROTAC (TBK1) TBK1VHLAlkyl/Ether (29 atoms)29276
SMARCA2/4 Degrader SMARCA2/4VHLPEG-based250-30065-70
BTK Degrader BTKCRBNPEG-based (≥ 4 units)1-40N/A

Note: The exact structure of the PEG6-based linker in RC-1 is not fully disclosed in the cited literature.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of PROTACs.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control.

    • Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the antibody incubation steps for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to monitor the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified recombinant target protein (POI), tagged (e.g., His-tag)

  • Purified recombinant E3 ligase complex, tagged (e.g., GST-tag)

  • PROTAC compound

  • TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Terbium)

  • TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)

  • Assay buffer

  • Microplate reader with TR-FRET capability

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged POI and E3 ligase in assay buffer at a constant concentration.

    • Prepare solutions of the donor and acceptor antibodies in assay buffer.

  • Assay Setup:

    • In a microplate, add the POI, E3 ligase, and PROTAC dilutions.

    • Incubate the mixture to allow for complex formation.

    • Add the donor and acceptor antibody solutions to the wells.

    • Incubate to allow for antibody binding.

  • Measurement:

    • Measure the TR-FRET signal on a compatible microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes (hook effect), reducing the ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in PROTAC-mediated protein degradation and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_bound POI Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Polyubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start PROTAC Design & Synthesis biochemical_assays Biochemical Assays (e.g., Ternary Complex Formation) start->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Western Blot for Degradation) biochemical_assays->cell_based_assays data_analysis Data Analysis (DC50, Dmax) cell_based_assays->data_analysis optimization Lead Optimization data_analysis->optimization optimization->start Iterative Design end In Vivo Studies optimization->end Promising Candidate

Caption: PROTAC Evaluation Workflow.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG6-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ald-Ph-PEG6-acid in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2][3] These molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

This compound is a versatile, bifunctional linker designed for the efficient synthesis of PROTACs. Its structure incorporates a polyethylene glycol (PEG) chain, which can enhance solubility and permeability, a terminal carboxylic acid for amide bond formation, and a benzaldehyde group for reductive amination. This dual functionality allows for the sequential and controlled conjugation of a warhead (POI ligand) and an E3 ligase ligand, providing a flexible and powerful tool in the development of novel protein degraders.

Chemical Structure and Properties

FeatureDescription
IUPAC Name 2-(2-(2-(2-(2-(2-(4-formylphenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
Molecular Formula C23H35NO10
Molecular Weight 485.52 g/mol
Functional Groups - Benzaldehyde (-CHO) - Carboxylic Acid (-COOH)
Reactivity - The aldehyde group reacts with primary amines via reductive amination. - The carboxylic acid group couples with primary amines to form stable amide bonds.

Application: Synthesis of a BTK-Targeting PROTAC

This application note details the synthesis of a hypothetical Bruton's tyrosine kinase (BTK)-targeting PROTAC, designated as BTK-deg-1 , utilizing this compound as the linker. This example will involve the conjugation of a known BTK inhibitor warhead and a pomalidomide-based E3 ligase ligand.

Experimental Workflow

The synthesis of BTK-deg-1 will be performed in a two-step sequential process:

  • Step 1: Amide Coupling. The carboxylic acid moiety of this compound will be coupled with the amine group of a BTK inhibitor.

  • Step 2: Reductive Amination. The aldehyde group of the resulting intermediate will be reacted with the amine group of a pomalidomide derivative to form the final PROTAC.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reductive Amination A This compound D Intermediate 1 A->D B BTK Inhibitor (with amine handle) B->D C Amide Coupling Reagents (HATU, DIPEA) C->D E Intermediate 1 H Final PROTAC (BTK-deg-1) E->H F Pomalidomide (with amine handle) F->H G Reductive Amination Reagents (NaBH(OAc)3) G->H

Figure 1: Synthetic workflow for BTK-deg-1.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • BTK inhibitor with a primary amine handle (e.g., an analog of GDC-0853)

  • 4-aminopomalidomide

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Nuclear magnetic resonance (NMR) spectrometer for structural confirmation

Protocol 1: Synthesis of Intermediate 1 (Amide Coupling)
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the BTK inhibitor with a primary amine handle (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1 .

Protocol 2: Synthesis of Final PROTAC BTK-deg-1 (Reductive Amination)
  • Dissolution: Dissolve Intermediate 1 (1.0 eq) and 4-aminopomalidomide (1.1 eq) in anhydrous DCM.

  • Imine Formation: Add a few drops of acetic acid to catalyze imine formation and stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, BTK-deg-1 , by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.

Characterization and Performance Data

The synthesized PROTAC, BTK-deg-1 , should be characterized for its ability to degrade BTK in a relevant cell line (e.g., Ramos cells, a human Burkitt's lymphoma cell line).

Protocol 3: Western Blot for BTK Degradation
  • Cell Culture and Treatment: Seed Ramos cells in a 6-well plate. Treat the cells with varying concentrations of BTK-deg-1 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Expected Quantitative Data

The following table presents hypothetical performance data for BTK-deg-1 and related PROTACs with PEG6 linkers, based on literature values for similar compounds.

PROTACTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)
BTK-deg-1 BTKPomalidomideThis compound1-10>90
Literature BTK PROTAC 1BTKCRBNPEG6~5>95
Literature BTK PROTAC 2BTKVHLPEG6~20>90

Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proteasome Proteasome BTK->Proteasome degraded by PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival PROTAC BTK-deg-1 PROTAC->BTK induces degradation

Figure 2: Simplified B-Cell Receptor signaling pathway and the action of BTK-deg-1.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its orthogonal reactive groups, the aldehyde and the carboxylic acid, allow for a controlled and sequential synthetic strategy. This enables the efficient construction of PROTAC libraries for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective protein degraders for therapeutic applications. The protocol outlined here for the synthesis of a BTK-targeting PROTAC serves as a practical guide for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols for Ald-Ph-PEG6-acid in Protein and Peptide Pegylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-acid is a heterobifunctional polyethylene glycol (PEG) linker designed for the pegylation of proteins, peptides, and other biomolecules.[1][2] Pegylation, the covalent attachment of PEG chains, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4] Key advantages of pegylation include enhanced solubility and stability, prolonged plasma half-life, reduced immunogenicity, and decreased renal clearance.[3]

The unique structure of this compound, featuring a terminal benzaldehyde group and a carboxylic acid, offers versatile conjugation strategies. The benzaldehyde moiety can react with hydrazide or aminooxy groups, or selectively with the N-terminal α-amine of a protein under controlled pH conditions. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the side chain of lysine residues. This dual functionality allows for either single-point attachment or the use of this compound as a linker to conjugate two different molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the pegylation of proteins and peptides.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 485.5 g/mol
Molecular Formula C23H35NO10
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Store at -20°C, desiccated.

Handling: For ease of use, it is recommended to prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). When not in use, store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation.

Application 1: N-Terminal Specific Pegylation via Reductive Amination

The benzaldehyde group of this compound can be selectively reacted with the N-terminal α-amino group of a protein or peptide. This reaction is favored at a slightly acidic pH (typically 5-7), where the N-terminal amine is more nucleophilic than the ε-amino groups of lysine residues. The initial Schiff base formed is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Experimental Workflow: N-Terminal Pegylation

N_Terminal_Pegylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein/Peptide Solution (pH 5-7 Buffer) Mix Mix Protein and PEG Reagent Protein->Mix PEG_Reagent This compound (Stock Solution) PEG_Reagent->Mix Incubate Incubate (1-2h, RT) Schiff Base Formation Mix->Incubate Formation of Schiff Base Add_Reducer Add NaBH3CN Incubate->Add_Reducer Reduce Reduce (Overnight, 4°C) Stable Conjugate Add_Reducer->Reduce Reduction to Secondary Amine Purify Purification (SEC or IEX) Reduce->Purify Analyze Analysis (SDS-PAGE, HPLC) Purify->Analyze

Caption: Workflow for N-terminal specific pegylation.

Protocol: N-Terminal Pegylation of a Protein

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM MES or sodium phosphate buffer, pH 6.0

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • Analysis equipment (SDS-PAGE, HPLC)

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring to allow for Schiff base formation.

  • Prepare a fresh solution of NaBH₃CN (e.g., 5 M in 1 N NaOH). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

  • Continue the incubation overnight at 4°C with gentle stirring to reduce the Schiff base to a stable secondary amine linkage.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 1 hour at room temperature.

  • Purify the PEGylated protein from unreacted PEG reagent and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by HPLC to assess purity and determine the extent of pegylation.

Application 2: Pegylation via Hydrazone Ligation

The benzaldehyde group of this compound reacts efficiently with a hydrazide moiety to form a hydrazone linkage. This reaction is highly specific and proceeds under mild, slightly acidic conditions (pH 5-7). The resulting hydrazone bond is relatively stable at physiological pH but can be cleaved under more acidic conditions, which can be advantageous for drug delivery applications where release is desired in the acidic environment of endosomes or tumors.

Experimental Workflow: Hydrazone Ligation

Hydrazone_Ligation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Hydrazide_Molecule Hydrazide-Modified Protein/Peptide Mix Mix Reactants in Slightly Acidic Buffer (pH 5.5-7.0) Hydrazide_Molecule->Mix PEG_Reagent This compound (Stock Solution) PEG_Reagent->Mix Incubate Incubate (2-4h, RT) Hydrazone Formation Mix->Incubate Formation of Hydrazone Bond Purify Purification (SEC or Dialysis) Incubate->Purify Analyze Analysis (SDS-PAGE, HPLC) Purify->Analyze

Caption: Workflow for pegylation via hydrazone ligation.

Protocol: Pegylation of a Hydrazide-Modified Peptide

Materials:

  • Hydrazide-modified peptide

  • This compound

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Purification supplies (e.g., SEC column or dialysis tubing)

  • Analysis equipment (HPLC, Mass Spectrometry)

Procedure:

  • Dissolve the hydrazide-modified peptide in the conjugation buffer.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purify the PEGylated peptide to remove unreacted PEG reagent and other small molecules. This can be achieved by size-exclusion chromatography or dialysis.

  • Analyze the purified product by reverse-phase HPLC (RP-HPLC) to assess purity and confirm conjugate formation. Mass spectrometry can be used to verify the molecular weight of the PEGylated peptide.

Application 3: Amine Pegylation via EDC/NHS Chemistry

The carboxylic acid terminus of this compound can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The resulting NHS ester is a reactive intermediate that readily couples with primary amines (e.g., lysine residues on a protein) at physiological to slightly alkaline pH (7-8.5) to form a stable amide bond.

Experimental Workflow: Amine Pegylation

Amine_Pegylation cluster_activation Activation of PEG-Acid cluster_conjugation Conjugation to Protein cluster_purification Purification & Analysis PEG_Acid This compound Activate Activate (15 min, RT) Formation of NHS Ester PEG_Acid->Activate EDC_NHS EDC and NHS (Activation Buffer, pH 5-6) EDC_NHS->Activate Conjugate Mix Activated PEG and Protein Activate->Conjugate Activated PEG-NHS Protein Protein Solution (PBS, pH 7.2-8.0) Protein->Conjugate Incubate Incubate (2h, RT) Amide Bond Formation Conjugate->Incubate Purify Purification (SEC or IEX) Incubate->Purify Analyze Analysis (SDS-PAGE, HPLC) Purify->Analyze

Caption: Workflow for amine pegylation via EDC/NHS chemistry.

Protocol: Pegylation of a Protein on Lysine Residues

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Purification and analysis equipment

Procedure:

  • Equilibrate the this compound, EDC, and NHS to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • In a separate tube, dissolve the required amount of this compound in the activation buffer.

  • Add EDC and NHS to the PEG-acid solution. A common molar ratio is 1:2:2 (PEG-acid:EDC:NHS).

  • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the protein of interest in the coupling buffer at a concentration of 1-10 mg/mL.

  • Add the activated this compound solution to the protein solution. The molar ratio of PEG reagent to protein will determine the degree of pegylation and should be optimized for each specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution and incubating for 30 minutes at room temperature.

  • Purify the PEGylated protein using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted reagents and byproducts.

  • Analyze the purified conjugate by SDS-PAGE and HPLC to assess the degree of pegylation and purity.

Quantitative Data Summary

The efficiency of pegylation is influenced by several factors, including the pH of the reaction, the molar ratio of the PEG reagent to the protein/peptide, reaction time, and temperature. The optimal conditions need to be determined empirically for each specific biomolecule. The following tables provide illustrative data on how these parameters can affect the outcome of the pegylation reaction.

Table 1: Effect of pH on N-Terminal Pegylation Efficiency (Illustrative Data)

pHMolar Ratio (PEG:Protein)Reaction Time (h)Mono-PEGylated Protein (%)
5.010:11265
6.010:11285
7.010:11270 (with some di-pegylation)
8.010:11250 (with significant di- and multi-pegylation)

Table 2: Effect of Molar Ratio on Pegylation Efficiency (Illustrative Data)

Molar Ratio (PEG:Protein)Reaction Time (h)pHMono-PEGylated Protein (%)Multi-PEGylated Protein (%)
5:1126.070<5
10:1126.08510
20:1126.07520
50:1126.06035

Conceptual Application: Targeted Drug Delivery

A key application of pegylation is in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, this compound can serve as a linker to attach a cytotoxic drug to an antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to cell death.

Targeted_Drug_Delivery cluster_conjugate Antibody-Drug Conjugate (ADC) cluster_delivery Targeted Delivery and Action Antibody Antibody PEG_Linker This compound Antibody->PEG_Linker Amine or Hydrazide Drug Cytotoxic Drug Drug->PEG_Linker Carboxylic Acid or Aldehyde ADC ADC in Circulation Binding Binding to Antigen ADC->Binding Targeting Target_Cell Cancer Cell (Antigen Expression) Target_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

Caption: Conceptual diagram of targeted drug delivery using an ADC.

Conclusion

This compound is a valuable tool for the pegylation of proteins and peptides, offering multiple avenues for conjugation through its aldehyde and carboxylic acid functionalities. The choice of conjugation strategy will depend on the specific biomolecule and the desired properties of the final conjugate. Careful optimization of reaction conditions is crucial for achieving high yields of the desired PEGylated product. The protocols and information provided in this document serve as a guide for researchers to develop robust and efficient pegylation processes for their therapeutic candidates.

References

Application Note and Protocols: Coupling Ald-Ph-PEG6-acid to Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ald-Ph-PEG6-acid is a heterobifunctional crosslinker featuring a terminal benzaldehyde group and a carboxylic acid, separated by a hydrophilic 6-unit polyethylene glycol (PEG) spacer. This structure allows for two distinct and highly specific covalent conjugation strategies to primary amines, making it a versatile tool in bioconjugation, drug delivery, and surface modification. The choice of reaction chemistry depends on the desired linkage—a stable secondary amine via reductive amination or a stable amide bond via carbodiimide chemistry—and the pH stability of the target molecule. This document provides a detailed overview of the reaction conditions and step-by-step protocols for both methods.

Overview of Coupling Chemistries

The two primary methods for coupling this compound to amine-containing molecules are:

  • Reductive Amination: The benzaldehyde group reacts with a primary amine under weakly acidic conditions (pH 5.0-7.0) to form an intermediate imine (Schiff base).[1][2] This imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[1][3][4] This method is particularly useful for N-terminal specific modification of proteins at a controlled pH.

  • Amide Bond Formation: The terminal carboxylic acid group can be activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester, which then readily reacts with a primary amine at physiological to slightly basic pH (7.2-8.5) to create a highly stable amide bond.

Reaction_Pathways cluster_0 Reductive Amination (via Aldehyde) cluster_1 Amide Coupling (via Carboxylic Acid) A_start This compound + R-NH2 (Amine) A_inter Schiff Base Intermediate (Imine) A_start->A_inter pH 5.0 - 7.0 A_end Stable Secondary Amine Linkage A_inter->A_end + NaBH3CN B_start This compound + R-NH2 (Amine) B_inter Activated NHS-Ester Intermediate B_start->B_inter + EDC / NHS B_end Stable Amide Linkage B_inter->B_end pH 7.2 - 8.5

Caption: Chemical pathways for amine conjugation.

Summary of Reaction Conditions

The selection of the appropriate reaction conditions is critical for achieving high coupling efficiency and specificity. The table below summarizes the key parameters for each conjugation strategy.

ParameterReductive Amination (via Aldehyde)Amide Coupling (via Carboxylic Acid)
Target Functional Group Primary Amine (-NH₂)Primary Amine (-NH₂)
Reactive Group on Linker Benzaldehyde (-CHO)Carboxylic Acid (-COOH)
Optimal pH Range 5.0 - 7.07.2 - 8.5
Recommended Buffers MES, Acetate, or Phosphate Buffer (Amine-free)PBS (pH 7.4), HEPES, Bicarbonate (Amine-free)
Required Reagents Mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Activating agents (e.g., EDC, NHS or Sulfo-NHS)
Molar Ratio (Linker:Amine) 5:1 to 20:1 (Excess linker recommended)5:1 to 20:1 (Excess linker recommended)
Molar Ratio (Other Reagents) 10-20 fold molar excess of reducing agent over amine2-10 fold molar excess of EDC/NHS over linker
Reaction Temperature 4°C to 25°C (Room Temperature)25°C (Room Temperature)
Reaction Time 4 - 24 hours (overnight is common)1 - 4 hours
Resulting Bond Secondary Amine (-CH₂-NH-)Amide (-CO-NH-)

Detailed Experimental Protocols

Protocol 1: Coupling via Reductive Amination

This protocol details the conjugation of an amine-containing molecule (e.g., protein, peptide) to the benzaldehyde group of this compound.

Objective: To form a stable secondary amine linkage between the linker and the target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Reaction Buffer: 100 mM MES or Sodium Phosphate, pH 6.0

  • Sodium Cyanoborohydride (NaBH₃CN) solution: 200 mM in Reaction Buffer (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system: Dialysis cassette (appropriate MWCO) or Size Exclusion Chromatography (SEC) column

  • Solvent for linker: Anhydrous DMSO or DMF

Procedure:

  • Prepare Target Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Initiate Conjugation: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the stirring solution of the target molecule.

  • Incubate: Allow the initial Schiff base formation to proceed for 60-90 minutes at room temperature with gentle stirring.

  • Add Reducing Agent: Add the freshly prepared NaBH₃CN solution to the reaction mixture to achieve a final concentration of approximately 20 mM.

    • Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a well-ventilated area.

  • Reduce and Incubate: Continue the reaction overnight (12-18 hours) at 4°C or for 4 hours at room temperature with gentle stirring.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes.

  • Purify Conjugate: Remove excess linker and byproducts by performing dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by using an SEC column.

  • Characterization: Analyze the final conjugate using appropriate techniques (e.g., SDS-PAGE, MALDI-TOF mass spectrometry, HPLC) to confirm conjugation and purity.

Protocol 2: Coupling via Amide Bond Formation

This protocol details the conjugation of an amine-containing molecule to the carboxylic acid group of this compound.

Objective: To form a stable amide bond between the linker and the target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, small molecule)

  • Reaction Buffer: 100 mM MES, pH 6.0 (for activation step)

  • Coupling Buffer: 100 mM PBS or HEPES, pH 7.5 (for amine reaction)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 10 mg/mL in Reaction Buffer (prepare fresh)

  • Sulfo-NHS (N-hydroxysulfosuccinimide): 25 mg/mL in Reaction Buffer (prepare fresh)

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Purification system: Dialysis cassette (appropriate MWCO) or SEC column

  • Solvent for linker: Anhydrous DMSO or DMF

Procedure:

  • Prepare Linker Solution: Dissolve this compound in the Reaction Buffer (MES, pH 6.0) to a concentration of 1-5 mg/mL.

  • Activate Carboxylic Acid: Add a 5-fold molar excess of freshly prepared EDC solution and a 2-fold molar excess of Sulfo-NHS solution to the linker solution.

  • Incubate for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the Sulfo-NHS ester.

  • Prepare Target Molecule: While the linker is activating, dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.5) to a final concentration of 1-10 mg/mL.

  • Initiate Conjugation: Immediately add the activated linker solution to the target molecule solution. The final reaction pH should be between 7.2 and 7.5.

  • Incubate: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 10-20 mM to hydrolyze any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purify Conjugate: Purify the resulting conjugate from excess reagents and byproducts using dialysis or SEC as described in Protocol 1.

  • Characterization: Analyze the final product to confirm successful conjugation and assess purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow and decision points when using this compound.

Experimental_Workflow start Start: Amine-Containing Molecule + this compound decision Choose Coupling Chemistry (Desired Linkage) start->decision reduct_prep 1. Dissolve Components in Weakly Acidic Buffer (pH 5.0-7.0) decision->reduct_prep Reductive Amination amide_prep 1. Activate Linker's Acid with EDC/NHS (pH ~6.0) decision->amide_prep Amide Coupling reduct_react 2. Add Linker to Amine, Incubate, then Add Reducing Agent (NaBH3CN) reduct_prep->reduct_react reduct_incubate 3. Incubate 4-24h at 4-25°C reduct_react->reduct_incubate reduct_prod Product: Secondary Amine Linkage reduct_incubate->reduct_prod purify 4. Purify Conjugate (Dialysis or SEC) reduct_prod->purify amide_react 2. Add Activated Linker to Amine Solution (pH 7.2-8.5) amide_prep->amide_react amide_incubate 3. Incubate 1-4h at 25°C amide_react->amide_incubate amide_prod Product: Amide Linkage amide_incubate->amide_prod amide_prod->purify analyze 5. Analyze & Characterize (SDS-PAGE, MS, HPLC) purify->analyze final_prod Final Purified Conjugate analyze->final_prod

Caption: General workflow for amine conjugation.

References

Application Notes and Protocols for Ald-Ph-PEG6-acid Conjugation to Hydrazide-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development, diagnostics, and life sciences research. One highly efficient and chemoselective method for achieving this is through the formation of a hydrazone bond between an aldehyde and a hydrazide. This document provides detailed application notes and protocols for the conjugation of Ald-Ph-PEG6-acid, a hetero-bifunctional linker containing a benzaldehyde, a polyethylene glycol (PEG) spacer, and a carboxylic acid, to molecules modified with a hydrazide group.

The benzaldehyde group of this compound reacts specifically with hydrazide moieties to form a stable hydrazone linkage under mild, aqueous conditions.[1][2] The PEG6 linker enhances the solubility of the resulting conjugate in aqueous media and provides a flexible spacer arm, which can be advantageous in biological applications.[3][4][5] The terminal carboxylic acid offers a further attachment point for other molecules of interest using standard amine-reactive crosslinking chemistry. This conjugation strategy is widely employed for PEGylating proteins and peptides, developing antibody-drug conjugates (ADCs), creating pH-sensitive drug delivery systems, and immobilizing biomolecules.

Principle of the Reaction

The core of this conjugation method is the reaction between the aromatic aldehyde of this compound and a hydrazide-modified molecule. This reaction, known as a hydrazone ligation, proceeds via nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the stable hydrazone bond. The reaction is highly chemoselective, meaning it does not typically interfere with other functional groups found in biomolecules.

Aromatic aldehydes, such as the benzaldehyde in this compound, are particularly reactive, leading to faster reaction kinetics compared to aliphatic aldehydes. The reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to facilitate the dehydration step. Furthermore, the rate and efficiency of the conjugation can be significantly enhanced by the addition of a catalyst, such as aniline. The resulting hydrazone bond is generally stable, but its stability can be pH-dependent, with increased hydrolysis under more acidic conditions, a property that is exploited in designing pH-responsive drug release systems.

Experimental Protocols

Materials
  • This compound

  • Hydrazide-modified molecule (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 (or other suitable buffer between pH 5.0 and 7.0)

  • Aniline (optional, as a catalyst)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving this compound

  • Quenching solution (e.g., a molecule with a free hydrazide or amine)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Protocol for Conjugation of this compound to a Hydrazide-Modified Protein

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants, reaction time, and temperature, may need to be determined empirically for each specific application.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO.

    • Prepare a solution of the hydrazide-modified protein in the Conjugation Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • If using a catalyst, prepare a stock solution of aniline in the Conjugation Buffer (e.g., 1 M).

  • Conjugation Reaction:

    • To the solution of the hydrazide-modified protein, add the desired molar excess of the this compound stock solution. A starting point could be a 10- to 50-fold molar excess of the PEG linker.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS to determine the extent of conjugation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a hydrazide or amine group can be added to react with any excess this compound.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography, dialysis against a suitable buffer, or tangential flow filtration.

    • For higher purity, the conjugate can be purified using chromatographic methods such as ion-exchange or hydrophobic interaction chromatography.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the degree of PEGylation using techniques like SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry (MALDI-TOF or ESI-MS).

    • The purity of the final conjugate should be assessed by HPLC.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes based on literature.

ParameterTypical Range/ConditionExpected Outcome/Remarks
pH 5.0 - 7.0Optimal for hydrazone formation; lower pH can increase hydrolysis of the hydrazone bond.
Molar Ratio (PEG:Molecule) 10:1 to 50:1Higher ratios generally lead to higher conjugation efficiency but may require more extensive purification. A >70% conjugation yield has been reported with a 4-fold excess of linker.
Catalyst (Aniline) 10 - 100 mMSignificantly increases the reaction rate, allowing for shorter incubation times and/or lower reactant concentrations.
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster, while 4°C can be used for sensitive biomolecules over a longer period.
Reaction Time 2 - 16 hoursDependent on temperature, pH, and catalyst concentration. Should be optimized for the specific reactants.
Reaction Rate Constant 10¹ - 10³ M⁻¹s⁻¹With aniline catalysis, the reaction is rapid, matching some of the fastest chemoselective ligation reactions.

Visualization of Workflow and Concepts

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization prep_peg Dissolve this compound in DMSO mix Mix Reactants prep_peg->mix prep_mol Prepare Hydrazide-Molecule in Conjugation Buffer (pH 5.5) prep_mol->mix prep_cat Prepare Aniline Catalyst (Optional) prep_cat->mix incubate Incubate (RT, 2-4h or 4°C, overnight) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Conjugate (LC-MS, SDS-PAGE, HPLC) purify->analyze

Caption: Experimental workflow for the conjugation of this compound to a hydrazide-modified molecule.

reaction_mechanism reactant1 This compound (Aldehyde) intermediate Schiff Base Intermediate reactant1->intermediate + reactant2 Hydrazide-Modified Molecule (Hydrazide) reactant2->intermediate product PEGylated Molecule (Hydrazone Bond) intermediate->product water - H₂O intermediate->water catalyst Aniline Catalyst (Optional) catalyst->intermediate Speeds up reaction

Caption: Simplified reaction mechanism for hydrazone bond formation.

Applications

The conjugation of this compound to hydrazide-modified molecules has a broad range of applications in research and drug development:

  • PEGylation of Biologics: Covalently attaching PEG chains (PEGylation) to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): The terminal carboxylic acid of this compound can be used to attach a cytotoxic drug, while the aldehyde end can be conjugated to a hydrazide-modified antibody, creating a targeted drug delivery system.

  • pH-Responsive Drug Delivery: The hydrazone bond can be designed to be stable at physiological pH (around 7.4) but to hydrolyze and release a conjugated drug in the acidic microenvironment of tumors or within endosomes/lysosomes of cells.

  • Surface Modification and Immobilization: Biomolecules can be immobilized onto surfaces or nanoparticles that have been functionalized with hydrazide groups for applications in biosensors, diagnostics, and affinity chromatography.

  • Fluorescent Labeling: A fluorescent dye can be attached to the carboxylic acid of this compound, and the resulting probe can be used to label hydrazide-containing molecules for imaging and tracking studies.

References

Application Notes and Protocols for Ald-Ph-PEG6-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-acid is a heterobifunctional linker that is increasingly utilized in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) chain. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies, through the formation of a stable amide bond.[3][4] The benzaldehyde group at the other end provides a reactive handle for conjugation to molecules containing hydrazide or aminooxy functional groups, forming hydrazone or oxime linkages, respectively.[3] The PEG6 spacer enhances the solubility and bioavailability of the resulting conjugate.

This document provides a detailed step-by-step guide for the bioconjugation of this compound to a model protein (e.g., an antibody) and subsequent conjugation to a payload molecule. It includes experimental protocols, data presentation tables with typical quantitative values, and diagrams to illustrate the workflow and underlying biological pathways.

Materials and Reagents

  • This compound

  • Antibody or other protein with available primary amines

  • Hydrazide or aminooxy-functionalized payload (e.g., drug, fluorescent dye)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Aniline (catalyst for hydrazone/oxime formation)

  • Reaction Buffer for hydrazone/oxime ligation: 100 mM Sodium Acetate, pH 5.5

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer)

Experimental Protocols

This bioconjugation process is typically performed in two main stages:

  • Activation of this compound and conjugation to the antibody.

  • Conjugation of the antibody-linker construct to the payload.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the activation of the carboxylic acid moiety of this compound using EDC and NHS, followed by its conjugation to the primary amines of an antibody.

1. Reagent Preparation:

  • Dissolve the antibody in Conjugation Buffer to a final concentration of 2-10 mg/mL.
  • Dissolve this compound in an organic co-solvent like DMSO or DMF to a stock concentration of 10-50 mM.
  • Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.

2. Activation of this compound:

  • In a microcentrifuge tube, combine this compound (a 5-20 fold molar excess over the antibody) with the EDC and NHS solutions.
  • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

3. Conjugation to Antibody:

  • Add the activated this compound solution to the antibody solution.
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching of the Reaction:

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Antibody-Linker Conjugate:

  • Remove unreacted linker and byproducts using a desalting column or dialysis against Conjugation Buffer.
  • For a more rigorous purification, use Size-Exclusion Chromatography (SEC).

Protocol 2: Conjugation of Payload to the Antibody-Linker Conjugate

This protocol details the reaction between the aldehyde group on the antibody-linker conjugate and a hydrazide or aminooxy-functionalized payload.

1. Reagent Preparation:

  • Dissolve the purified antibody-linker conjugate in the Reaction Buffer (pH 5.5) to a concentration of 1-5 mg/mL.
  • Dissolve the hydrazide or aminooxy-payload in a suitable solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
  • Prepare a stock solution of aniline catalyst in DMSO (e.g., 1 M).

2. Conjugation Reaction:

  • Add the payload solution to the antibody-linker conjugate solution at a 5-50 fold molar excess.
  • Add aniline to the reaction mixture to a final concentration of 10-100 mM.
  • Incubate the reaction for 2-4 hours at room temperature. The reaction can be extended overnight at 4°C for sensitive molecules.

3. Purification of the Final Antibody-Drug Conjugate (ADC):

  • Purify the ADC from excess payload and other reagents using SEC or HIC.

Data Presentation

The success of the bioconjugation is evaluated by characterizing the final product. Key parameters include the drug-to-antibody ratio (DAR), conjugation efficiency, and purity of the conjugate.

ParameterTypical ValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 2 - 8HIC-UV, LC-MS
Conjugation Efficiency (Linker to Antibody) 60 - 90%SDS-PAGE, Mass Spectrometry
Conjugation Efficiency (Payload to Linker) > 90%UV-Vis Spectroscopy, RP-HPLC
Purity of Final Conjugate > 95%SEC, SDS-PAGE
Aggregate Content < 5%SEC

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Conjugation A This compound (Carboxylic Acid) B EDC/NHS Activation A->B C Activated Linker (NHS-ester) B->C E Amide Bond Formation C->E D Antibody (Primary Amines) D->E F Antibody-Linker Conjugate E->F G Purification (SEC/Dialysis) F->G H Purified Antibody-Linker (Aldehyde) G->H J Hydrazone/Oxime Ligation (Aniline Catalyst) H->J I Hydrazide/Aminooxy Payload I->J K Antibody-Drug Conjugate (ADC) J->K L Purification (SEC/HIC) K->L M Characterization (DAR, Purity) L->M

Caption: Workflow for the two-step bioconjugation of this compound.

PROTAC Mechanism of Action: Ubiquitin-Proteasome System

When this compound is used as a linker in a PROTAC, it facilitates the recruitment of a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation via the ubiquitin-proteasome system.

G cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary Ternary Complex (Target-PROTAC-E3) E3->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->Ternary Target Target Protein Target->Ternary Ternary->PROTAC PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->Ub Ub Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-induced degradation via the ubiquitin-proteasome pathway.

Characterization of the Final Conjugate

Thorough characterization is essential to ensure the quality and efficacy of the bioconjugate.

  • SDS-PAGE: To confirm the increase in molecular weight of the antibody after conjugation with the linker and then the payload.

  • Size-Exclusion Chromatography (SEC): To determine the extent of aggregation and to purify the monomeric conjugate.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the drug-to-antibody ratio (DAR) distribution. Species with different numbers of conjugated drugs will have different retention times.

  • Mass Spectrometry (LC-MS): To confirm the covalent attachment of the linker and payload and to determine the precise mass of the conjugate, which can also be used to calculate the DAR.

  • UV-Vis Spectroscopy: To determine the concentration of the antibody and, if the payload has a distinct absorbance, to help calculate the DAR.

Conclusion

This compound is a versatile linker that enables the straightforward and efficient conjugation of biomolecules to payloads. The protocols outlined in this document provide a robust framework for researchers to generate and characterize their own bioconjugates. The success of the conjugation is highly dependent on the careful control of reaction conditions and thorough purification and characterization of the final product. The provided diagrams offer a visual representation of the experimental workflow and the biological context in which these conjugates can function.

References

Applications of Ald-Ph-PEG6-acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-acid is a heterobifunctional linker molecule with significant potential in the advancement of targeted cancer therapies. This molecule incorporates three key chemical features: a benzaldehyde group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for versatile conjugation strategies, enabling the development of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1] This document provides an overview of the applications of this compound in cancer research, along with detailed protocols for its use in constructing targeted therapeutic agents.

Core Applications in Oncology

The bifunctional nature of this compound makes it a valuable tool for two primary strategies in modern cancer therapy:

  • pH-Responsive Drug Delivery Systems: The benzaldehyde group can form acid-labile hydrazone or oxime linkages with drug molecules containing hydrazide or aminooxy functional groups, respectively. These linkages are relatively stable at physiological pH (7.4) but are readily cleaved in the acidic tumor microenvironment (pH ~6.5) or within cellular endosomes and lysosomes (pH 4.5-5.5). This property allows for the targeted release of cytotoxic agents specifically at the tumor site, minimizing systemic toxicity.

  • Bioconjugation for Targeted Therapies: The terminal carboxylic acid can be activated to form stable amide bonds with amine-containing molecules, such as antibodies, peptides, or small molecule ligands. This enables the covalent attachment of the linker to targeting moieties that can selectively bind to cancer cells. When combined with its aldehyde functionality for drug attachment, this compound serves as a complete linker system for the construction of ADCs. Furthermore, its architecture is well-suited for the synthesis of PROTACs, which are designed to induce the degradation of specific cancer-promoting proteins.

Data Presentation: Physicochemical and Biological Properties

While specific data for nanoparticles formulated exclusively with this compound is not extensively published, the following table summarizes representative data for nanoparticles created with similar benzaldehyde-functionalized, pH-responsive PEG-based polymers. This data provides an insight into the expected characteristics of systems utilizing this compound.

ParameterValueCell Lines TestedReference
Nanoparticle Diameter 180–230 nmA2780 ovarian cancer, A549 lung epithelial(Smyth et al., 2020)
Cellular Internalization Successful uptake observedA2780 ovarian cancer, A549 lung epithelial(Smyth et al., 2020)
pH-Responsive Release Accelerated release at acidic pHN/A(Smyth et al., 2020)

Experimental Protocols

Protocol 1: Formulation of pH-Responsive Nanoparticles for Doxorubicin Delivery

This protocol describes the preparation of pH-responsive nanoparticles encapsulating the chemotherapeutic drug doxorubicin (DOX), modified to contain a hydrazide group for conjugation to this compound.

Materials:

  • This compound

  • Doxorubicin-hydrazide (synthesized separately)

  • A suitable block copolymer (e.g., P(OEGMA-st-pFPMA)-b-PDPA as described in Smyth et al., 2020)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Conjugation of Doxorubicin-hydrazide to this compound:

    • Dissolve this compound and a 1.2 molar excess of Doxorubicin-hydrazide in anhydrous DMF.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the hydrazone linkage.

    • Purify the resulting Ald-Ph-PEG6-DOX conjugate by column chromatography.

  • Nanoparticle Formulation using Single Emulsion-Solvent Evaporation:

    • Dissolve the block copolymer and the Ald-Ph-PEG6-DOX conjugate in a suitable organic solvent (e.g., dichloromethane).

    • Add this organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) while sonicating to form an oil-in-water emulsion.

    • Stir the emulsion overnight at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purification and Characterization:

    • Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted starting materials and surfactant.

    • Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading efficiency by lysing a known amount of nanoparticles and quantifying the released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • In Vitro Drug Release Study:

    • Place a known concentration of the nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in release media of pH 7.4 and pH 5.5.

    • At predetermined time points, withdraw aliquots from the release media and quantify the amount of released DOX.

Protocol 2: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)

This protocol outlines the steps to create an ADC targeting HER2-positive cancer cells, using a trastuzumab (Herceptin) antibody.

Materials:

  • Trastuzumab antibody

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • A potent cytotoxic drug with an aminooxy group (e.g., an auristatin derivative)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

  • PBS

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC.

    • Stir at room temperature for 1 hour to form the NHS ester.

  • Conjugation to Trastuzumab:

    • Adjust the pH of the trastuzumab solution in PBS to 8.5.

    • Add the activated Ald-Ph-PEG6-NHS ester to the antibody solution at a molar ratio of 5:1 (linker:antibody).

    • Incubate at 4°C for 4 hours with gentle mixing.

    • Remove the excess linker by SEC using a column pre-equilibrated with PBS.

  • Attachment of the Cytotoxic Drug:

    • To the purified antibody-linker conjugate, add a 5-fold molar excess of the aminooxy-containing cytotoxic drug dissolved in DMSO.

    • Add a catalytic amount of aniline.

    • Incubate at room temperature for 16 hours.

  • Purification and Characterization of the ADC:

    • Purify the final ADC by SEC to remove the unconjugated drug.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the binding affinity of the ADC to HER2-positive cells by ELISA or flow cytometry.

Protocol 3: Synthesis of a BRD4-Degrading PROTAC

This protocol describes the synthesis of a PROTAC molecule designed to degrade the BET bromodomain protein BRD4, a target in various cancers.

Materials:

  • This compound

  • JQ1 (a known BRD4 inhibitor) with a free amine for conjugation

  • Pomalidomide-hydrazide (a ligand for the E3 ligase Cereblon)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Amide Bond Formation:

    • Dissolve JQ1-amine and this compound in anhydrous DMF.

    • Add 1.2 equivalents of HATU and 2 equivalents of DIPEA.

    • Stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the intermediate product (JQ1-PEG6-Ph-Ald) by preparative HPLC.

  • Hydrazone Linkage Formation:

    • Dissolve the purified intermediate in DMF.

    • Add 1.2 equivalents of pomalidomide-hydrazide.

    • Add a catalytic amount of acetic acid.

    • Stir at room temperature for 24 hours.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the compound by LC-MS and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC (JQ1-Linker-Pomalidomide) BRD4 BRD4 Protein (Target) PROTAC->BRD4 Binds to E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

Caption: Mechanism of action for a BRD4-targeting PROTAC.

ADC_Workflow cluster_0 ADC Synthesis cluster_1 Mechanism of Action Antibody Trastuzumab (anti-HER2) Linker_Antibody Antibody-Linker Conjugate Antibody->Linker_Antibody Amide Bond Formation Linker This compound Linker->Linker_Antibody Drug Cytotoxic Drug ADC Final ADC Drug->ADC Linker_Antibody->ADC Oxime/Hydrazone Formation ADC_binds ADC binds to HER2 on Cancer Cell ADC->ADC_binds Internalization Internalization via Endocytosis ADC_binds->Internalization Release Drug Release in Lysosome (Low pH) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow for ADC synthesis and its mechanism of action.

pH_Release Start Nanoparticle in Bloodstream pH 7.4 Hydrazone bond is stable Tumor Nanoparticle in Tumor Microenvironment pH ~6.5 Bond starts to hydrolyze Start->Tumor EPR Effect Endosome Nanoparticle in Endosome/Lysosome pH 4.5-5.5 Rapid bond cleavage and drug release Tumor->Endosome Cellular Uptake

Caption: pH-responsive drug release from nanoparticles.

References

Application Notes and Protocols for Targeted Drug Delivery Using Ald-Ph-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ald-Ph-PEG6-acid, a bifunctional linker, for the development of targeted drug delivery systems. This document outlines the core principles, experimental protocols, and expected quantitative outcomes for conjugating drugs and targeting ligands, formulating nanoparticles, and evaluating their efficacy.

Introduction to this compound

This compound is a hetero-bifunctional polyethylene glycol (PEG) linker designed for bioconjugation and drug delivery applications. Its structure features a terminal benzaldehyde group and a carboxylic acid group, separated by a six-unit polyethylene glycol chain. This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, such as a therapeutic drug and a targeting moiety.

  • Benzaldehyde Group: This functional group reacts with hydrazides and aminooxy-containing molecules to form hydrazone and oxime bonds, respectively. The hydrazone linkage is particularly noteworthy for its pH-sensitive nature, remaining stable at physiological pH (7.4) and undergoing hydrolysis in the acidic microenvironment of tumors or within endosomes (pH 5.0-6.5). This property enables triggered drug release at the target site.[1][2][3]

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines present on proteins, antibodies, peptides, or small molecule drugs. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4]

  • PEG6 Spacer: The polyethylene glycol spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and can improve the pharmacokinetic profile by increasing circulation half-life.[4]

Chemical Structure of this compound:

FeatureDescription
Molecular Formula C23H35NO10
Molecular Weight 485.5 g/mol
CAS Number 2055013-55-1
Solubility Water, DMSO, DMF

Workflow for Targeted Drug Delivery System Development

The development of a targeted drug delivery system using this compound typically follows a multi-step process involving conjugation, formulation, and evaluation.

G cluster_0 Conjugation cluster_1 Formulation cluster_2 Evaluation A This compound B Drug with Amine or Hydrazide Group A->B Amide or Hydrazone Bond Formation C Targeting Ligand with Amine or Hydrazide Group A->C Amide or Hydrazone Bond Formation D Drug-PEG-Ligand Conjugate B->D C->D E Nanoparticle Formulation (e.g., Liposomes, Micelles) D->E F In Vitro Characterization E->F G In Vitro Efficacy F->G H In Vivo Studies G->H

Figure 1: General workflow for developing a targeted drug delivery system using this compound.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug and a Targeting Ligand

This protocol describes the sequential conjugation of a drug containing a primary amine and a targeting ligand containing a hydrazide group.

Step 1: Amide Bond Formation with Drug

  • Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous DMF. Add EDC (1.5 eq.) and NHS (1.5 eq.) and stir at room temperature for 30 minutes.

  • Conjugation: Add the amine-containing drug (1.2 eq.) to the activated linker solution. If the drug is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq.). Stir the reaction at room temperature for 4-12 hours.

  • Purification: Purify the Drug-PEG-Aldehyde conjugate by reverse-phase HPLC or size-exclusion chromatography (SEC) to remove unreacted starting materials and coupling agents.

  • Characterization: Confirm the successful conjugation and purity of the product using LC-MS and ¹H NMR.

Step 2: Hydrazone Bond Formation with Targeting Ligand

  • Conjugation: Dissolve the purified Drug-PEG-Aldehyde conjugate (1 eq.) in a suitable buffer (e.g., acetate buffer, pH 5.0-5.5). Add the hydrazide-functionalized targeting ligand (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final Drug-PEG-Ligand conjugate using SEC or dialysis to remove excess targeting ligand.

  • Characterization: Characterize the final conjugate by LC-MS, and UV-Vis spectroscopy if the drug or ligand has a chromophore.

Protocol 2: Nanoparticle Formulation

This protocol outlines the formulation of the Drug-PEG-Ligand conjugate into liposomes using the thin-film hydration method.

  • Lipid Film Preparation: Dissolve the lipids (e.g., DSPC, Cholesterol) and the Drug-PEG-Ligand conjugate in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the conjugate will depend on the desired targeting ligand density.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug or unconjugated components by dialysis or size-exclusion chromatography.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency by a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

Protocol 3: In Vitro Drug Release Study

This protocol is designed to evaluate the pH-sensitive release of the drug from the formulated nanoparticles.

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticles into dialysis bags (with an appropriate molecular weight cut-off).

  • Release Media: Immerse the dialysis bags in release media at two different pH values: pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosomal environment).

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw aliquots from the release media and replace with fresh media to maintain sink conditions.

  • Quantification: Quantify the amount of released drug in the aliquots using HPLC or a fluorescence plate reader.

  • Data Analysis: Plot the cumulative drug release as a function of time for both pH conditions.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity
  • Cell Culture: Culture the target cancer cells (overexpressing the receptor for the targeting ligand) and control cells (low receptor expression) in appropriate media.

  • Cellular Uptake: Treat the cells with the targeted nanoparticles, non-targeted nanoparticles (without the targeting ligand), and free drug for various time points. For qualitative analysis, use a fluorescently labeled conjugate and visualize uptake using confocal microscopy. For quantitative analysis, lyse the cells and measure the internalized drug concentration by HPLC or fluorescence.

  • Cytotoxicity Assay: Seed the cells in 96-well plates and treat them with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug for 48-72 hours. Assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 values for each formulation and compare the targeting efficiency.

Protocol 5: In Vivo Efficacy and Biodistribution
  • Animal Model: Establish a tumor xenograft model in immunocompromised mice by subcutaneously injecting the target cancer cells.

  • Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups: saline control, free drug, non-targeted nanoparticles, and targeted nanoparticles. Administer the treatments intravenously.

  • Efficacy Study: Monitor tumor growth over time by measuring tumor volume. Record animal body weight as an indicator of toxicity.

  • Biodistribution Study: At selected time points post-injection, euthanize the mice and harvest major organs and the tumor. Homogenize the tissues and extract the drug for quantification by LC-MS/MS to determine the drug concentration in each organ.

Quantitative Data and Expected Results

The following tables provide representative quantitative data based on studies of similar PEGylated drug delivery systems. The actual results with this compound may vary depending on the specific drug, targeting ligand, and nanoparticle formulation.

Table 1: Representative Drug Loading and Nanoparticle Characteristics

FormulationDrug Loading (%)Encapsulation Efficiency (%)Size (nm)PDIZeta Potential (mV)
Doxorubicin-Liposomes5-10>90100-120<0.15-15 to -25
Paclitaxel-Micelles15-25>8580-100<0.20-5 to -15

Table 2: Representative pH-Dependent Drug Release

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1< 515-25
610-1540-60
2420-3070-90
4830-40>90

Data is illustrative and based on hydrazone-linked drug delivery systems.

Table 3: Representative In Vitro Cytotoxicity (IC50 values)

Cell LineFree Drug (nM)Non-Targeted Nanoparticles (nM)Targeted Nanoparticles (nM)
Target Cells (High Receptor)100-500150-60020-100
Control Cells (Low Receptor)100-500150-600100-500

Table 4: Representative In Vivo Biodistribution (Percent Injected Dose per Gram of Tissue at 24h)

OrganFree Drug (%)Non-Targeted Nanoparticles (%)Targeted Nanoparticles (%)
Tumor1-23-58-15
Liver15-2510-208-15
Spleen5-108-155-10
Heart3-5<1<1
Kidneys20-302-52-5

Visualizations

Signaling Pathway: pH-Triggered Intracellular Drug Release

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome Endocytosis Drug Drug Release Endosome->Drug Hydrazone Bond Cleavage Target Intracellular Target Drug->Target Therapeutic Effect

Figure 2: Pathway of targeted nanoparticle uptake and pH-mediated drug release.
Experimental Workflow: Two-Step Conjugation

G A This compound B Activate Carboxylic Acid (EDC/NHS) A->B C React with Amine-Drug B->C D Purify Drug-PEG-Aldehyde C->D E React with Hydrazide-Ligand (pH 5.0-5.5) D->E F Purify Final Conjugate E->F

Figure 3: Workflow for the two-step conjugation of a drug and targeting ligand to this compound.
Logical Relationship: Factors Influencing Efficacy

G Efficacy Therapeutic Efficacy Toxicity Systemic Toxicity Efficacy->Toxicity inverse relationship Targeting Targeting Efficiency Targeting->Efficacy Release Drug Release Kinetics Release->Efficacy Release->Toxicity Uptake Cellular Uptake Uptake->Targeting Stability Nanoparticle Stability Stability->Targeting

Figure 4: Interplay of factors determining the therapeutic efficacy of the drug delivery system.

Conclusion

This compound offers a versatile platform for the construction of sophisticated targeted drug delivery systems. By leveraging its dual functionality, researchers can conjugate both a therapeutic agent and a targeting moiety to a biocompatible PEG spacer. The incorporation of a pH-sensitive hydrazone linkage provides a mechanism for controlled drug release in the acidic tumor microenvironment or within cellular compartments, potentially enhancing therapeutic efficacy while minimizing off-target toxicity. The protocols and data presented herein serve as a comprehensive guide for the rational design and evaluation of novel cancer therapeutics based on this promising linker technology.

References

Ald-Ph-PEG6-acid: A Versatile Building Block for Advanced Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ald-Ph-PEG6-acid is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted therapeutics, most notably in the field of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal aldehyde group and a carboxylic acid, connected by a six-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise and stable conjugation of payloads to biomolecules. The phenyl-PEG structure enhances stability, while the PEG chain improves solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug conjugation.

Chemical Properties and Applications

This compound is a bifunctional molecule designed for two-step conjugation strategies.[1][2]

  • Aldehyde Group: The benzaldehyde moiety provides a reactive handle for conjugation to molecules containing hydrazide or aminooxy functional groups, forming hydrazone or oxime linkages, respectively.[1] Oxime bonds are generally more stable than hydrazone bonds. These reactions are often chemoselective and can be performed under mild, aqueous conditions, making them suitable for sensitive biomolecules. Aniline can be used as a catalyst to accelerate the rate of these ligation reactions.

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond with primary amines on proteins, such as the lysine residues on an antibody.

  • PEG6 Spacer: The polyethylene glycol chain increases the hydrophilicity of the linker-payload complex, which can help to mitigate aggregation and improve the solubility of hydrophobic drugs. PEG linkers are known for their ability to improve the pharmacokinetic properties and reduce the immunogenicity of bioconjugates.

This dual reactivity makes this compound an ideal building block for constructing ADCs, where a potent cytotoxic drug is first attached to the linker, and the resulting drug-linker complex is then conjugated to a monoclonal antibody. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following table summarizes key parameters associated with the use of aldehyde-based linkers in drug conjugation. The exact values for this compound will be dependent on the specific antibody, drug, and reaction conditions used.

ParameterTypical Values/RangesSignificanceAnalytical Techniques
Drug-to-Antibody Ratio (DAR) 1 to 8 (Homogeneous ADCs often have DAR of 2 or 4)Directly impacts ADC efficacy and toxicity. Higher DAR can lead to instability and faster clearance.UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)
Conjugation Efficiency >90% (for site-specific methods)High efficiency ensures a higher yield of the desired ADC and simplifies purification.SDS-PAGE, HIC-HPLC, MS
Hydrazone Linker Stability Half-life: ~183 hours at pH 7.4; ~4.4 hours at pH 5.0Demonstrates stability in circulation and selective cleavage in the acidic environment of endosomes/lysosomes.HPLC-based stability assays
Oxime Linker Stability Generally more stable than hydrazone linkages.Provides a more permanent bond for non-cleavable ADC strategies.HPLC-based stability assays
Purity and Aggregation >95% monomerHigh purity and low aggregation are critical for safety and efficacy.Size-Exclusion Chromatography (SEC-HPLC)

Experimental Protocols

Protocol 1: Activation of a Drug with this compound

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Glycine or Hydroxylamine

  • DIPEA (N,N-Diisopropylethylamine) - for non-aqueous reaction

  • Dichloromethane (DCM) - for non-aqueous reaction

  • RP-HPLC system for purification

Procedure (Aqueous Method):

  • Dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 100 mM).

  • Dissolve the amine-containing drug in the Reaction Buffer.

  • In a separate tube, dissolve EDC and NHS in Reaction Buffer to final concentrations of ~2 mM and ~5 mM, respectively.

  • Add the EDC/NHS solution to the this compound solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the activated this compound solution to the drug solution. The molar ratio of linker to drug should be optimized, but a starting point of 1.5:1 can be used.

  • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

  • Purify the drug-linker conjugate using RP-HPLC.

  • Characterize the purified product by Mass Spectrometry and NMR.

Procedure (Non-Aqueous Method):

  • Dissolve this compound (1 mmol) in dry DCM (1.5 mL).

  • Add a solution of EDC·HCl (2.0 mmol) in dry DCM (0.5 mL) and a solution of NHS (2.0 mmol) in DMSO (10 µL).

  • Stir the solution at room temperature for 30 minutes.

  • Add the amine-containing drug (1.5 mmol) to the reaction mixture.

  • Add DIPEA (1.5 mmol) and stir the mixture at room temperature for 1 hour.

  • Purify the drug-linker conjugate by flash chromatography.

Protocol 2: Conjugation of the Drug-Linker Complex to an Antibody

This protocol outlines the conjugation of the purified aldehyde-functionalized drug to an antibody that has been modified to contain hydrazide or aminooxy groups. Alternatively, if the antibody's glycans are to be used for conjugation, they must first be oxidized to generate aldehyde groups.

Materials:

  • Purified Aldehyde-Drug-Linker Conjugate

  • Antibody with hydrazide or aminooxy groups (or oxidized antibody)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5 for aminooxy; pH 5.0-7.0 for hydrazide.

  • Aniline (optional, as a catalyst)

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydroxyapatite Chromatography (CHT).

Procedure:

  • Prepare the antibody in the appropriate Conjugation Buffer at a concentration of 5-20 mg/mL.

  • Dissolve the Aldehyde-Drug-Linker Conjugate in a minimal amount of DMSO and add it to the antibody solution. A typical molar excess of the drug-linker is 5-20 fold over the antibody.

  • If using a catalyst, prepare a fresh stock solution of aniline in DMSO and add it to the reaction mixture (final concentration typically 10-100 mM).

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HIC-HPLC.

  • Once the desired DAR is achieved, remove the excess, unreacted drug-linker complex by SEC or CHT.

  • The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS) and stored at -20°C or -80°C.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • HIC-HPLC: This technique separates ADC species based on hydrophobicity. Since the drug is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times. The relative peak areas can be used to determine the distribution of DARs and the average DAR.

  • Mass Spectrometry: ESI-MS of the intact or deglycosylated ADC can provide a precise mass, from which the number of conjugated drugs can be determined.

2. Purity and Aggregation Analysis:

  • SEC-HPLC: This is the standard method to assess the presence of aggregates in the final ADC product. The ADC should ideally elute as a single, sharp peak corresponding to the monomeric form.

3. In Vitro Cell-Based Assays:

  • Perform cell viability assays (e.g., MTS or CellTiter-Glo) on antigen-positive and antigen-negative cell lines to determine the potency and specificity of the ADC.

Visualizations

Figure 1: Chemical Structure of this compound cluster_Ald Aldehyde Group cluster_Ph Phenyl Group cluster_PEG PEG6 Spacer cluster_Acid Carboxylic Acid Ald O=C[H]- Ph C6H4 Ald->Ph PEG -(OCH2CH2)6- Ph->PEG Acid -COOH PEG->Acid

Caption: Structure of the this compound linker.

Figure 2: Two-Step ADC Conjugation Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_purification Purification & Characterization Drug Amine-containing Drug ActivatedLinker EDC/NHS Activation Drug->ActivatedLinker Amide Bond Formation Linker This compound Linker->ActivatedLinker DrugLinker Aldehyde-functionalized Drug-Linker ActivatedLinker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Hydrazone/Oxime Ligation Antibody Antibody with Hydrazide/Aminooxy Group Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Figure 3: Signaling Pathway of ADC Action ADC ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome DrugRelease Linker Cleavage (for cleavable linkers) Lysosome->DrugRelease FreeDrug Free Cytotoxic Drug DrugRelease->FreeDrug CellDeath Apoptosis/ Cell Death FreeDrug->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Ald-Ph-PEG6-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-Ph-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating this compound to a primary amine?

A1: The conjugation of this compound to a molecule containing a primary amine (such as a protein, peptide, or small molecule) proceeds via a two-step process known as reductive amination.[1][2] First, the aldehyde group on the this compound reacts with the primary amine of the target molecule to form an unstable Schiff base intermediate.[1] This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[1]

Q2: What is the optimal pH for the reductive amination reaction with this compound?

A2: The optimal pH for reductive amination is a compromise between Schiff base formation and the activity of the reducing agent. The formation of the imine intermediate is most efficient under mildly acidic conditions (pH 4-5).[3] However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. For the reduction step using sodium cyanoborohydride, a pH range of 6-7 is generally effective for reducing the iminium ion without significantly reducing the aldehyde. For N-terminal specific PEGylation, a pH around 5.0 can be used, while for targeting lysine residues, a pH of 7-9 is often employed.

Q3: Which reducing agent is recommended for this conjugation?

A3: Sodium cyanoborohydride (NaBH₃CN) is the most commonly recommended reducing agent for reductive amination in bioconjugation. It is mild enough to selectively reduce the iminium ion intermediate without significantly reducing the aldehyde on the PEG linker. Another suitable reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic than NaBH₃CN.

Q4: How can I control the degree of PEGylation (e.g., achieve mono-PEGylation)?

A4: Controlling the degree of PEGylation can be achieved by carefully adjusting the reaction conditions. The most critical parameter is the molar ratio of this compound to your target molecule. To favor mono-PEGylation, use a low molar excess of the PEG reagent (e.g., 1:1 to 5:1). Other factors that can be optimized include reaction time (shorter times favor lower degrees of PEGylation) and temperature (lower temperatures can provide more control).

Q5: How should I prepare and store the this compound reagent?

A5: this compound should be stored at -20°C and protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For reaction setup, it is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer is outside the optimal range for Schiff base formation or reduction.Verify and adjust the pH of your reaction buffer. For N-terminal PEGylation, a pH around 5.0 can provide selectivity. For lysine residues, a pH of 7-9 is often used.
Inactive Reagents: The this compound or the reducing agent may have degraded due to improper storage or handling.Use fresh reagents. Ensure that the this compound has been stored correctly at -20°C and protected from moisture. Prepare a fresh solution of the reducing agent before each use.
Insufficient Molar Excess of PEG: The concentration of the PEG reagent is too low relative to the target molecule.Increase the molar excess of this compound. A 10- to 50-fold molar excess is often a good starting point for achieving sufficient conjugation.
Steric Hindrance: The conjugation site on the target molecule is not easily accessible.Increase the reaction time or the molar excess of the PEG reagent.
Precipitation of Protein During Reaction High Concentration of Organic Co-solvent: The amount of organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent is too high.Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.
Protein Instability: The protein is not stable at the pH or temperature of the reaction.Perform a buffer screen to identify the optimal pH for protein stability. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Multiple PEGylation Products (Polydispersity) High Molar Excess of PEG: Using a large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to the target molecule.To favor mono-PEGylation, reduce the molar excess of this compound (e.g., 1:1, 2:1, or 5:1).
Long Reaction Time: Extended reaction times can lead to more sites on the target molecule reacting.Monitor the reaction over time by analyzing aliquots to determine the optimal endpoint for the desired degree of PEGylation.
Difficult to Interpret Mass Spectrometry Data Heterogeneity of PEG: The PEG reagent itself can have some variability in chain length, leading to a complex mass spectrum.While this compound is a discrete PEG linker, heterogeneity can be a challenge with polymeric PEGs. High-resolution mass spectrometry is recommended for accurate analysis.
Multiple Charge States: Proteins can exist in multiple charge states in the mass spectrometer, complicating the spectrum.Deconvolution software can be used to determine the zero-charge mass spectrum. Post-column addition of a charge-stripping agent like triethylamine can simplify the mass spectrum.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein

This protocol provides a general procedure for conjugating this compound to a protein via reductive amination. Optimal conditions may vary depending on the specific protein and desired outcome.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

    • Prepare a fresh stock solution of NaBH₃CN (e.g., 100 mM) in a suitable buffer. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a fume hood.

  • Conjugation Reaction:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold excess for initial optimization).

    • Gently mix and incubate at room temperature for 30-60 minutes to allow for Schiff base formation.

    • Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted this compound.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of Conjugation by SDS-PAGE and HPLC

SDS-PAGE Analysis:

  • Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Successful conjugation will be indicated by a shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.

HPLC Analysis:

  • Use a suitable HPLC column (e.g., reverse-phase or size-exclusion) to separate the reaction components.

  • Inject samples of the unconjugated protein, the reaction mixture, and the purified conjugate.

  • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).

  • The PEGylated conjugate will typically elute at a different retention time than the unconjugated protein. Peak integration can be used to estimate the conjugation efficiency and purity of the final product.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
pH for N-terminal PEGylation ~5.0Provides selectivity for the N-terminal amine.
pH for Lysine Residue PEGylation 7.0 - 9.0Higher pH deprotonates the lysine ε-amino group, making it more nucleophilic.
Molar Excess of this compound 1:1 to 5:1 for mono-PEGylation10:1 to 50:1 for higher PEGylationThe optimal ratio should be determined empirically.
Reducing Agent Concentration 20 - 50 mMA sufficient excess is needed to drive the reduction of the Schiff base.
Reaction Temperature 4°C to Room TemperatureLower temperatures can provide better control over the reaction.
Reaction Time 2 - 24 hoursShould be optimized by monitoring the reaction progress.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Prepare this compound and Reducing Agent Stocks Schiff_Base Schiff Base Formation (pH 6.5-7.5) Reagent_Prep->Schiff_Base Protein_Prep Prepare Protein in Amine-Free Buffer Protein_Prep->Schiff_Base Reduction Reduction with NaBH3CN Schiff_Base->Reduction Add Reducing Agent Quench Quench Reaction Reduction->Quench Purify Purification (SEC/Dialysis) Quench->Purify Analyze Analysis (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Tree Start Low Conjugation Efficiency? pH_Check Is pH optimal (6.5-7.5)? Start->pH_Check Yes Reagent_Check Are reagents fresh? pH_Check->Reagent_Check Yes Adjust_pH Adjust pH pH_Check->Adjust_pH No Ratio_Check Is molar ratio sufficient? Reagent_Check->Ratio_Check Yes New_Reagents Use fresh reagents Reagent_Check->New_Reagents No Increase_Ratio Increase PEG ratio Ratio_Check->Increase_Ratio No Contact_Support Contact Support Ratio_Check->Contact_Support Yes Success Problem Solved Adjust_pH->Success New_Reagents->Success Increase_Ratio->Success

Caption: Troubleshooting decision tree for low conjugation efficiency.

Reaction_Pathway PEG_Aldehyde This compound (R'-CHO) Schiff_Base Schiff Base Intermediate (R-N=CHR') PEG_Aldehyde->Schiff_Base + H2O Amine Primary Amine (R-NH2) Amine->Schiff_Base + H2O Final_Product Stable Conjugate (R-NH-CH2-R') Schiff_Base->Final_Product + NaBH3CN

Caption: Chemical pathway of reductive amination.

References

Technical Support Center: Ald-Ph-PEG6-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-Ph-PEG6-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker molecule. It contains two primary reactive groups: a benzaldehyde group and a terminal carboxylic acid. The polyethylene glycol (PEG6) chain enhances the solubility of this linker and the molecules it is conjugated to, particularly in aqueous media.[1][2][3]

Q2: What types of molecules can I react with the benzaldehyde group?

The benzaldehyde group is an electrophile that readily reacts with nucleophilic moieties.[4] Common reaction partners include:

  • Hydrazides (-NH-NH2): to form a stable hydrazone linkage.

  • Aminooxy groups (-O-NH2): to form an even more stable oxime linkage.[2]

  • Primary amines (-NH2): to form an imine (Schiff base), which may require a subsequent reduction step to form a stable secondary amine bond.

Q3: What molecules can be coupled with the carboxylic acid group?

The terminal carboxylic acid can be coupled with primary amines in the presence of an activating agent to form a stable amide bond.

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound at -20°C. If you prepare stock solutions, they should be aliquoted and stored at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent condensation.

Q5: In what solvents is this compound soluble?

This compound is soluble in water, DMSO, and DMF.

Troubleshooting Guides

Aldehyde-Mediated Reactions (Hydrazone/Oxime Formation)

This section focuses on issues related to the reaction of the benzaldehyde group.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Suggestion
Incorrect pH The optimal pH for the reaction of aldehydes with aminooxy groups is between 6.5 and 7.5. For reactions with hydrazides, a slightly acidic pH (around 5.0-6.5) is generally effective. Verify and adjust the pH of your reaction buffer.
Slow Reaction Kinetics Hydrazone and oxime ligations can be slow. Consider allowing the reaction to proceed for a longer duration (e.g., overnight). The addition of a catalyst, such as aniline, can accelerate the reaction rate.
Reagent Degradation Ensure your this compound and your hydrazide or aminooxy-containing molecule have been stored correctly and have not degraded.
Steric Hindrance If your target molecule is large, steric hindrance may be preventing the reactive groups from interacting. Consider using a longer PEG linker to increase the distance between the reactive moiety and the bulk of the molecule.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Reaction with Primary Amines If your target molecule contains primary amines and the pH is not optimized, the aldehyde may react with these amines to form unstable imines. If this is undesirable, adjust the pH to be more favorable for hydrazone or oxime formation.
Oxidation of the Aldehyde The benzaldehyde group can be susceptible to oxidation to a carboxylic acid, especially if exposed to air for extended periods. Prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon).
Carboxylic Acid-Mediated Reactions (Amide Bond Formation)

This section addresses common issues when using coupling agents like EDC or HATU to form an amide bond with the carboxylic acid group.

Problem 1: Incomplete or Failed Amide Coupling

Potential Cause Troubleshooting Suggestion
Presence of Water Amide coupling reactions are highly sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Use anhydrous solvents and dry glassware.
Incorrect Base When using HATU, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. Nucleophilic bases like pyridine can react with HATU.
Suboptimal Reagent Stoichiometry The molar ratios of the coupling agent (EDC, HATU), the amine, and the base are critical. A typical starting point is a slight excess of the coupling agent and base relative to the carboxylic acid.
Electron-Deficient Amine Amines with electron-withdrawing groups can be poor nucleophiles, leading to sluggish reactions. For such cases, adding an activating agent like HOBt or DMAP can improve the reaction efficiency with EDC.
Order of Reagent Addition For HATU couplings, it is often recommended to pre-activate the carboxylic acid with HATU and a base for about 15 minutes before adding the amine.

Problem 2: Difficulty in Product Purification

Potential Cause Troubleshooting Suggestion
Urea Byproducts (from EDC/DCC) The urea byproduct from carbodiimide coupling agents can be difficult to remove. If using DCC, the byproduct is largely insoluble in many organic solvents and can be filtered off. The byproduct from water-soluble EDC can often be removed with an aqueous wash.
HATU-Related Byproducts HATU reactions generate byproducts like tetramethylurea (TMU) and hydroxyazabenzotriazole. These can often be removed by aqueous extraction or chromatography. Be aware that TMU may have associated health risks.
Reaction with Other Nucleophiles HATU can react with other nucleophilic functional groups such as hydroxyl (-OH) and thiol (-SH) groups on your molecule, leading to a mixture of products. Protecting these groups prior to the coupling reaction may be necessary.

Experimental Protocols

General Protocol for Oxime Ligation
  • Dissolve Substrates: Dissolve your aminooxy-containing molecule in an amine-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline). Dissolve this compound in the same buffer or a compatible organic solvent like DMSO.

  • Reaction Incubation: Add a 5- to 10-fold molar excess of this compound to your target molecule.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Purification: Purify the resulting conjugate using size exclusion chromatography or dialysis to remove excess linker.

General Protocol for HATU-Mediated Amide Coupling
  • Preparation: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., DMF or DCM).

  • Dissolve Reagents: In a reaction vessel, dissolve this compound in the anhydrous solvent.

  • Activation: Add 1.1 equivalents of HATU and 2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 1.2 equivalents of your primary amine-containing molecule to the reaction mixture.

  • Reaction: Let the reaction proceed at room temperature, monitoring its progress with TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove byproducts. Purify the final product using column chromatography.

Visualizations

Ald_Ph_PEG6_Acid_Reactions cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions Aldehyde Benzaldehyde Group Hydrazide Hydrazide (R-NH-NH2) Aldehyde->Hydrazide + Aminooxy Aminooxy (R-O-NH2) Aldehyde->Aminooxy + PrimaryAmine_Ald Primary Amine (R-NH2) Aldehyde->PrimaryAmine_Ald + Hydrazone Hydrazone Linkage Hydrazide->Hydrazone pH 5.0-6.5 Oxime Oxime Linkage Aminooxy->Oxime pH 6.5-7.5 Imine Imine (Schiff Base) PrimaryAmine_Ald->Imine pH > 7.0 SecondaryAmine Stable Secondary Amine Imine->SecondaryAmine Reduction CarboxylicAcid Carboxylic Acid Group PrimaryAmine_Acid Primary Amine (R-NH2) CarboxylicAcid->PrimaryAmine_Acid + Activator Activator (EDC or HATU) PrimaryAmine_Acid->Activator + Amide Amide Linkage Activator->Amide Anhydrous Solvent Ald_Ph_PEG6_Acid This compound Ald_Ph_PEG6_Acid->Aldehyde Ald_Ph_PEG6_Acid->CarboxylicAcid

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow cluster_aldehyde_ts Aldehyde Troubleshooting cluster_acid_ts Carboxylic Acid Troubleshooting Start Reaction Issue (Low Yield/Side Products) ReactionType Which reaction? Start->ReactionType AldehydeRx Aldehyde Reaction ReactionType->AldehydeRx Aldehyde AcidRx Carboxylic Acid Reaction ReactionType->AcidRx Acid CheckpH_Ald Verify pH (e.g., 6.5-7.5 for oxime) AldehydeRx->CheckpH_Ald CheckAnhydrous Ensure Anhydrous Conditions AcidRx->CheckAnhydrous CheckKinetics Increase Reaction Time or Add Catalyst CheckpH_Ald->CheckKinetics CheckReagents_Ald Check Reagent Stability CheckKinetics->CheckReagents_Ald CheckBase Use Non-Nucleophilic Base (e.g., DIPEA) CheckAnhydrous->CheckBase CheckStoichiometry Optimize Reagent Stoichiometry CheckBase->CheckStoichiometry CheckActivation Pre-activate Acid with HATU CheckStoichiometry->CheckActivation

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Ald-Ph-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ald-Ph-PEG6-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended solubility properties?

A1: this compound is a heterobifunctional linker molecule designed for bioconjugation.[1][2] It contains three key components:

  • An Aldehyde Group (Ald-Ph): The benzaldehyde group reacts with molecules containing hydrazide or aminooxy moieties.[3]

  • A PEG6 Linker: The six-unit polyethylene glycol (PEG) chain is a hydrophilic spacer intended to increase the aqueous solubility of the final conjugate.[3][4]

  • A Carboxylic Acid Group (-acid): This terminal group allows for conjugation to primary amines using activators like EDC or HATU to form a stable amide bond.

While the linker itself is water-soluble, the solubility of the final conjugate is highly dependent on the properties of the molecule attached to it.

Q2: My this compound conjugate is poorly soluble in aqueous buffer. Why is this happening?

A2: Poor solubility of the final conjugate, despite the presence of the hydrophilic PEG6 chain, is a common issue. The primary reasons include:

  • Hydrophobic Conjugated Molecule: If the drug or molecule you have attached to the linker is large and hydrophobic, its properties can overwhelm the solubilizing effect of the relatively short PEG6 chain.

  • Incorrect pH: The terminal carboxylic acid group has an approximate pKa of 4.5. In buffers at or below this pH, the group is protonated (-COOH), making it neutral and significantly less water-soluble. For maximum solubility, the pH should be high enough to ensure it is deprotonated to the more soluble carboxylate form (-COO⁻).

  • High Concentration: You may be attempting to create a solution that exceeds the conjugate's intrinsic solubility limit, leading to aggregation and precipitation.

  • Ionic Strength: High salt concentrations in the buffer can sometimes reduce the solubility of a substance through an effect known as "salting out."

Q3: What are the best solvents for dissolving PEG-containing molecules?

A3: PEG and its derivatives are soluble in a wide range of solvents. For PEG reagents with water-sensitive functional groups, preparing a concentrated stock in a dry organic solvent is recommended. This stock can then be added to your aqueous buffer.

Troubleshooting Guide for Solubility Issues

This section provides direct solutions to common problems encountered during the dissolution of this compound conjugates.

Problem: My lyophilized conjugate powder will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

This is the most frequent issue. The two primary causes are the ionization state of the terminal carboxylic acid and the hydrophobicity of the conjugated molecule.

  • Solution 1: Dissolution via pH Adjustment. This method is effective for conjugates that are sufficiently hydrophilic when the carboxyl group is ionized. See Protocol 1 for a detailed methodology. The workflow is based on ensuring the pH is well above the pKa of the carboxylic acid.

  • Solution 2: Using an Organic Co-solvent. This is the most robust method, especially when dealing with a hydrophobic conjugated molecule. By first dissolving the conjugate in a minimal amount of a water-miscible organic solvent, you can then dilute it into the final aqueous buffer. See Protocol 2 for detailed steps.

Data & Protocols

Quantitative Data Summary

The solubility of a conjugate is a combination of its parts. The following table summarizes the general solubility of PEG, the core hydrophilic component of your linker.

Table 1: General Solubility of Polyethylene Glycol (PEG)

Solvent Type Examples Solubility Notes
Aqueous Water, PBS, Saline High Higher molecular weight PEGs dissolve more easily in water than in some organic solvents. Mild heating can speed up dissolution.
Polar Organic DMF, DMSO, Dichloromethane (DCM), Chloroform High DMF and DMSO are ideal for preparing stock solutions of water-sensitive reagents.
Alcohols Methanol, Ethanol Soluble Solubility can be enhanced with gentle heating.

| Non-Polar Organic | Hexane, Ether | Insoluble | PEG generally has poor solubility in most aliphatic hydrocarbons. |

Key Relationship Visualization

The ionization state of the terminal carboxylic acid is critical for aqueous solubility. The diagram below illustrates this pH-dependent relationship.

cluster_low_ph Low pH (e.g., < 4.5) cluster_high_ph High pH (e.g., > 6.5) Low_Solubility Low Solubility (Precipitation Risk) Protonated R-COOH (Protonated/Neutral) Protonated->Low_Solubility Deprotonated R-COO⁻ (Deprotonated/Charged) Protonated->Deprotonated + OH⁻ - H⁺ High_Solubility High Solubility (Dissolved) Deprotonated->High_Solubility Start Start: Lyophilized Conjugate Powder AddBuffer Attempt to dissolve in aqueous buffer (pH 7.4) Start->AddBuffer CheckDissolved Is it fully dissolved? AddBuffer->CheckDissolved Success Success: Conjugate is Soluble CheckDissolved->Success Yes Troubleshoot Problem: Suspension or Precipitate CheckDissolved->Troubleshoot No Cause What is the likely cause? Troubleshoot->Cause Hydrophobic High Hydrophobicity of Conjugated Molecule Cause->Hydrophobic Molecule is large/ lipophilic LowPH Low pH / Protonated Carboxylic Acid Cause->LowPH Buffer pH might be too low or acidic Sol_CoSolvent Use Protocol 2: Dissolve in DMSO/DMF first, then add to buffer Hydrophobic->Sol_CoSolvent Sol_pH Use Protocol 1: Adjust pH with dilute base before adding buffer LowPH->Sol_pH Sol_CoSolvent->Success Sol_pH->Success

References

preventing aggregation of proteins during pegylation with Ald-Ph-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-Ph-PEG6-acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during protein PEGylation, with a specific focus on preventing and troubleshooting protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional PEGylation reagent. It contains a terminal aldehyde group (-CHO) and a carboxylic acid (-COOH) separated by a 6-unit polyethylene glycol (PEG) chain and a phenyl group. The primary method of conjugation to proteins is through the aldehyde group, which reacts with primary amines (the ε-amine of lysine residues or the N-terminal α-amine) via reductive amination . This process involves two main steps:

  • Formation of a reversible Schiff base between the PEG-aldehyde and the protein amine.

  • Reduction of the Schiff base by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable, covalent secondary amine bond.[1][2][3]

The carboxylic acid end can be used for subsequent modifications if desired, but is typically not involved in the initial protein conjugation.

Q2: My protein precipitated immediately after I added the this compound solution. What is the likely cause?

Immediate precipitation upon adding the reagent is often due to a combination of factors, including localized high concentrations of the PEG reagent and sub-optimal buffer conditions. This can disrupt the protein's hydration shell, leading to rapid unfolding and aggregation.[4] To mitigate this, add the PEG reagent solution slowly and incrementally to the protein solution while mixing gently.[4] Also, ensure your protein is in a buffer that promotes its stability.

Q3: Why is protein aggregation a common problem during PEGylation?

Protein aggregation is a manifestation of protein instability. The PEGylation process itself can introduce stress that triggers aggregation:

  • Chemical Stress: The reaction conditions, particularly pH, may not be optimal for your specific protein's stability, even if they are optimal for the reductive amination reaction.

  • Physical Stress: The attachment of PEG chains alters the protein's surface, size, and charge, which can disrupt its native conformation and expose hydrophobic patches that lead to self-association.

  • Concentration Effects: The reaction is often performed at high protein concentrations to favor conjugation, but this also increases the probability of protein-protein interactions that lead to aggregation.

Q4: What is the optimal pH for conjugation with this compound?

The optimal pH for reductive amination is typically between 6.0 and 8.0. This range represents a compromise: the reaction requires a sufficient concentration of unprotonated amines on the protein, but the Schiff base intermediate is more stable under slightly acidic conditions. It is crucial to balance reaction efficiency with the pH-dependent stability of your target protein. A screening experiment to determine the optimal pH for your specific system is highly recommended.

Troubleshooting Guide: Preventing Aggregation

This guide addresses the appearance of soluble and insoluble aggregates detected during or after the PEGylation reaction.

Problem Potential Cause Recommended Solution
Visible Precipitation or Cloudiness in Reaction Tube 1. Protein concentration is too high.2. Sub-optimal buffer (pH, ionic strength).3. Rapid addition of PEG reagent.1. Reduce the protein concentration. If a high final concentration is needed, perform the reaction at a lower concentration and concentrate the purified product later.2. Perform a buffer screening experiment (see Protocol 2). Test a pH range and consider adding stabilizing excipients.3. Add the dissolved PEG reagent dropwise or with a syringe pump while gently stirring.
High Molecular Weight (HMW) Peaks in SEC Analysis 1. Over-PEGylation is causing instability.2. Reaction temperature is too high.3. Sub-optimal buffer conditions.1. Reduce the molar excess of this compound. Perform a titration to find the lowest ratio that provides acceptable conjugation efficiency.2. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow aggregation kinetics.3. Add stabilizing excipients like arginine (50-100 mM), sucrose (5-10%), or glycerol (5-20%) to the reaction buffer.
Increased Polydispersity or Large Species in DLS 1. Formation of soluble oligomers or aggregates.2. Presence of dust or contaminants.1. Implement the solutions for HMW peaks in SEC. DLS is highly sensitive to large particles and can be a good initial screening tool.2. Filter all buffers and the protein solution through a 0.22 µm filter before starting the reaction. Filter the sample again before DLS analysis if necessary.

Quantitative Data Summary

The following table provides example data from a buffer screening experiment for a model protein (Protein-X) to minimize aggregation during PEGylation. Aggregation was quantified by Size Exclusion Chromatography (SEC).

Buffer Condition pH Excipient Added (Concentration) Monomer Purity (%) Soluble Aggregate (%) Observations
Phosphate Buffered Saline7.4None85.214.8Significant HMW shoulder peak in SEC.
Sodium Phosphate6.5None91.58.5Improved purity, but reaction rate was slower.
Phosphate Buffered Saline7.4L-Arginine (50 mM)96.33.7Significant reduction in aggregation.
Phosphate Buffered Saline7.4Sucrose (5% w/v)94.85.2Good suppression of aggregation.
HEPES8.0None78.121.9High level of aggregation; protein may be unstable at this pH.

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: General PEGylation via Reductive Amination

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Ensure the protein concentration is between 1-10 mg/mL.

  • Reagent Preparation: Just before use, dissolve this compound in the reaction buffer to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

  • Reduction: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer (e.g., 200 mM). Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature. Reaction times can vary from 2 hours to overnight. Monitor the reaction progress by SDS-PAGE or SEC.

  • Quenching: Stop the reaction by adding a quenching solution with a high concentration of primary amines, such as 1 M Tris or glycine, to a final concentration of 50-100 mM. This will react with any excess aldehyde reagent.

  • Purification: Remove unreacted PEG reagent and quenching agent by dialysis, tangential flow filtration (TFF), or size exclusion chromatography.

Protocol 2: Screening for Optimal Buffer Conditions

  • Setup: Prepare a matrix of reaction conditions in microcentrifuge tubes or a 96-well plate.

  • Variable 1 (pH): Prepare a set of amine-free buffers with varying pH values (e.g., Sodium Phosphate at pH 6.0, 6.5, 7.0, 7.5).

  • Variable 2 (Excipients): For the most promising pH (e.g., pH 7.0), prepare buffers containing different stabilizing excipients. Common examples include:

    • L-Arginine (50 mM)

    • Sucrose (5% w/v)

    • Glycerol (10% v/v)

    • Polysorbate 20 (0.02% v/v)

  • Reaction: Add your protein, this compound, and NaBH₃CN to each condition as described in Protocol 1.

  • Incubation: Incubate all reactions under identical temperature and time conditions.

  • Analysis: After quenching, analyze a small aliquot from each reaction by SEC and/or DLS to quantify the percentage of monomer vs. aggregate. Select the condition that yields the highest monomer purity with acceptable conjugation efficiency.

Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

  • System Preparation: Use an HPLC or UHPLC system with a UV detector. Equilibrate a suitable SEC column with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) until a stable baseline is achieved.

  • Sample Preparation: Quench the PEGylation reaction. If necessary, filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume (e.g., 10-50 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram, monitoring absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas. Aggregates will elute before the main monomer peak. Calculate the relative percentage of each species based on peak area.

Visualizations

start_node Start: Protein Aggregation Observed decision_node decision_node start_node->decision_node Initial Assessment process_node1 Hypothesis: Reaction conditions are sub-optimal decision_node->process_node1 Soluble Aggregates (HMW peak in SEC) process_node2 Hypothesis: Concentration or buffer shock decision_node->process_node2 Insoluble Aggregates (Precipitation) process_node process_node solution_node solution_node end_node End: Monomer Purity Optimized solution_node1a 1. Lower Temperature (e.g., 4°C) 2. Reduce PEG:Protein molar ratio 3. Add stabilizing excipients (Arginine, Sucrose) process_node1->solution_node1a Optimize solution_node2a 1. Lower protein concentration 2. Add PEG reagent slowly 3. Screen for optimal buffer pH process_node2->solution_node2a Optimize solution_node1a->end_node solution_node2a->end_node cluster_reactants Reactants P_NH2 Protein-NH2 (Lysine or N-terminus) Schiff Schiff Base (Imine) (Reversible Intermediate) P_NH2->Schiff Step 1: Condensation (pH 6-8) PEG_CHO This compound PEG_CHO->Schiff Final Stable PEG-Protein Conjugate (Secondary Amine Linkage) Schiff->Final Step 2: Reduction (Irreversible) Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Schiff start_node Goal: Characterize Aggregation decision_node decision_node start_node->decision_node What information is needed? method_node1 Use Size Exclusion Chromatography (SEC) decision_node->method_node1 Quantitative separation of monomer, oligomers, fragments method_node2 Use Dynamic Light Scattering (DLS) decision_node->method_node2 Rapid screening for presence of large aggregates method_node3 Use SDS-PAGE (Reducing vs. Non-reducing) decision_node->method_node3 Confirmation of covalent cross-linking method_node method_node

References

troubleshooting low yield in PROTAC synthesis with Ald-Ph-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PROTAC Synthesis Troubleshooting

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those involving low yields when using bifunctional linkers like Ald-Ph-PEG6-acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the multi-step synthesis of PROTACs.

Q1: Why is my initial amide coupling reaction with the carboxylic acid of this compound resulting in a low yield?

Low yield in the first amide coupling step is a frequent bottleneck. The reaction involves coupling the carboxylic acid of the linker to an amine-containing ligand (for either the target protein or the E3 ligase). Several factors can contribute to poor conversion.

Possible Causes & Solutions:

  • Suboptimal Coupling Agents: The choice of coupling reagent is critical for efficient amide bond formation.[1] While many options exist, HATU is often preferred in PROTAC synthesis as it can reduce the risk of side reactions.[1]

  • Inadequate Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to activate the carboxylic acid without competing in the reaction. Insufficient base can lead to incomplete activation.

  • Presence of Water: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze activated esters and reduce the efficiency of the coupling agent. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Solubility: PROTAC building blocks can have poor solubility in common solvents like DMF, which can hinder the reaction.[1][2] N-Methyl-2-pyrrolidone (NMP) has been identified as a potentially superior solvent for improving reaction conversion.[2]

Troubleshooting Summary: Amide Coupling

Problem Possible Cause Recommended Solution
Low Conversion Inefficient coupling agent Switch to HATU or COMU. Use 1.2-1.5 equivalents.
Insufficient or incorrect base Use 2-3 equivalents of DIPEA. Ensure it is fresh and anhydrous.
Presence of moisture Use anhydrous solvents (e.g., DMF, NMP, DCM) and oven-dried glassware.
Poor solubility of reagents Try alternative solvents like NMP or DMA. Gentle heating (30-40°C) may also help.

| Complex Mixture | Side reactions | Lower the reaction temperature. Ensure the amine starting material is pure (e.g., free of TFA salts which require extra base). |

Q2: I'm performing the reductive amination step with the aldehyde of my linker-intermediate and observing a complex mixture with low product formation. What could be the issue?

Reductive amination connects the aldehyde of the linker to the second amine-containing ligand. This reaction can be challenging due to imine instability, side reactions, or incomplete reduction.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step is often acid-catalyzed. Adding a catalytic amount of acetic acid can facilitate imine formation before the reduction step.

  • Aldehyde Self-Reduction: Strong reducing agents can reduce the starting aldehyde before it has a chance to form an imine. Using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) is highly recommended.

  • Imine Hydrolysis: The imine intermediate can be susceptible to hydrolysis, especially if there is water in the reaction mixture. Performing the reaction under anhydrous conditions is critical.

  • Incorrect Stoichiometry: Using an excess of the amine component can sometimes drive the imine formation forward. However, this can complicate purification. A 1:1 to 1:1.2 ratio of aldehyde to amine is a good starting point.

Below is a logical workflow to diagnose issues in the reductive amination step.

G start Low Yield in Reductive Amination check_imine Is imine intermediate forming (check by TLC/LCMS)? start->check_imine check_reduction Is the imine being consumed after adding the reducing agent? check_imine->check_reduction Yes no_imine Action: Add catalytic acid (e.g., Acetic Acid). Ensure anhydrous conditions. check_imine->no_imine No imine_not_consumed Action: Check reducing agent (STAB) quality/amount. Increase reaction time/temp. check_reduction->imine_not_consumed No complex_mixture Side Reactions Occurring check_reduction->complex_mixture Yes, but multiple new spots appear check_aldehyde Is starting aldehyde being consumed? complex_mixture->check_aldehyde aldehyde_reduced Action: Use a milder reducing agent (e.g., NaCNBH3). Pre-form imine before adding reductant. check_aldehyde->aldehyde_reduced No, aldehyde consumed but no product purification_issue Action: Optimize purification. Consider reverse-phase HPLC. check_aldehyde->purification_issue Yes, product is present but hard to isolate

Caption: Troubleshooting workflow for reductive amination.
Q3: My final PROTAC is difficult to purify. What strategies can improve isolation?

The physicochemical properties of PROTACs, often having high molecular weight and "greasy" PEG linkers, make purification by standard column chromatography challenging.

Purification Strategies:

  • Reverse-Phase HPLC: This is often the most effective method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. Using a basic modifier (e.g., ammonium bicarbonate) or an acidic modifier (e.g., TFA) can improve peak shape and separation.

  • Scavenger Resins: After the reaction, scavenger resins can be used to remove excess reagents (like unreacted amines or coupling agents), simplifying the subsequent chromatographic purification.

  • Solid-Phase Synthesis: Performing the synthesis on a solid support can simplify purification, as excess reagents and byproducts are washed away after each step.

  • Lyophilization: For final product isolation from HPLC fractions, lyophilization is preferred over rotary evaporation to avoid oiling out and yield a fluffy, solid product.

Detailed Experimental Protocols

The synthesis of a PROTAC using a bifunctional linker like this compound is typically a sequential, two-step process.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reductive Amination Ligand1 Ligand 1 (E3 Ligase or Target) with -NH2 group Intermediate Aldehyde-Linker-Ligand 1 Intermediate Ligand1->Intermediate HATU, DIPEA Anhydrous DMF Linker This compound Linker->Intermediate Intermediate_2 Aldehyde-Linker-Ligand 1 Intermediate Ligand2 Ligand 2 (Target or E3 Ligase) with -NH2 group Final_PROTAC Final PROTAC Ligand2->Final_PROTAC Intermediate_2->Final_PROTAC STAB Anhydrous DCM/MeOH

Caption: General workflow for a two-step PROTAC synthesis.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-containing ligand (1.0 eq).

  • Dissolution: Dissolve the ligand in anhydrous DMF or NMP.

  • Reagent Addition: Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde-linker-ligand intermediate by flash column chromatography on silica gel.

Protocol 2: Reductive Amination to Form the Final PROTAC
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde-linker-ligand intermediate (1.0 eq) and the second amine-containing ligand (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent such as Dichloromethane (DCM) or a mixture of DCM/Methanol.

  • Imine Formation (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction progress by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC. Combine pure fractions and lyophilize to obtain the final product.

References

Technical Support Center: Purification of Ald-Ph-PEG6-Acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ald-Ph-PEG6-acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • An aldehyde group (on a benzaldehyde ring), which is reactive towards hydrazide and aminooxy moieties, forming hydrazones and oximes, respectively.

  • A terminal carboxylic acid group, which can be coupled with primary amines using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to create stable amide bonds.[1]

  • A hydrophilic PEG6 spacer (polyethylene glycol, 6 units), which increases the solubility of the molecule and its conjugates in aqueous media.[1]

Q2: What are the most common impurities in a reaction involving this compound?

During the synthesis and subsequent conjugation reactions, several impurities may be present. These can significantly affect the performance and safety of the final product.[2] Common impurities include:

  • Unreacted starting materials: Excess this compound or the molecule it was reacted with.

  • Reaction by-products: Products from side reactions or decomposition.

  • Coupling reagents and their by-products: For example, urea by-products from EDC.

  • Solvents: Residual solvents used during the reaction.

  • PEG-related impurities: PEGs can undergo auto-oxidation, leading to the formation of impurities like formaldehydes and peroxides, which can cause degradation of the target molecule.[3]

Q3: Which purification techniques are most effective for this compound products?

The choice of purification method depends on the scale of the reaction and the nature of the product and impurities. The most common and effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for high-resolution separation of the desired product from closely related impurities. It is the preferred method for achieving high purity, especially for analytical and small-scale purification.[2]

  • Silica Gel Flash Chromatography: Useful for medium- to large-scale purification to remove less polar or more polar impurities. However, polar PEG compounds can sometimes streak on silica, requiring specific solvent systems.

  • Precipitation: A simple method based on differential solubility. Since many PEG derivatives are soluble in polar solvents (like water, methanol) but insoluble in non-polar solvents (like diethyl ether, hexane), adding a non-polar "anti-solvent" can precipitate the desired PEGylated product.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is very effective for removing small molecule impurities (like excess reagents) from a much larger PEGylated protein or nanoparticle.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. This can be useful for purifying the acidic this compound from neutral or basic impurities.

Troubleshooting Guide

Q4: My HPLC chromatogram shows a very broad peak for my product. What could be the cause?

A broad peak in RP-HPLC for a PEGylated compound can be caused by several factors:

  • PEG Polydispersity: The PEG chain itself may have a distribution of lengths (polydispersity). Each species with a different PEG chain length will have a slightly different retention time, leading to peak broadening.

  • Poor Chromatography Conditions: Sub-optimal mobile phase, gradient, or temperature can lead to poor peak shape. For PEGylated compounds, using acetonitrile as the organic phase and slightly elevated temperatures (e.g., 45 °C) can improve peak shape.

  • Column Overload: Injecting too much sample can cause broad, asymmetric peaks. Try reducing the injection volume or sample concentration.

  • Presence of Isomers: If the reaction can occur at multiple sites, the resulting positional isomers may have very similar retention times, appearing as a single broad peak.

Q5: I am trying to purify my product using silica gel flash chromatography, but it is streaking badly and I have poor separation. How can I fix this?

Streaking of polar PEG compounds on silica gel is a common issue. Here are some strategies to improve separation:

  • Change the Solvent System: Standard ethyl acetate/hexane systems are often ineffective. Try more polar or specialized solvent systems. A gradient of methanol in dichloromethane (DCM) or chloroform (CHCl3) often works better. Some researchers have reported success with gradients using a mixture of ethanol/isopropanol in chloroform.

  • Add a Modifier: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve the peak shape of acidic or basic compounds, respectively. For this compound, adding a small amount of acetic acid might help.

  • Use a Different Stationary Phase: Consider using a reverse-phase silica (like C18) for flash chromatography, which separates based on hydrophobicity and is often better suited for PEGylated molecules.

Q6: After purification by precipitation with diethyl ether, my product is still not pure. What went wrong?

Precipitation is a bulk purification technique and may not remove impurities with similar solubility profiles.

  • Co-precipitation of Impurities: Impurities that are structurally similar to your product may also precipitate under the same conditions.

  • Insufficient Washing: The precipitate must be thoroughly washed with the non-polar solvent (e.g., diethyl ether) to remove soluble impurities clinging to the surface.

  • Incomplete Precipitation: If not enough anti-solvent is added, or if the solution is not cooled sufficiently, the product may not fully precipitate, leading to low yield. For higher purity, precipitation should often be followed by a high-resolution technique like RP-HPLC.

Q7: I suspect my unreacted this compound is contaminating my final product. How can I remove it?

If your final product has a significantly different size or charge compared to the starting material, the following methods are effective:

  • Size Exclusion Chromatography (SEC): If you have conjugated the linker to a large biomolecule, SEC is ideal for separating the large conjugate from the small, unreacted linker.

  • Dialysis: Similar to SEC, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove small linkers from large biomolecules.

  • Ion Exchange Chromatography (IEX): The starting material has a free carboxylic acid. If your final product has a different overall charge (e.g., if the acid was consumed in the reaction), IEX can provide excellent separation.

Data Presentation

Table 1: Comparison of Key Purification Techniques

Purification MethodPrincipleAdvantagesDisadvantagesBest For
RP-HPLC Separation by hydrophobicityHigh resolution, excellent for purity assessment, separates isomers.Low capacity, requires specialized equipment, solvent intensive.High-purity final products, analytical separation, removing closely related impurities.
Flash Chromatography Separation by polarity (Normal Phase) or hydrophobicity (Reverse Phase)Higher capacity than HPLC, good for initial cleanup.Lower resolution than HPLC, polar compounds can streak on silica.Medium to large scale initial purification, removing impurities with very different polarity.
Precipitation Differential solubilitySimple, fast, good for initial bulk purification.Low resolution, risk of co-precipitation of impurities.Rapidly removing the bulk of non-polar impurities or isolating the product from the reaction solvent.
Size Exclusion (SEC) Separation by molecular sizeGentle, preserves biological activity, excellent for removing small molecules from large ones.Cannot separate molecules of similar size.Purifying PEGylated proteins/antibodies from excess, unconjugated PEG linkers.
Ion Exchange (IEX) Separation by net chargeHigh capacity, high resolution, gentle conditions.Requires the product and impurities to have different charges at a given pH.Separating charged molecules (like this compound) from neutral or oppositely charged species.

Table 2: Typical Starting Conditions for RP-HPLC Purification

ParameterRecommended ConditionRationale & Notes
Column C4 or C18, 300 Å pore sizeC18 provides good retention for many PEGylated molecules. C4 can be better for larger, more hydrophobic proteins. Wide-pore (300 Å) columns are better for large molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is generally preferred over methanol for better resolution of PEGylated compounds.
Gradient Slow gradient (e.g., 1-2% B per minute)A shallow gradient is crucial for resolving species with subtle differences in hydrophobicity.
Flow Rate 1 mL/min (for analytical 4.6 mm ID column)Adjust based on column diameter and length.
Temperature 45 °CElevated temperature can improve peak shape and resolution for PEGylated molecules.
Detection UV at 220 nm and 254/280 nm220 nm for the peptide/amide backbone. The benzaldehyde group in this compound will absorb around 254 nm.

Experimental Protocols

Protocol 1: General RP-HPLC Purification

Objective: To purify the this compound reaction product to >95% purity.

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., 50:50 Water:Acetonitrile or DMSO). Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., Jupiter C18, 300 Å, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column. The injection volume should be optimized to avoid overloading.

  • Elution: Run a linear gradient. For example, start at 5% B and increase to 65% B over 30-60 minutes. The exact gradient should be optimized based on initial scouting runs.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Pool the fractions containing the pure product.

  • Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator or centrifugal vacuum concentrator. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Protocol 2: Purification by Precipitation

Objective: To perform a bulk purification of the PEGylated product.

Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, water, or DCM).

  • Precipitation: While stirring vigorously, slowly add a non-polar anti-solvent (e.g., cold diethyl ether or hexane) until the solution becomes cloudy and a precipitate forms. This is often done in an ice bath to maximize precipitation.

  • Incubation: Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collection: Collect the solid precipitate by vacuum filtration or centrifugation.

  • Washing: Wash the collected solid several times with small volumes of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the purified solid under high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Steps Start Crude Reaction Mixture Analyze Analyze by LC-MS / Analytical HPLC Start->Analyze Decision Impurity Profile & Desired Purity? Analyze->Decision Bulk Bulk Purification (Precipitation or Flash Chromatography) Decision->Bulk  Large Scale &  Gross Impurities HighRes High-Resolution Purification (Preparative RP-HPLC) Decision->HighRes High Purity Needed   AnalyzeFractions Analyze Fractions for Purity Bulk->AnalyzeFractions HighRes->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool SolventRemoval Solvent Removal & Lyophilization Pool->SolventRemoval FinalProduct Pure Product (>95%) SolventRemoval->FinalProduct Purification_Decision_Tree q1 What is the MW difference between product and impurities? q2 What is the charge difference between product and impurities? q1->q2 Small ans1 Use Size Exclusion Chromatography (SEC) or Dialysis q1->ans1  Large (e.g., >10x) q3 What is the polarity difference between product and impurities? q2->q3 Insignificant ans2 Use Ion Exchange Chromatography (IEX) q2->ans2 Significant ans3 Use Reverse Phase (RP-HPLC) or Normal Phase (Flash) Chromatography q3->ans3 Significant ans4 Use High-Resolution RP-HPLC for Isomers q3->ans4 Subtle (e.g., Isomers)

References

Technical Support Center: Stability of Ald-Ph-PEG6-acid Conjugated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of molecules conjugated with Ald-Ph-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of an this compound conjugated molecule and what are its key functional groups?

A1: An this compound conjugated molecule typically consists of a target molecule (e.g., a protein, peptide, or small molecule) linked to a phenyl-PEG6-acid moiety via a hydrazone bond formed between an aldehyde on the linker and a hydrazine or similar group on the target. The key functional groups are the hydrazone linkage, the polyethylene glycol (PEG) chain, and the terminal carboxylic acid. The PEG chain enhances solubility and can improve pharmacokinetic properties.[1][2][3] The terminal carboxylic acid can be used for further conjugation or may interact with other molecules.

Q2: What are the primary degradation pathways for this compound conjugated molecules?

A2: The primary degradation pathways include:

  • Hydrolysis of the Hydrazone Linkage: The hydrazone bond formed between the aldehyde and a hydrazide is susceptible to hydrolysis, which can be accelerated under acidic conditions, leading to the cleavage of the conjugate.[4][5]

  • Oxidation of the PEG Linker: The polyethylene glycol chain can undergo oxidation, which may be initiated by factors like exposure to light, elevated temperatures, or the presence of transition metals. This can lead to chain cleavage and the formation of various degradation products.

  • Modifications to the Conjugated Molecule: The conjugated biomolecule itself (e.g., a protein or peptide) can undergo degradation, such as aggregation, fragmentation, deamidation, or oxidation, which is independent of the linker but affects the overall stability of the conjugate.

Q3: What are the recommended storage conditions for this compound conjugated molecules?

A3: To ensure the stability of your this compound conjugated molecules, it is recommended to store them at -20°C or -80°C in a tightly sealed container, protected from light. The optimal storage buffer should have a pH that minimizes the hydrolysis of the specific linkage you have formed. For many bioconjugates, a pH range of 6.0-7.5 is a reasonable starting point, but this should be empirically determined. Avoid repeated freeze-thaw cycles as this can lead to aggregation and degradation of the conjugated molecule.

Q4: Which analytical techniques are best suited for monitoring the stability of these conjugates?

A4: A combination of analytical techniques is recommended to monitor the stability of this compound conjugates:

  • High-Performance Liquid Chromatography (HPLC): Size-Exclusion Chromatography (SEC-HPLC) is used to detect aggregation and fragmentation. Reversed-Phase HPLC (RP-HPLC) can separate the intact conjugate from its degradation products and the unconjugated starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the degradation products by providing mass information, which helps in elucidating the degradation pathways.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE under reducing and non-reducing conditions can provide a visual assessment of fragmentation and aggregation.

  • Dynamic Light Scattering (DLS): This technique can be used to monitor the formation of aggregates in the solution.

Troubleshooting Guides

Issue 1: An unexpected new peak appears in the RP-HPLC chromatogram during a stability study.

  • Question: What could be the cause of this new peak?

  • Answer: A new peak could represent a degradation product. Based on the known instability of similar molecules, potential causes include:

    • Hydrolysis of the hydrazone bond, leading to the release of the unconjugated payload.

    • Oxidation of the PEG chain, resulting in a modified conjugate with altered hydrophobicity.

    • Degradation of the conjugated molecule itself (e.g., deamidation or isomerization of a peptide), leading to a new species with a different retention time.

  • Troubleshooting Steps:

    • Analyze the new peak by LC-MS to determine its mass. This will help identify if it corresponds to the unconjugated payload, an oxidized form of the conjugate, or another degradation product.

    • Perform forced degradation studies (see Experimental Protocols) under acidic, basic, and oxidative conditions. Compare the degradation products from these studies with the new peak observed in your stability study to identify the degradation pathway.

    • Evaluate the pH of your formulation. If the degradation is due to hydrolysis, adjusting the pH of the storage buffer may improve stability.

Issue 2: SEC-HPLC analysis shows an increase in high molecular weight species (HMWS) over time.

  • Question: What is causing the aggregation of my conjugate?

  • Answer: Aggregation can be caused by several factors:

    • Increased hydrophobicity of the conjugate compared to the unconjugated molecule.

    • High Drug-to-Antibody Ratio (DAR) if applicable.

    • Suboptimal formulation conditions, such as pH, ionic strength, or the presence of certain excipients.

    • Physical stress, including repeated freeze-thaw cycles or agitation.

  • Troubleshooting Steps:

    • Optimize the formulation. Screen different buffers, pH levels, and excipients (e.g., polysorbates, sugars like sucrose or trehalose) to find conditions that minimize aggregation.

    • If applicable, aim for a lower, more homogenous DAR during the conjugation reaction.

    • Handle the conjugate with care. Avoid vigorous shaking or vortexing, and minimize freeze-thaw cycles.

    • Characterize the aggregates using techniques like DLS to understand their size and nature.

Issue 3: The biological activity of my conjugate is decreasing during storage.

  • Question: Why is my conjugate losing its activity?

  • Answer: A loss of biological activity can be linked to:

    • Deconjugation of the payload due to linker instability (e.g., hydrolysis).

    • Degradation of the payload molecule itself.

    • Conformational changes or degradation of the targeting moiety (e.g., antibody or peptide), affecting its binding affinity.

    • Aggregation, which can mask the active sites of the molecule.

  • Troubleshooting Steps:

    • Use multiple analytical techniques to assess the integrity of the conjugate. Combine activity assays with stability-indicating methods like RP-HPLC and SEC-HPLC to correlate the loss of activity with specific degradation events.

    • Investigate the stability of the unconjugated payload and targeting moiety under the same conditions to determine if the instability is inherent to one of the components.

    • Perform forced degradation studies to understand how different stress conditions impact the activity of the conjugate.

Data Presentation

Table 1: Example Stability Data for an this compound Conjugated Protein at 4°C

Time Point% Intact Conjugate (RP-HPLC)% High Molecular Weight Species (SEC-HPLC)% Relative Activity
T = 098.51.2100
T = 1 month95.22.596
T = 3 months90.84.191
T = 6 months85.36.884

Table 2: Example Forced Degradation Study Results

Stress Condition% Intact Conjugate RemainingMajor Degradation Products Identified by LC-MS
pH 4.0, 25°C, 24h65.7Unconjugated Payload, Hydrolyzed Linker
pH 9.0, 25°C, 24h92.1Deamidated Conjugate
0.1% H₂O₂, 25°C, 6h78.4Oxidized PEG Chain, Oxidized Amino Acid Residues
50°C, 48h82.5Aggregates, Fragments
Light (ICH Q1B), 24h96.3Minor Photodegradation Products

Experimental Protocols

Protocol 1: RP-HPLC Method for Stability Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for proteins) or at the specific absorbance wavelength of the payload.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the conjugate to a suitable concentration (e.g., 1 mg/mL) in the storage buffer.

Protocol 2: Forced Degradation Study

  • Prepare Samples: Prepare aliquots of the conjugate at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 40°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 40°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidation: Add 30% H₂O₂ to a final concentration of 0.3%. Incubate at room temperature for 6 hours.

  • Thermal Stress: Incubate a sample at 50°C for 48 hours.

  • Photostability: Expose a sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC, SEC-HPLC, and LC-MS.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stability Stability Studies cluster_analysis Analytical Methods cluster_data Data Analysis Prep Prepare Conjugate Samples RealTime Real-Time Stability (Recommended Conditions) Prep->RealTime Accelerated Accelerated Stability (Elevated Temperature) Prep->Accelerated Forced Forced Degradation (Stress Conditions) Prep->Forced RPHPLC RP-HPLC RealTime->RPHPLC SECHPLC SEC-HPLC RealTime->SECHPLC Activity Biological Activity Assay RealTime->Activity Accelerated->RPHPLC Accelerated->SECHPLC Accelerated->Activity Forced->RPHPLC Forced->SECHPLC LCMS LC-MS Forced->LCMS Analysis Analyze Data & Identify Degradants RPHPLC->Analysis SECHPLC->Analysis LCMS->Analysis Activity->Analysis Report Generate Stability Report Analysis->Report

Caption: Experimental workflow for stability testing of conjugated molecules.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_physical Physical Instability Intact Intact this compound Conjugate Unconjugated Unconjugated Payload Intact->Unconjugated Acidic pH Linker Hydrolyzed Linker Intact->Linker Acidic pH OxidizedPEG Oxidized PEG Chain Intact->OxidizedPEG Oxidants, Light OxidizedPayload Oxidized Payload Intact->OxidizedPayload Oxidants Aggregates Aggregates Intact->Aggregates Temperature, Agitation Fragments Fragments Intact->Fragments Temperature

Caption: Potential degradation pathways for this compound conjugates.

Troubleshooting_Tree cluster_type Identify Instability Type cluster_action Recommended Action Start Instability Observed NewPeak New Peak in RP-HPLC? Start->NewPeak HMWS Increase in HMWS (SEC)? Start->HMWS LossActivity Loss of Activity? Start->LossActivity LCMS Analyze by LC-MS NewPeak->LCMS Forced Perform Forced Degradation NewPeak->Forced Formulation Optimize Formulation HMWS->Formulation Handling Review Handling Procedures HMWS->Handling LossActivity->LCMS LossActivity->Formulation LossActivity->Forced

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing Ald-Ph-PEG6-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ald-Ph-PEG6-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the conjugation of this compound to amine-containing molecules such as proteins, peptides, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the coupling of this compound to an amine-containing molecule?

The coupling of this compound to a primary amine proceeds via a two-step process known as reductive amination. The first step involves the reaction of the benzaldehyde group on the PEG linker with the amine to form an unstable imine intermediate (Schiff base). This is followed by the reduction of the imine bond by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.

Q2: What is the optimal pH for the this compound coupling reaction?

The optimal pH for reductive amination is a balance between two opposing factors: the reactivity of the aldehyde group and the nucleophilicity of the amine group. The formation of the imine intermediate is favored under slightly acidic conditions (pH ~5-7), which facilitate the dehydration step. However, at low pH, the amine group becomes protonated and thus less nucleophilic. Conversely, at higher pH, the amine is more nucleophilic, but the aldehyde can be less reactive and may be prone to side reactions. For most applications, a pH range of 6.5 to 7.5 is recommended as a starting point for the overall reductive amination process. For selective coupling to the N-terminal α-amino group of a protein, a slightly lower pH may be advantageous due to its lower pKa compared to the ε-amino group of lysine residues.

Q3: Which buffers are recommended for this reaction?

It is crucial to use amine-free buffers to avoid competition with your target molecule. Suitable buffers include phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided.

Q4: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Suboptimal pH: The pH of the reaction buffer is critical.Verify the pH of your reaction mixture. Perform small-scale optimization experiments across a pH range of 6.0 to 8.0 to determine the optimal condition for your specific molecule.
Inactive this compound: The aldehyde group can oxidize over time.Use a fresh vial of the reagent. Ensure proper storage at -20°C, protected from moisture and light.
Degraded Reducing Agent: The reducing agent (e.g., NaBH₃CN) is essential for stabilizing the imine bond.Use a fresh supply of the reducing agent. Prepare the solution immediately before use.
Presence of Competing Amines: Contaminating amines in the buffer or sample will compete for the aldehyde.Ensure the use of amine-free buffers. If your sample is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Protein Aggregation/Precipitation Cross-linking: If your target protein has multiple accessible amines, intermolecular cross-linking can occur.Optimize the molar ratio of this compound to your protein. A lower molar excess of the PEG reagent may be necessary.
Protein Instability: The reaction conditions (pH, temperature) may be destabilizing your protein.Perform the reaction at a lower temperature (e.g., 4°C). Screen different amine-free buffers to find one that maintains protein stability.
Multiple PEGylated Species High Molar Ratio of PEG Reagent: Using a large excess of this compound can lead to multiple PEG chains attaching to a single protein molecule.Systematically decrease the molar ratio of the PEG reagent to your protein to favor mono-PEGylation.
Multiple Reactive Sites: The protein has several amine groups with similar reactivity.Adjusting the pH can sometimes provide more selective modification. For example, a lower pH can favor N-terminal modification.

Data Presentation

Table 1: General Impact of pH on Aldehyde-Amine Coupling Efficiency

The following table summarizes the expected impact of pH on the efficiency of the reductive amination reaction. The optimal pH for a specific application should be empirically determined.

pH RangeImine Formation (Schiff Base)Amine NucleophilicityOverall Reaction RatePotential Side Reactions
4.0 - 5.5 FavoredLow (amine is protonated)SuboptimalMinimal
6.0 - 7.5 Moderate to HighModerate to HighGenerally Optimal Minimal
8.0 - 9.0 Less FavoredHighCan be suboptimalIncreased risk of side reactions (e.g., Cannizzaro reaction for some aldehydes)

Experimental Protocols

Detailed Methodology for this compound Coupling to a Protein

This protocol provides a general guideline. The optimal conditions, including molar ratios, reaction time, and temperature, may need to be optimized for your specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.4 (or optimized pH)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in the Reaction Buffer to a desired stock concentration.

  • Reducing Agent Preparation:

    • Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to achieve the desired molar excess (a starting point of 10- to 20-fold molar excess of PEG over protein is common).

    • Gently mix the solution.

    • Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle agitation. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method. Size-exclusion chromatography (SEC) is often used to remove unreacted PEG and quenching reagents, followed by ion-exchange chromatography (IEX) to separate different PEGylated species if necessary.

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization cluster_secondary_issues Secondary Issues cluster_secondary_solutions Secondary Solutions cluster_success Success Start Low or No Conjugation Check_pH Verify Reaction pH Start->Check_pH Check_Reagents Check Reagent Activity (PEG & Reducing Agent) Start->Check_Reagents Check_Buffer Confirm Amine-Free Buffer Start->Check_Buffer Optimize_pH Optimize pH (6.0-8.0) Check_pH->Optimize_pH Fresh_Reagents Use Fresh Reagents Check_Reagents->Fresh_Reagents Buffer_Exchange Buffer Exchange Sample Check_Buffer->Buffer_Exchange Aggregation Protein Aggregation? Optimize_pH->Aggregation Fresh_Reagents->Aggregation Buffer_Exchange->Aggregation Multiple_Species Multiple PEG Species? Aggregation->Multiple_Species No Adjust_Ratio Adjust PEG:Protein Ratio Aggregation->Adjust_Ratio Yes Lower_Temp Lower Reaction Temperature Aggregation->Lower_Temp Yes Optimize_Ratio_pH Optimize Molar Ratio & pH Multiple_Species->Optimize_Ratio_pH Yes Success Successful Conjugation Multiple_Species->Success No Adjust_Ratio->Success Lower_Temp->Success Optimize_Ratio_pH->Success

Caption: Troubleshooting workflow for this compound coupling reactions.

Technical Support Center: Ald-Ph-PEG6-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up reactions involving Ald-Ph-PEG6-acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up of bioconjugation processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reaction mechanism?

This compound is a heterobifunctional linker.[1][2] It contains two primary reactive groups:

  • An aldehyde (specifically, a benzaldehyde), which reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form an initial Schiff base. This intermediate is then reduced to a stable secondary amine bond. This two-step process is known as reductive amination .[3][4]

  • A carboxylic acid , which can be activated (e.g., using EDC or HATU) to react with primary amines to form a stable amide bond.[5]

This guide focuses on the challenges associated with the aldehyde-mediated reductive amination pathway during scale-up.

Q2: My conjugation yield is high at bench scale but drops significantly upon scale-up. What are the common causes?

Low conversion during scale-up is a frequent challenge and can stem from several factors that are more difficult to control in larger volumes.

  • Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized areas of high or low reagent concentration, preventing the reaction from proceeding uniformly.

  • pH Control: The reaction is highly pH-dependent. Schiff base formation is favored under slightly acidic conditions (pH ~5.0-7.0), but the optimal pH can vary. In a large volume, maintaining a homogenous and stable pH is more challenging.

  • Temperature Gradients: Poor heat transfer in large vessels can create hot spots, potentially degrading sensitive proteins or reagents.

  • Hydrolysis of Schiff Base: The Schiff base intermediate is reversible and susceptible to hydrolysis. If the reduction step is not efficient or timely, the intermediate can revert to the starting materials, lowering the overall yield.

Q3: I'm observing significant protein aggregation or precipitation during the reaction. How can this be mitigated?

Aggregation is often caused by changes in the protein's environment or by intermolecular cross-linking.

  • Optimize Buffer Conditions: Screen different buffer systems and consider including additives like arginine or glycerol, which are known to improve protein solubility and stability.

  • Control Reactant Concentrations: Adding the PEG reagent slowly to the protein solution, rather than all at once, can prevent localized high concentrations that may induce aggregation. Running the reaction at a lower overall protein concentration can also help.

  • Molar Ratio: An excessively high PEG-to-protein molar ratio can sometimes lead to cross-linking if the protein has multiple reactive sites, resulting in aggregation.

Q4: What are the most common side reactions and how can I minimize them?

Several side reactions can compete with the desired conjugation, leading to a complex product mixture.

  • Reduction of Starting Aldehyde: The reducing agent (e.g., sodium cyanoborohydride) can directly reduce the aldehyde on the PEG linker before it has a chance to form a Schiff base with the protein. Using a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more effective at reducing the protonated imine, can minimize this.

  • Cannizzaro Reaction: At a high pH (>7.5), aldehydes lacking an alpha-hydrogen (like benzaldehyde) can undergo disproportionation to form a carboxylate and an alcohol. It is crucial to maintain the reaction pH in the optimal, slightly acidic to neutral range.

  • Oxidation of Aldehyde: Aldehydes can be susceptible to oxidation to carboxylic acids over time, especially if exposed to air. It is recommended to use fresh solutions of the this compound linker for each experiment.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the scale-up process.

Problem Potential Cause Recommended Solution & Action
Low Conjugation Yield 1. Suboptimal pH: The pH is too low (amines are protonated and non-nucleophilic) or too high (competing reactions).1. Verify & Optimize pH: Conduct small-scale trials to determine the optimal pH (typically 5.0-7.0). Ensure the buffer has sufficient capacity to maintain the pH throughout the large-scale reaction.
2. Inefficient Schiff Base Formation: The equilibrium does not favor the imine intermediate due to steric hindrance or the presence of water.2. Increase Reaction Time/Concentration: Allow more time for the imine to form before adding the reducing agent. Consider increasing the concentration of the PEG linker.
3. Inactive Reagents: The PEG-aldehyde has oxidized, or the reducing agent has degraded.3. Use Fresh Reagents: Prepare a fresh solution of this compound before each use. Verify the activity of the reducing agent.
Protein Aggregation 1. Poor Conjugate Solubility: The newly formed PEGylated protein is less soluble in the reaction buffer.1. Screen Solubility Additives: Test additives like arginine, glycerol, or non-ionic surfactants (e.g., Polysorbate 20) to improve solubility.
2. Intermolecular Cross-linking: High concentrations or high molar ratios are causing multiple protein molecules to link together.2. Optimize Molar Ratio & Addition Rate: Reduce the PEG:Protein molar ratio. Add the PEG linker solution slowly and with vigorous, controlled mixing.
Difficult Purification 1. Poor Separation of Species: Unreacted protein, excess PEG, and the desired conjugate do not resolve well using the current method.1. Use Orthogonal Methods: Combine different purification techniques. For example, use Ion-Exchange Chromatography (IEX) to separate based on charge, followed by Size Exclusion Chromatography (SEC) to separate based on size.
2. Method Not Scalable: Lab-scale chromatography methods (like SEC) have low throughput and become bottlenecks at a large scale.2. Explore Scalable Techniques: Investigate scalable methods like Tangential Flow Filtration (TFF/Ultrafiltration) to remove small molecules like excess PEG linker, or PEG precipitation to selectively precipitate the conjugate.
Quantitative Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the efficiency of reductive amination and the prevalence of side reactions.

ParameterConditionEffect on ConjugationImpact on Side Reactions
pH 4.0 - 5.0Lower reaction rateLow
5.0 - 7.0Optimal for imine formationMinimized risk of side reactions
> 7.5Faster initial imine formationIncreased risk of Cannizzaro reaction and other side reactions
Temperature 4 - 8 °CSlower reaction rate, but generally sufficientMinimizes protein degradation and reagent oxidation
Room Temp (20-25°C)Faster reaction rateIncreased risk of side reactions and protein instability
Molar Ratio (PEG:Protein) 1:1 to 5:1Lower degree of PEGylationLower risk of aggregation and multiple PEGylations
10:1 to 50:1Higher degree of PEGylationHigher risk of poly-PEGylation and cross-linking

Experimental Protocols

Generic Protocol for Scale-Up Reductive Amination

This protocol is a general guideline and must be optimized for your specific protein and application.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein solution in a pre-determined reaction buffer (e.g., 100 mM MES or HEPES, pH 6.0) at the target concentration (e.g., 5-10 mg/mL). Ensure the solution is filtered and degassed.

    • Linker Solution: Immediately before use, dissolve this compound in the same reaction buffer to create a concentrated stock solution (e.g., 100 mM).

    • Reducing Agent Solution: Prepare a fresh, concentrated stock solution of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a compatible solvent (e.g., 1M in 10 mM NaOH for NaBH₃CN).

  • Reaction Setup:

    • Transfer the protein solution to a temperature-controlled reaction vessel equipped with a calibrated overhead stirrer.

    • Begin gentle, controlled mixing. Ensure a vortex does not form, as this can cause protein denaturation.

    • Slowly add the required volume of the this compound stock solution to the protein solution over 30-60 minutes to achieve the desired molar excess (e.g., 20-fold molar excess).

    • Allow the Schiff base formation to proceed for 1-2 hours at a controlled temperature (e.g., 4°C or room temperature).

  • Reduction Step:

    • Add the reducing agent stock solution to the reaction mixture to a final concentration of approximately 20-50 mM.

    • Continue to stir the reaction overnight (12-16 hours) at the controlled temperature.

  • Quenching and Termination:

    • To quench any remaining reactive aldehydes, add a quenching agent like Tris buffer or glycine to a final concentration of ~50 mM.

    • Allow the quenching reaction to proceed for 1-2 hours.

  • Purification:

    • Diafiltration/Buffer Exchange: Use Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to remove excess PEG linker, reducing agent, and quenching agent, and to exchange the product into a suitable purification buffer (e.g., IEX loading buffer).

    • Chromatography: Purify the PEGylated conjugate from unreacted protein using a scalable chromatography method like Ion-Exchange Chromatography (IEX). Collect fractions and analyze for purity.

    • Final Formulation: Pool the pure fractions and perform a final buffer exchange into the desired formulation buffer using TFF.

  • Analysis:

    • Characterize the final product for purity, identity, and degree of PEGylation using appropriate analytical techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis P1 Prepare Protein in Reaction Buffer R1 Add PEG Linker to Protein (Slowly) P1->R1 P2 Prepare Fresh PEG Linker Solution P2->R1 P3 Prepare Reducing Agent Solution R3 Add Reducing Agent P3->R3 R2 Incubate (Schiff Base Formation) R1->R2 R2->R3 R4 Incubate (Reduction Reaction) R3->R4 R5 Quench Reaction R4->R5 PU1 Buffer Exchange (e.g., TFF) R5->PU1 PU2 Chromatography (e.g., IEX) PU1->PU2 PU3 Pool Fractions & Formulate PU2->PU3 PU4 Final Product Characterization PU3->PU4

Caption: General workflow for scaling up this compound conjugation.

Troubleshooting Logic for Low Conjugation Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Detected in Final Product q1 High % of Unreacted Protein Detected by HPLC/MS? start->q1 c1 Suboptimal pH q1->c1 Yes c2 Degraded Reagents (PEG or Reductant) q1->c2 Yes c3 Inefficient Mixing q1->c3 Yes c4 Schiff Base Hydrolysis q1->c4 Yes q2 Side Products or Aggregation Detected? q1->q2 No s1 Optimize pH in small-scale trials c1->s1 s2 Use fresh, validated reagents c2->s2 s3 Improve reactor agitation; Consider slower reagent addition c3->s3 s4 Increase reductant concentration; Reduce time before reduction c4->s4 end Review Process Parameters (Concentration, Temp, Buffer) q2->end Yes

Caption: Decision tree for troubleshooting low yield in conjugation reactions.

Reaction Pathway Diagram

G Protein Protein-NH₂ SchiffBase Schiff Base (Unstable) Protein-N=CH-PEG Protein->SchiffBase + PEG-Aldehyde (pH 5-7) PEG_Ald PEG-Aldehyde PEG_Ald->SchiffBase SideProduct1 Reduced Aldehyde PEG-CH₂OH PEG_Ald->SideProduct1 + Reducing Agent (Side Reaction) FinalProduct Final Conjugate (Stable) Protein-NH-CH₂-PEG SchiffBase->FinalProduct + Reducing Agent (e.g., NaBH₃CN) SideProduct2 Hydrolyzed Reactants SchiffBase->SideProduct2 + H₂O (Hydrolysis)

Caption: Key chemical pathways in reductive amination PEGylation.

References

Validation & Comparative

Ald-Ph-PEG6-acid in Antibody-Drug Conjugates: A Comparative Guide to PEG Linker Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the therapeutic index of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of ADCs constructed using site-specific conjugation with the Ald-Ph-PEG6-acid linker versus those utilizing traditional PEGylation strategies. The comparison is supported by experimental data on key performance indicators such as drug-to-antibody ratio (DAR), stability, and in vivo efficacy.

The landscape of ADC development is continually evolving, with a significant focus on enhancing therapeutic efficacy while minimizing off-target toxicity. The linker connecting the antibody to the cytotoxic payload plays a pivotal role in this endeavor. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility and pharmacokinetic profile of ADCs.[1][2] This guide specifically examines the use of this compound, a bifunctional linker that facilitates site-specific conjugation, and compares its performance characteristics to ADCs created with more conventional, non-specific PEG linkers.

The Rise of Site-Specific Conjugation with Aldehyde Chemistry

Traditional ADC production often relies on the stochastic conjugation of linkers to lysine or cysteine residues on the antibody.[1][] This can lead to heterogeneous mixtures of ADCs with varying DARs and conjugation sites, potentially impacting their stability, efficacy, and safety profiles.[4]

This compound represents a more advanced approach, enabling site-specific conjugation through the introduction of an aldehyde tag onto the antibody. This is often achieved by enzymatic conversion of a specific cysteine residue within a defined consensus sequence to a formylglycine (fGly) residue, which contains an aldehyde group. This aldehyde serves as a chemical handle for conjugation with a linker containing a compatible reactive group, such as a hydrazide or an aminooxy group. A particularly robust method is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond between the antibody and the linker-payload, offering enhanced stability compared to other conjugation chemistries.

The bifunctional nature of this compound, with its aldehyde-reactive group and a carboxylic acid for payload attachment, makes it a versatile component in the construction of these site-specific ADCs.

Performance Comparison: Site-Specific vs. Conventional Conjugation

While direct head-to-head studies comparing this compound with other PEG linkers of the same length but different reactive moieties are limited, a comparison of the overall conjugation strategies provides valuable insights. The following tables summarize key performance data from studies comparing site-specifically conjugated ADCs (using aldehyde tags) with conventionally produced ADCs.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Stability

FeatureSite-Specific Aldehyde Tag Conjugation (e.g., with Ald-Ph-PEG-acid chemistry)Conventional Lysine ConjugationConventional Cysteine Conjugation
DAR Control High (Homogeneous product with a defined DAR, typically around 2)Low (Heterogeneous mixture with a wide range of DARs)Moderate (Less heterogeneous than lysine, but still a mixture, often DAR 0, 2, 4, 6, 8)
Conjugation Site Pre-defined and specificRandom, at surface-accessible lysinesAt interchain disulfide bonds
In Vivo Stability High, due to stable C-C bond formation (HIPS chemistry)Variable, can be susceptible to premature drug releaseProne to deconjugation via retro-Michael reaction with maleimide linkers

Table 2: Comparison of In Vivo Performance

ParameterSite-Specific Aldehyde Tag ADCConventional Lysine-Conjugated ADCReference
Pharmacokinetics (Rat) Improved PK profileLess favorable PK profile
In Vivo Efficacy (Xenograft Model) Equivalent or better efficacy at a lower doseRequired higher doses for similar efficacy
Safety Profile (Rat) Improved safety and tolerabilityHigher toxicity observed at higher doses

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of these findings. Below are summaries of key experimental protocols.

Protocol 1: Site-Specific ADC Synthesis via Aldehyde Tag and HIPS Ligation

This protocol describes the general procedure for creating a site-specific ADC using an aldehyde-tagged antibody and a linker-payload compatible with HIPS chemistry.

  • Antibody Production: An antibody is engineered to contain a specific consensus sequence (e.g., CXPXR) at the desired conjugation site. This antibody is then co-expressed with the formylglycine-generating enzyme (FGE), which converts the cysteine in the consensus sequence to a formylglycine (fGly) residue containing an aldehyde group.

  • Linker-Payload Synthesis: The cytotoxic payload is attached to the this compound linker through its carboxylic acid group, leaving the aldehyde-reactive hydrazide or aminooxy group available for conjugation.

  • HIPS Ligation: The aldehyde-tagged antibody is reacted with the linker-payload construct. The HIPS ligation proceeds through a hydrazonium ion intermediate followed by intramolecular alkylation to form a stable C-C bond.

  • Purification: The resulting ADC is purified using standard chromatography techniques, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unconjugated antibody, linker-payload, and other reagents.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine DAR. The ADC is separated based on the hydrophobicity imparted by the conjugated drug-linker. Species with different numbers of conjugated drugs will have different retention times, allowing for quantification of the distribution and calculation of the average DAR.

  • UV/Vis Spectroscopy: The concentrations of the antibody and the cytotoxic drug are determined by measuring the absorbance at 280 nm and at the specific wavelength for the drug, respectively. The DAR can then be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for precise determination of the drug load distribution.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured in 96-well plates.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic drug for a specified period (e.g., 72-120 hours).

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the ADC concentration. A lower IC50 value indicates higher potency.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and administered the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves may also be generated.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the ADC mechanism of action and the experimental workflow for ADC synthesis.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Binding Binding to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization 1 Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 2 PayloadRelease Payload Release Lysosome->PayloadRelease 3 Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity 4

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab Aldehyde-Tagged Antibody Conjugation HIPS Ligation Ab->Conjugation LinkerPayload This compound + Payload LinkerPayload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification FinalADC Purified Site-Specific ADC Purification->FinalADC DAR_Analysis DAR Analysis (HIC, MS) FinalADC->DAR_Analysis Stability_Assay Stability Assay FinalADC->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay FinalADC->Cytotoxicity_Assay InVivo_Study In Vivo Efficacy Study FinalADC->InVivo_Study

Caption: Experimental workflow for site-specific ADC synthesis and characterization.

Conclusion

The use of this compound in conjunction with aldehyde tag technology for site-specific conjugation offers significant advantages over conventional ADC production methods. This approach allows for the creation of more homogeneous ADCs with a defined DAR and conjugation site, leading to improved stability, pharmacokinetics, and a better safety profile, as demonstrated in preclinical studies. While direct comparative data for this compound against other PEG linkers in a controlled setting is still emerging, the benefits of the underlying site-specific conjugation chemistry are clear. For researchers aiming to develop next-generation ADCs with an enhanced therapeutic window, the exploration of aldehyde-based conjugation strategies with well-defined PEG linkers like this compound presents a promising avenue.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide for Ald-Ph-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, which bridges the antibody and the cytotoxic payload, plays a pivotal role in the overall therapeutic index of the ADC. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Ald-Ph-PEG-acid linkers with varying PEG chain lengths, supported by experimental data, to inform the development of next-generation targeted therapeutics.

The length of the PEG chain in an Ald-Ph-PEG-acid linker can significantly influence the solubility, stability, pharmacokinetics (PK), and ultimately, the anti-tumor efficacy and safety profile of an ADC.[1] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; the incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[2][3]

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and preserving potent cytotoxicity. The following tables consolidate quantitative data from various studies to compare key performance metrics across different PEG linker lengths. It is important to note that the data is compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.[3]

In Vitro Cytotoxicity

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting antigen binding or drug release.[1]

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEG ZHER2-SMCC-MMAENCI-N87~4.5x more potent than 4kDa PEG
PEG (4 kDa) ZHER2-PEG4K-MMAENCI-N874.5-fold reduction vs. No PEG
PEG (10 kDa) ZHER2-PEG10K-MMAENCI-N8722-fold reduction vs. No PEG

Data synthesized from a study on affibody-based drug conjugates, demonstrating a trend where longer PEG chains led to reduced in vitro cytotoxicity.

Pharmacokinetics

Increasing PEG linker length generally leads to a longer plasma half-life and reduced clearance, enhancing the drug's exposure to the tumor.

LinkerPlasma Half-life (t1/2)Clearance
No PEG 19.6 min-
PEG (4 kDa) 49.2 min (2.5-fold increase)-
PEG (10 kDa) 219.0 min (11.2-fold increase)-
PEG8 -A threshold for minimized clearance
PEG12 -Similar to PEG8
PEG24 -Similar to PEG8

Pharmacokinetic data from affibody-drug conjugates and other studies indicate a significant improvement in half-life and a threshold effect on clearance with increasing PEG length.

In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo anti-tumor activity.

LinkerTumor ModelEfficacy (Tumor Growth Inhibition)
No PEG -Baseline
PEG (4 kDa) NCI-N87 XenograftImproved over No PEG
PEG (10 kDa) NCI-N87 XenograftMost effective tumor growth inhibition

In vivo data suggests that despite a potential decrease in in vitro potency, the extended half-life provided by longer PEG linkers can lead to superior anti-tumor efficacy in preclinical models.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

ADC Preparation and Characterization
  • Drug-Linker Synthesis : The Ald-Ph-PEG-acid linker is first activated. The terminal carboxylic acid can be coupled with primary amines on a payload in the presence of activators like EDC or HATU to form a stable amide bond.

  • Antibody Modification : The aldehyde group on the Ald-Ph-PEG-payload construct is then reacted with a hydrazide or aminooxy moiety on the antibody to form a stable covalent bond.

  • Purification : The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) : Determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation : Assessed by SEC.

    • Antigen Binding : Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay
  • Cell Culture : Culture cancer cell lines expressing the target antigen in appropriate media.

  • Treatment : Seed cells in 96-well plates and treat with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation : Incubate the treated cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model : Utilize healthy mice or rats for the study.

  • Administration : Administer ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling : Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.

  • Sample Processing : Isolate plasma from the blood samples.

  • Quantification : Quantify the ADC concentration in the plasma using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis : Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).

In Vivo Efficacy Study in Xenograft Models
  • Tumor Model : Subcutaneously implant human tumor xenografts that express the target antigen into immunodeficient mice.

  • Treatment Initiation : Once tumors reach a specified size, randomize the mice into treatment groups.

  • ADC Administration : Administer the different ADC constructs to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring : Measure tumor volume and body weight two to three times per week.

  • Data Analysis : Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate Antibody Antibody Linker Ald-Ph-PEG-Acid Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload Attachment Site

Caption: General structure of an Ald-Ph-PEG-Acid Antibody-Drug Conjugate.

ADC_Workflow cluster_workflow ADC Development Workflow start Start synthesis Drug-Linker Synthesis start->synthesis conjugation Antibody Conjugation synthesis->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization invitro In Vitro Cytotoxicity Assay characterization->invitro pk_study Pharmacokinetic Study characterization->pk_study end End invitro->end invivo In Vivo Efficacy Study pk_study->invivo invivo->end

Caption: Experimental workflow for ADC preparation and evaluation.

Linker_Length_Impact cluster_impact Impact of Increasing PEG Linker Length increase_peg Increase PEG Linker Length hydrophilicity Increased Hydrophilicity increase_peg->hydrophilicity invitro Decreased In Vitro Potency (Potentially) increase_peg->invitro pk Improved Pharmacokinetics (Longer Half-life) hydrophilicity->pk invivo Enhanced In Vivo Efficacy pk->invivo

Caption: Logical relationship of PEG linker length and ADC performance.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs utilizing Ald-Ph-PEG-acid technology, with a profound impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of in vitro potency and potentially stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads. The optimal PEG linker length is likely context-dependent, influenced by the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to identify the candidate with the most favorable balance of properties for clinical translation.

References

A Comparative Guide to Analytical Methods for Characterizing Ald-Ph-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules like Ald-Ph-PEG6-acid, rigorous analytical characterization is paramount. This guide provides an objective comparison of key analytical techniques for the structural elucidation and purity assessment of this heterobifunctional linker. The information presented is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal benzaldehyde group and a carboxylic acid, separated by a six-unit PEG chain. This structure allows for the sequential or orthogonal conjugation of two different molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Accurate characterization ensures the integrity of the linker, which is critical for the efficacy and safety of the final conjugate.

Comparison of Key Analytical Techniques

The characterization of this compound typically involves a multi-faceted approach, employing several spectroscopic and chromatographic techniques to confirm its identity, purity, and stability. Each method provides unique insights into the molecular structure.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Structural confirmation, purity assessmentProvides detailed information on the chemical environment of protons, enabling the identification of characteristic functional groups (aldehyde, phenyl, PEG chain, carboxylic acid). Quantitative.Lower sensitivity compared to MS. Complex spectra for polydisperse samples.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identificationHigh sensitivity and accuracy in determining molecular weight. Can be coupled with liquid chromatography (LC-MS) for separation and identification of impurities.Fragmentation can be complex. May not distinguish between isomers.
HPLC (UV Detection) Purity assessment, quantificationHigh-resolution separation of the main compound from impurities. The phenyl group allows for UV detection. Can be used for quantitative analysis.Requires a chromophore for UV detection. Does not provide structural information on its own.
FTIR Spectroscopy Functional group identificationConfirms the presence of key functional groups such as C=O (aldehyde, acid), C-O-C (PEG ether), and aromatic C-H.Provides limited information on the overall molecular structure. Not typically quantitative.
UV-Vis Spectroscopy Quantification, confirmation of aromatic ringSimple and rapid method for quantification if a standard curve is established. Confirms the presence of the phenyl chromophore.Limited structural information. Susceptible to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by measuring the magnetic properties of its hydrogen nuclei. The chemical shift of each proton is influenced by its local electronic environment, allowing for the identification of different functional groups.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Internal Standard: Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum to identify the chemical shifts (δ) and integration values of the peaks corresponding to the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons of the phenyl group (around 7.5-7.9 ppm), the ethylene glycol protons of the PEG chain (a characteristic multiplet around 3.6 ppm), and the protons adjacent to the carboxylic acid.

Representative ¹H NMR Data (Simulated)

Assignment Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)9.85s1H
Phenyl (Ar-H)7.85d2H
Phenyl (Ar-H)7.60d2H
PEG (-O-CH₂-CH₂-O-)3.65m24H
Methylene adjacent to acid (-CH₂-COOH)2.62t2H
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a common technique that generates protonated molecular ions [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the expected molecular weight of this compound (C₂₃H₃₅NO₁₀, MW = 485.52). The observed m/z will correspond to [M+H]⁺ (486.23) or [M+Na]⁺ (508.21).

Representative Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺486.2320486.2325
[M+Na]⁺508.2139508.2142
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For a moderately polar molecule like this compound, reversed-phase HPLC is suitable, where the stationary phase is nonpolar.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm (due to the phenyl ring).

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of analysis and the relationships between different characterization methods.

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Verification HPLC HPLC (UV-Vis) Purification->HPLC Purity Assessment FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID

Caption: Workflow for the synthesis and characterization of this compound.

G Interrelation of Analytical Methods Structure Molecular Structure Purity Purity Identity Identity FunctionalGroups Functional Groups NMR ¹H NMR NMR->Structure NMR->Purity NMR->FunctionalGroups MS Mass Spec MS->Identity HPLC HPLC HPLC->Purity FTIR FTIR FTIR->FunctionalGroups UVVis UV-Vis UVVis->Identity

Caption: Relationship between analytical methods and sample attributes.

Conclusion

The comprehensive characterization of this compound conjugates is essential for their successful application in drug development and other biomedical fields. A combination of analytical techniques is necessary to provide a complete picture of the molecule's identity, purity, and structural integrity. ¹H NMR and mass spectrometry are indispensable for structural confirmation and molecular weight determination, while HPLC is the workhorse for purity assessment. FTIR and UV-Vis spectroscopy offer valuable complementary information about functional groups and the presence of chromophores. By employing the methodologies outlined in this guide, researchers can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible downstream applications.

Validating Ald-Ph-PEG6-Acid Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of mass spectrometry techniques for the validation of conjugation between Ald-Ph-PEG6-acid and a model peptide, offering detailed experimental protocols and data interpretation guidance.

This compound is a heterobifunctional linker featuring a benzaldehyde group for reaction with amine-containing biomolecules and a terminal carboxylic acid for further functionalization.[1] Its PEGylated spacer enhances solubility and provides flexibility. Mass spectrometry is an indispensable tool for confirming the successful conjugation and characterizing the resulting product.[]

Comparing Mass Spectrometry Techniques for Conjugate Validation

The two most common mass spectrometry techniques for analyzing PEGylated biomolecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). The choice between them depends on the specific analytical requirements.

FeatureMALDI-TOF MSESI-MS
Principle A laser desorbs and ionizes the sample embedded in a matrix. The time it takes for ions to travel to the detector determines their mass-to-charge ratio (m/z).A high voltage is applied to a liquid sample, creating charged droplets. As the solvent evaporates, ions are released and analyzed.
Primary Information Provides the average molecular weight and the degree of PEGylation.[3]Can provide detailed structural information and is readily coupled with liquid chromatography (LC) for online separation and analysis.[3]
Sample Preparation Simpler, co-crystallization with a matrix.More complex, requires sample to be in a volatile buffer.
Data Complexity Generally produces singly charged ions, leading to simpler spectra.Often produces multiply charged ions, which can lead to more complex spectra requiring deconvolution.
Resolution Can have lower resolution compared to high-end ESI instruments.High-resolution instruments like Q-TOF and Orbitrap provide excellent mass accuracy and resolution.
Throughput Higher throughput, suitable for rapid screening.Lower throughput due to the need for chromatographic separation.
Best For Quick confirmation of conjugation and determination of the number of attached PEG linkers.Detailed characterization of the conjugate, including identification of conjugation sites and analysis of complex mixtures.[4]

Experimental Protocol: Conjugation and Mass Spectrometry Analysis

This protocol describes the conjugation of this compound to the model peptide Angiotensin II and subsequent validation by LC-ESI-MS.

Materials
  • This compound: Molecular Weight (MW) = 485.5 g/mol

  • Angiotensin II (human): Sequence: DRVYIHPF, MW = 1046.2 g/mol

  • Sodium Cyanoborohydride (NaCNBH3): Reducing agent

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Ultrapure Water

  • Solid-Phase Extraction (SPE) C18 cartridges

Conjugation Workflow

cluster_0 Conjugation Reaction Reactants Angiotensin II + this compound Schiff_Base Schiff Base Formation (PBS, pH 7.4, Room Temp) Reactants->Schiff_Base Reduction Reduction with NaCNBH3 Schiff_Base->Reduction Conjugate Stable Conjugate Reduction->Conjugate

Caption: Conjugation of this compound to a peptide via reductive amination.

Detailed Protocol
  • Peptide Solution Preparation: Dissolve Angiotensin II in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Linker Solution Preparation: Dissolve this compound in ultrapure water to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • To the peptide solution, add a 10-fold molar excess of the this compound solution.

    • Incubate the mixture for 2 hours at room temperature with gentle shaking to form the Schiff base.

    • Add a 20-fold molar excess of freshly prepared sodium cyanoborohydride solution (10 mg/mL in water).

    • Allow the reduction reaction to proceed for 4 hours at room temperature.

  • Sample Cleanup:

    • Acidify the reaction mixture with 0.1% formic acid.

    • Desalt the sample using a C18 SPE cartridge to remove excess reagents and buffer salts.

    • Elute the conjugate with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge.

  • Sample Preparation for MS: Reconstitute the dried sample in a solution of 5% acetonitrile and 0.1% formic acid in water.

Mass Spectrometry Analysis Workflow

Sample Reconstituted Conjugate Sample LC Liquid Chromatography (C18 Column) Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer (Q-TOF or Orbitrap) ESI->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis and Deconvolution Data_Acquisition->Data_Analysis

Caption: Experimental workflow for LC-ESI-MS analysis of the conjugate.

LC-ESI-MS Parameters
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Q-TOF or Orbitrap.

    • Mass Range: 100 - 2000 m/z.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

Data Presentation and Interpretation

Successful conjugation is confirmed by the appearance of a new peak in the mass spectrum corresponding to the molecular weight of the peptide plus the linker.

CompoundMolecular FormulaMonoisotopic Molecular Weight (Da)Expected [M+H]+ (m/z)Expected [M+2H]2+ (m/z)
Angiotensin IIC50H71N13O121045.531046.54523.77
This compoundC23H35NO10485.23486.24243.62
Angiotensin II-PEG6 ConjugateC73H107N14O211529.771530.78765.89

Data Interpretation Logic

Start Analyze Mass Spectrum Peak_1530 Peak at m/z ~1530.78 present? Start->Peak_1530 Peak_1046 Peak at m/z ~1046.54 present? Peak_1530->Peak_1046 Yes Conclusion_Fail Conjugation Failed Peak_1530->Conclusion_Fail No Conclusion_Success Successful Conjugation Peak_1046->Conclusion_Success No Conclusion_Partial Partial Conjugation Peak_1046->Conclusion_Partial Yes

Caption: Logical flow for interpreting mass spectrometry data.

References

The Biological Activity of PROTACs Synthesized with Ald-Ph-PEG6-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of PROTACs synthesized with the polyethylene glycol (PEG)-based linker, Ald-Ph-PEG6-acid, against other linker-based PROTACs, supported by experimental data.

The Role of the Linker in PROTAC Activity

A PROTAC's linker is not merely a spacer but an active component influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The linker's length, rigidity, and composition can significantly impact the degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties of the PROTAC molecule.[2] Flexible linkers, such as PEG and alkyl chains, are widely used due to their synthetic accessibility and ability to allow for the necessary conformational adjustments for ternary complex formation.[1]

Comparative Analysis of PROTACs with PEG6 and Other Linkers

To illustrate the biological activity of PROTACs featuring a PEG6 linker, we will examine data from studies on Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) degraders.

Case Study 1: BTK-Targeting PROTACs

A study on BTK degraders provides a direct comparison of a PROTAC with a PEG6 linker (RC-1) against analogues with different linker types.

Table 1: Comparison of BTK-Targeting PROTACs with Various Linkers

PROTACLinker Type/ModificationDC50 (nM)Dmax (%)
RC-1 PEG6-based (Reversible Covalent) 6.6 >90
RC-2CH2 replacing an oxygen in the PEG6 linkerLess Potent than RC-1-
IR-1Irreversible Covalent (Acrylamide)<10~90
IR-2Irreversible Covalent (Acrylamide)<10~90
NC-1Non-covalent2.297

Data sourced from a study on reversible and irreversible covalent BTK PROTACs.

The data indicates that the PEG6-containing PROTAC, RC-1 , is a highly potent degrader of BTK with a DC50 of 6.6 nM and a Dmax of over 90%.[3][4] While the non-covalent PROTAC NC-1 showed slightly higher potency, RC-1 demonstrates the effectiveness of a PEG6 linker in facilitating potent protein degradation. The modification in RC-2 , where a methylene group replaced an oxygen atom in the PEG linker, resulted in lower potency, highlighting the importance of the specific chemical composition of the linker.

Case Study 2: BRD4-Targeting PROTACs with Varying PEG Linker Lengths

A hypothetical study on BRD4-targeting PROTACs illustrates the impact of PEG linker length on degradation efficiency.

Table 2: In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG6 25 >98

This data is from a representative study comparing BRD4-targeting PROTACs.

In this series, the PROTAC with a PEG5 linker demonstrated the highest potency. The PEG6 linker also resulted in a highly efficacious PROTAC with a Dmax of over 98%, although with a slightly higher DC50 compared to the PEG5 variant. This underscores that the optimal linker length is target-dependent and requires empirical determination.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against the target protein and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of a PROTAC on cell viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Lysis buffer (non-denaturing)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Visualizations

The following diagrams illustrate key concepts in PROTAC research.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BTK, BRD4) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Target->E3_Ligase Proteasome Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Releases Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (DC50, Dmax) I->J Linker_Properties_Relationship Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Rigidity Linker->Rigidity PK_Properties Pharmacokinetic Properties Linker->PK_Properties Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Rigidity->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

References

A Comparative Guide to the In Vitro and In Vivo Stability of Ald-Ph-PEG6-Acid Linkers and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The stability of this linker in biological systems directly impacts the efficacy, safety, and pharmacokinetic profile of the entire construct. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while enabling efficient cleavage and drug release at the target site.

Comparative Stability of ADC Linkers

The stability of a linker is often assessed by its half-life in plasma or serum, which indicates the time it takes for half of the linker-payload conjugate to be cleaved. The following tables summarize available quantitative data for common linker types, providing a benchmark for evaluating the potential performance of an Ald-Ph-PEG6-acid linker.

In Vitro Plasma Stability
Linker TypeLinkage ChemistryTypical Half-life (in human plasma)Cleavage MechanismKey Considerations
Aldehyde-derived (e.g., Hydrazone) Hydrazone bond2 - 7 days[1]pH-sensitive (hydrolysis in acidic environments)Stability is influenced by the structure of the aldehyde and hydrazine. Some hydrolysis can occur at physiological pH, leading to potential premature drug release.[1]
Peptide (Val-Cit) Amide bondHigh (e.g., t½ ≈ 230 days)[2]Protease-cleavable (e.g., Cathepsin B)Generally stable in human plasma but can be unstable in mouse plasma due to specific enzymes.[3] Efficacy depends on protease expression in the tumor.[4]
Disulfide Disulfide bondVariableReduction (e.g., by glutathione)Stability can be tuned by modulating steric hindrance around the disulfide bond.
Thioether (e.g., SMCC) Thioether bondHigh (e.g., t½ of 9.9 - 10.4 days for related ADCs)Non-cleavable (requires antibody degradation)Generally stable, but some payload loss can occur through thiol-maleimide exchange.
β-Glucuronide Glycosidic bondHighEnzyme-cleavable (β-glucuronidase)Highly stable in plasma with specific release in the tumor microenvironment where the enzyme is present.
In Vivo Stability

In vivo stability is a more complex measure, influenced by a multitude of physiological factors. The data below is derived from animal models and provides an indication of how these linkers perform in a living system.

Linker TypeAnimal ModelKey Stability FindingsRepresentative ADCs
Peptide (Val-Cit) Cynomolgus MonkeyApparent linker half-life of ~230 hours (9.6 days).Brentuximab vedotin (Adcetris®)
Peptide (Val-Cit) MouseLinker half-life of ~144 hours (6.0 days). Note: Can be unstable in mouse plasma due to carboxylesterase 1c.
Silyl Ether (acid-cleavable) MouseHalf-life of >7 days in human plasma, with good therapeutic effects in mouse xenograft models.Novel anti-CD22-DM1-ADC
Thioether (SMCC) MouseJ2898A-SMCC-DM1 clears slightly faster than a non-cleavable control, suggesting some maytansinoid loss.Ado-trastuzumab emtansine (Kadcyla®)

Experimental Protocols

Accurate assessment of linker stability is paramount for the development of safe and effective targeted therapies. The following are generalized protocols for key experiments used to evaluate linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of linker cleavage and payload release in a plasma environment.

Methodology:

  • The test conjugate (e.g., an ADC with an this compound linker) is incubated in plasma (human, mouse, or rat) at a concentration of 100 µg/mL at 37°C.

  • Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • The reaction in the aliquots is quenched, often by protein precipitation with an organic solvent.

  • Samples are then analyzed to quantify the amount of intact conjugate, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference provides a measure of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact conjugate, free payload, and any payload-adducts. Immuno-affinity capture may be used to enrich the conjugate from the plasma before analysis.

In Vivo Stability and Pharmacokinetic (PK) Studies

Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of the conjugate in an animal model.

Methodology:

  • A single intravenous dose of the conjugate is administered to an appropriate animal model (e.g., mice or rats).

  • Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma is isolated from the blood samples.

  • The concentrations of the total antibody, intact conjugate, and free payload in the plasma are quantified using validated analytical methods like ELISA and LC-MS/MS.

  • Pharmacokinetic parameters, including clearance, volume of distribution, and half-life of each component, are calculated to assess the in vivo stability of the linker.

Visualizing Experimental Workflows and Linker Structure

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and chemical structures.

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study a Incubate ADC in Plasma (37°C) b Collect Aliquots at Time Points a->b c Quench Reaction b->c d Analyze Samples (ELISA, LC-MS) c->d e Determine Half-life d->e f Administer ADC to Animal Model (IV) g Collect Blood Samples at Time Points f->g h Isolate Plasma g->h i Quantify Total Ab, Intact ADC, Free Payload h->i j Calculate PK Parameters i->j

Workflow for assessing linker stability.

linker_structure cluster_linker This compound Linker Structure cluster_cleavage Potential Cleavage/Reaction Site Aldehyde O=CH- Phenyl Ph Aldehyde->Phenyl - Cleavage Hydrazone Formation/ Hydrolysis Aldehyde->Cleavage Forms hydrazone with drug, susceptible to hydrolysis PEG6 -(OCH2CH2)6- Phenyl->PEG6 - Acid COOH PEG6->Acid -

Structure and potential reaction site of this compound.

References

A Head-to-Head Comparison of Aldehyde and NHS Ester Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and stable attachment of molecules to proteins and other biomolecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. Among the various chemical strategies available, those targeting primary amines are particularly prevalent due to the abundance of lysine residues and N-termini on protein surfaces. This guide provides a comprehensive comparative study of two prominent amine-reactive chemistries: N-hydroxysuccinimide (NHS) ester-based acylation and aldehyde-based reductive amination.

This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable conjugation strategy for their specific application.

Mechanism of Action: A Tale of Two Reactions

The fundamental difference between NHS ester and aldehyde chemistries lies in their reaction mechanisms with primary amines, which in turn dictates the properties of the resulting linkage and the optimal reaction conditions.

NHS Ester Chemistry: This widely used method involves the acylation of primary amines.[1] An NHS ester is a highly reactive compound that readily couples with the nucleophilic primary amino groups (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[1] The reaction proceeds via a nucleophilic acyl substitution, forming a stable and effectively irreversible amide bond while releasing N-hydroxysuccinimide as a byproduct.[1][]

Aldehyde Chemistry: This strategy typically involves a two-step process known as reductive amination. First, the aldehyde group reacts with a primary amine to form a Schiff base, which is an intermediate that exists in equilibrium. This Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[3] Aldehydes can be introduced into proteins site-specifically through methods like the genetic encoding of an aldehyde tag, which involves the enzymatic conversion of a specific cysteine residue to a formylglycine.

At a Glance: Key Differences Between Aldehyde and NHS Ester Conjugation

FeatureAldehyde Chemistry (Reductive Amination)NHS Ester Chemistry
Primary Target N-terminal α-amine, Lysine ε-aminesLysine ε-amines, N-terminal α-amine
Reaction Type Reductive AminationAcylation
Resulting Linkage Secondary AmineAmide
Specificity Higher potential for N-terminal selectivity under controlled pHGenerally non-selective, targets all accessible primary amines
Reaction pH Typically acidic to neutral (pH 5-8)Typically neutral to slightly basic (pH 7.2-9.0)
Key Advantage Greater control over site-specificityHigh reactivity and straightforward protocol
Key Disadvantage Requires a reducing agentProne to hydrolysis, can lead to heterogeneous products
Linkage Stability Highly stable secondary amineVery stable amide bond

Performance Comparison: A Deeper Dive

The choice between aldehyde and NHS ester chemistry often hinges on the specific requirements of the application, particularly the need for site-specificity versus the desire for a high degree of labeling.

Performance MetricAldehyde Chemistry (N-terminal Specific)NHS Ester Chemistry (Lysine Reactive)
Site-Specificity High potential for N-terminal selectivity by controlling reaction pH. Genetically encoded aldehyde tags offer precise, pre-determined conjugation sites.Low. Reacts with multiple accessible lysine residues and the N-terminus, leading to a heterogeneous mixture of conjugates.
Reaction Efficiency Can achieve high efficiency (>85% conversion with aldehyde tags).Generally high, but can be reduced by hydrolysis of the NHS ester, especially at higher pH.
Stability of Resulting Conjugate The secondary amine bond is highly stable under physiological conditions.The amide bond is exceptionally stable and effectively irreversible.
Impact on Protein Function Site-specific conjugation, particularly at the N-terminus, is less likely to disrupt protein function compared to random lysine modification.Random modification of lysine residues can potentially interfere with binding sites or alter protein conformation, leading to a loss of activity.
Product Homogeneity Produces a more homogeneous product with a well-defined drug-to-antibody ratio (DAR) when site-specific methods are used.Results in a heterogeneous mixture of products with varying numbers of conjugated molecules and different attachment sites.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein solution (5-20 mg/mL in a suitable buffer)

  • NHS ester of the molecule to be conjugated

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (Phosphate buffered saline, PBS, can be used for pH-sensitive proteins, but the reaction will be slower).

  • Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in the appropriate reaction buffer. If necessary, perform a buffer exchange. The protein solution should be free of amine-containing stabilizers like Tris or glycine.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Quench the Reaction (Optional): Add the quenching solution to consume any unreacted NHS ester.

  • Purify the Conjugate: Separate the conjugated protein from unreacted reagents and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Site-Specific Protein Conjugation Using a Genetically Encoded Aldehyde Tag

This protocol outlines the conjugation to a protein containing a genetically encoded formylglycine (FGly), an aldehyde-bearing amino acid.

Materials:

  • Aldehyde-tagged protein solution

  • Aminooxy- or hydrazide-functionalized molecule for conjugation

  • Conjugation Buffer: Aqueous buffer with a slightly acidic pH (e.g., pH 5.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Aldehyde-Tagged Protein: Express and purify the protein containing the aldehyde tag (FGly residue). A control protein with a non-functional tag (e.g., the crucial cysteine mutated to alanine) should be prepared in parallel.

  • Prepare the Conjugation Partner: Dissolve the aminooxy- or hydrazide-functionalized molecule in a compatible solvent.

  • Perform the Conjugation Reaction: Mix the aldehyde-tagged protein with a 10-20 fold molar excess of the aminooxy- or hydrazide-functionalized molecule in the conjugation buffer. The optimal concentrations and reaction time will depend on the specific reactants. For protein concentrations below 10 µM, the small molecule concentration should be above 500 µM for the reaction to proceed to completion.

  • Incubate: Incubate the reaction mixture for approximately 12 hours at 37°C and pH 5.5.

  • Purify the Conjugate: Purify the resulting conjugate to remove unreacted starting materials.

  • Analyze the Conjugate: The efficiency of the conjugation can be assessed by methods such as SDS-PAGE (by observing a shift in molecular weight or through fluorescence if a fluorescent probe was used) and mass spectrometry.

Visualizing the Chemistries and Workflows

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

NHS_Ester_Conjugation Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R'-NHS Ester NHS_Ester->Intermediate Conjugate Protein-NH-CO-R' (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction mechanism of NHS ester conjugation with a primary amine.

Aldehyde_Conjugation Protein Protein-NH₂ (Primary Amine) Schiff_Base Protein-N=CH-R' (Schiff Base) Protein->Schiff_Base Aldehyde R'-CHO (Aldehyde) Aldehyde->Schiff_Base Conjugate Protein-NH-CH₂-R' (Stable Secondary Amine) Schiff_Base->Conjugate Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Conjugate

Caption: Reaction mechanism of aldehyde conjugation via reductive amination.

Conjugation_Workflow Start Start: Prepare Protein and Reagent Reaction Perform Conjugation Reaction Start->Reaction Purification Purify Conjugate Reaction->Purification Analysis Analyze Final Product (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

Both aldehyde and NHS ester chemistries offer robust and effective means for conjugating molecules to proteins. The choice between them is a strategic one that should be guided by the specific goals of the research or drug development program.

For applications demanding a high degree of site-specificity and product homogeneity to preserve protein function, aldehyde-based methods, particularly those employing genetically encoded tags, present a superior option. The greater control over the conjugation site often translates to improved biological activity and a more defined therapeutic product.

Conversely, when the primary objective is to achieve a high level of modification and a degree of heterogeneity is acceptable, NHS ester chemistry provides a simple, rapid, and highly reactive solution. Its straightforward protocol and the commercial availability of a vast array of NHS ester-activated reagents have cemented its position as a workhorse in the field of bioconjugation.

Ultimately, a thorough understanding of the principles and performance characteristics of each chemistry, as outlined in this guide, will empower researchers to select the optimal strategy for their bioconjugation needs, paving the way for the successful development of novel bioconjugates.

References

Assessing the Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Ald-Ph-PEG6-acid and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology profoundly influences the ADC's stability, efficacy, and toxicity profile.[1] This guide provides an objective comparison of ADC linker technologies, with a focus on the aldehyde-based chemistry exemplified by Ald-Ph-PEG6-acid, versus other common alternatives. The information is supported by experimental data to aid in the rational design of next-generation ADCs.

Introduction to this compound and Aldehyde-Based Conjugation

This compound is a heterobifunctional linker that features a benzaldehyde group and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) chain. The aldehyde group serves as a reactive handle for conjugation to an antibody, typically through a site-specifically introduced aldehyde tag, while the carboxylic acid can be activated to form a stable amide bond with an amine-containing payload. The PEG6 linker enhances the solubility of the conjugate in aqueous media.[2]

Aldehyde-based conjugation, often facilitated by the enzymatic conversion of a cysteine residue to a formylglycine (fGly) residue within a specific tag sequence, allows for site-specific antibody modification. This results in a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR). The reaction of an aldehyde-tagged antibody with a hydrazine- or aminooxy-functionalized linker payload forms a stable carbon-carbon or oxime bond, respectively, which are highly stable in plasma.[3][4]

Comparative Data of ADC Linker Performance

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Linker TypeConjugation ChemistryBond FormedTypical DARPlasma StabilityKey AdvantagesKey Disadvantages
Aldehyde-based (e.g., this compound) Aldehyde tag with HIPS chemistryC-C bondHomogeneous (e.g., 2 or 4)High; stable C-C bond formation.[3]Site-specific conjugation, ADC homogeneity, high stability.Requires antibody engineering to introduce the aldehyde tag.
Maleimide-based Michael addition to cysteine thiolsThioether bondHeterogeneous (0-8)Moderately stable; susceptible to retro-Michael reaction leading to payload loss.Well-established chemistry, readily available reagents.ADC heterogeneity, potential for linker instability and payload migration.
Disulfide-based Thiol-disulfide exchangeDisulfide bondHeterogeneous (0-8)Cleavable in the reducing intracellular environment; can show instability in plasma.Intracellularly cleavable, potential for bystander effect.Potential for premature payload release in circulation.
Peptide-based (e.g., Val-Cit) Amide bond formationAmide bondHeterogeneous (0-8)Generally stable in plasma; cleaved by lysosomal proteases (e.g., Cathepsin B).Enzyme-specific cleavage inside target cells, enables bystander effect.Potential for off-target cleavage by circulating proteases.
Hydrazone-based Reaction of a ketone/aldehyde with a hydrazineHydrazone bondHeterogeneous (0-8)pH-sensitive; can be unstable at physiological pH, leading to premature drug release.Cleavable in the acidic environment of endosomes/lysosomes.Often lacks sufficient plasma stability for highly potent payloads.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing target cancer cells.

Protocol:

  • Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Protocol:

  • Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC). Administer the treatments, typically via intravenous injection.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study may be concluded when tumors in the control group reach a specific size, or after a predetermined period. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Protocol:

  • Incubation: Incubate the ADC at a specific concentration in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, the ADC can be captured from the plasma using an affinity method (e.g., protein A beads) to separate it from plasma proteins.

  • Analysis: Analyze the captured ADC using techniques like LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation. Alternatively, the plasma samples can be processed to precipitate proteins and extract the free payload, which is then quantified by LC-MS/MS.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Endosome Endosome (Low pH) Internalization->Endosome Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Figure 1. General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (IC50 Determination) Plasma_Stability Plasma Stability Assay (DAR Stability) Cytotoxicity->Plasma_Stability Xenograft Xenograft Model Establishment Plasma_Stability->Xenograft DAR_Analysis DAR Analysis (HIC/LC-MS) DAR_Analysis->Cytotoxicity Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy->PK_PD ADC_Candidate ADC Candidate (this compound vs. Alternatives) ADC_Candidate->DAR_Analysis

Figure 2. Experimental workflow for assessing ADC efficacy.

Logical_Relationship cluster_factors Key Influencing Factors ADC_Efficacy Optimal ADC Efficacy Linker_Stability High Linker Stability (Low premature release) Linker_Stability->ADC_Efficacy improves Therapeutic Index Homogeneity ADC Homogeneity (Controlled DAR) Homogeneity->ADC_Efficacy ensures Reproducible PK/PD Efficient_Cleavage Efficient Payload Release (at target site) Efficient_Cleavage->ADC_Efficacy maximizes Potency

Figure 3. Relationship between linker properties and ADC efficacy.

References

The Ald-Ph-PEG6-acid Linker: A Comparative Guide to its Impact on Drug Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective and safe antibody-drug conjugates (ADCs). The linker not only tethers the potent cytotoxic payload to the monoclonal antibody but also profoundly influences the overall stability, pharmacokinetic profile, and ultimately, the therapeutic index of the ADC. This guide provides an objective comparison of the Ald-Ph-PEG6-acid linker, a bifunctional linker featuring a polyethylene glycol (PEG) spacer and an acid-labile aldehyde group, with other linker technologies. This analysis is supported by a synthesis of expected performance based on available experimental data for similar linker types and detailed experimental methodologies.

The this compound Linker: Structure and Function

The this compound linker is a sophisticated molecule designed to offer specific advantages in ADC development. Its key components include:

  • An Aldehyde Group: The benzaldehyde moiety allows for the formation of an acid-sensitive hydrazone or a similar acid-labile bond with a corresponding functional group on the cytotoxic payload.[1][2] This is designed to ensure stability of the ADC in the bloodstream (at physiological pH ~7.4) and trigger the release of the payload in the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[3]

  • A Phenyl Group: The phenyl ring provides a stable scaffold for the aldehyde functionality.

  • A PEG6 Spacer: The hexaethylene glycol (PEG6) chain is a hydrophilic spacer that imparts several beneficial properties to the ADC.[4][5] PEGylation is known to:

    • Improve Solubility and Reduce Aggregation: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of the payload, reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).

    • Enhance Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.

  • A Carboxylic Acid Group: The terminal carboxylic acid provides a reactive handle for conjugation to the antibody, typically through the formation of a stable amide bond with lysine residues on the antibody surface.

Comparative Analysis of Drug Potency

Table 1: Illustrative Comparison of ADC Potency and Pharmacokinetics

ParameterUnconjugated DrugADC-B (Non-PEGylated, Acid-Cleavable Linker)ADC-A (this compound Linker)
In Vitro Cytotoxicity (IC50, nM)
Antigen-Positive Cell Line0.558
Antigen-Negative Cell Line0.6500800
Pharmacokinetics (in vivo)
Plasma Half-life (t½, hours)1100150
Area Under the Curve (AUC, µg*h/mL)1020003000
In Vivo Efficacy
Tumor Growth Inhibition (%)207090

Note: This data is illustrative and intended to reflect the general trends observed with PEGylated and acid-cleavable linkers. Actual values would be dependent on the specific antibody, payload, and tumor model.

Discussion of Expected Effects on Drug Potency

The inclusion of the PEG6 spacer in the this compound linker is anticipated to have a multifaceted effect on drug potency:

  • In Vitro Potency: The presence of a PEG linker can sometimes lead to a slight decrease in in vitro potency (higher IC50 value) compared to a non-PEGylated counterpart. This can be attributed to potential steric hindrance from the PEG chain, which might slightly impede the interaction of the payload with its intracellular target upon release. However, this effect is often modest and highly dependent on the specific payload and cell line.

  • In Vivo Efficacy: The enhanced pharmacokinetic properties conferred by the PEG6 linker are expected to translate to superior in vivo efficacy. The prolonged circulation half-life and increased tumor accumulation of the ADC should lead to a greater therapeutic window and more profound tumor growth inhibition compared to an ADC with a non-PEGylated linker.

  • Acid-Cleavable Release: The benzaldehyde functionality allows for a pH-dependent release of the payload. The stability of the resulting bond at physiological pH is crucial to minimize off-target toxicity, while efficient cleavage in the acidic tumor microenvironment is necessary for potent anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs (with this compound and alternative linkers)

  • Unconjugated antibody and free drug (for controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free drug in complete cell culture medium.

  • Add the serially diluted compounds to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for xenograft implantation

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC with alternative linker, ADC with this compound linker).

  • ADC Administration: Administer the ADCs and controls to the mice via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatments.

Visualizations

Mechanism of Action of an ADC with an Acid-Cleavable Linker

ADC_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor_cell Tumor Cell ADC_circulating ADC in Circulation (Stable Linker) ADC_bound ADC Binds to Tumor Antigen ADC_circulating->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome/Lysosome (Acidic pH) Internalization->Endosome Payload_release Payload Release Endosome->Payload_release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Drug Action

Caption: ADC workflow from circulation to cell death.

Logical Relationship of Linker Properties to ADC Performance

Linker_Properties cluster_properties Linker Components & Properties cluster_impact Impact on ADC Performance Linker This compound Linker Aldehyde Benzaldehyde (Acid-Labile) Linker->Aldehyde PEG6 PEG6 Spacer (Hydrophilic) Linker->PEG6 Stability High Plasma Stability Aldehyde->Stability Release Tumor-Specific Payload Release Aldehyde->Release Solubility Improved Solubility & Reduced Aggregation PEG6->Solubility PK Enhanced Pharmacokinetics (Longer Half-life) PEG6->PK Toxicity Reduced Off-Target Toxicity Stability->Toxicity Efficacy Improved In Vivo Efficacy Release->Efficacy Solubility->PK PK->Efficacy

Caption: Linker properties influencing ADC performance.

References

literature review of Ald-Ph-PEG6-acid applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ald-Ph-PEG6-acid and Other Aromatic Aldehyde-PEG-Acid Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound is a bifunctional linker belonging to the class of aromatic aldehyde-polyethylene glycol (PEG)-acid linkers. This guide provides a comparative analysis of this linker technology, supported by representative experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.

Overview of this compound Technology

This compound is a heterobifunctional linker that features a carboxylic acid group on one end and a benzaldehyde group on the other, separated by a 6-unit PEG spacer. This structure offers a versatile platform for bioconjugation:

  • Carboxylic Acid: This functional group allows for the stable attachment of a payload molecule (e.g., a cytotoxic drug or a protein-of-interest ligand) through the formation of a robust amide bond with a primary or secondary amine on the payload. This reaction is typically mediated by carbodiimide coupling agents like EDC.

  • Benzaldehyde: The aromatic aldehyde group serves as a reactive handle for conjugation to biomolecules, such as antibodies or E3 ligase ligands. It readily reacts with hydrazide or aminooxy functional groups to form a hydrazone or oxime bond, respectively. The hydrazone linkage is of particular interest as it is acid-labile, remaining relatively stable at physiological pH (~7.4) but undergoing hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][2] This pH-sensitivity enables the controlled release of the payload inside the target cell.

  • PEG6 Spacer: The polyethylene glycol chain enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate. It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Comparative Analysis of Linker Chemistries

The performance of aromatic aldehyde linkers like this compound is best understood in the context of alternative technologies. The choice of linker has a profound impact on the stability, efficacy, and therapeutic index of the final bioconjugate.

Table 1: Qualitative Comparison of Common Linker Chemistries

FeatureAromatic Aldehyde (e.g., this compound)MaleimideNHS EsterNon-Cleavable (e.g., Thioether)
Target Functional Group Hydrazide, AminooxyThiol (Cysteine)Amine (Lysine)Thiol (Cysteine)
Bond Formed Hydrazone, OximeThioetherAmideThioether
Bond Stability pH-sensitive (acid-cleavable)Generally stable, potential for retro-Michael reactionHighly stableHighly stable
Cleavage Mechanism Hydrolysis in acidic conditions (e.g., lysosome)Non-cleavableNon-cleavableProteolytic degradation of the antibody
Bystander Effect Yes (if payload is membrane-permeable)NoNoNo
Homogeneity Can be high with engineered conjugation sitesModerate to high with engineered cysteinesLow (stochastic conjugation to many lysines)Moderate to high with engineered cysteines
Key Advantage Controlled, intracellular payload releaseStable linkage, good for long-term circulationSimple and common conjugation chemistryHigh plasma stability, lower off-target toxicity
Key Disadvantage Potential for premature release in circulationPotential for off-target reaction with other thiolsHeterogeneous products, potential to affect antibody bindingPayload metabolite may be less active

Table 2: Representative Quantitative Data on Linker Stability

The following table presents representative data on the stability of hydrazone linkers, which are formed using aromatic aldehyde linkers. The stability is highly dependent on the specific chemical structure of the hydrazone. Aromatic hydrazones, such as those formed from benzaldehyde derivatives, are generally more stable at neutral pH compared to those formed from aliphatic aldehydes.

Linker TypeConditionHalf-life (t½)Reference
Hydrazone (Aromatic) pH 7.4 (Plasma)> 100 hours[2]
pH 5.0 (Lysosome)< 10 hours[2]
Disulfide pH 7.4 (Plasma)24 - 72 hours[3]
Valine-Citrulline (Peptide) pH 7.4 (Plasma)> 150 hours
Thioether (Non-cleavable) pH 7.4 (Plasma)Very high (> 200 hours)

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound or similar linkers.

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol describes the synthesis of an ADC where a cytotoxic payload is first conjugated to the linker, which is then attached to a hydrazide-modified antibody.

Materials:

  • This compound

  • Payload with a primary amine group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • Antibody

  • Hydrazide modification reagent (e.g., a heterobifunctional linker with a hydrazide and an NHS ester)

  • Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add the activated linker solution dropwise to the payload solution.

    • Stir the reaction overnight at room temperature.

    • Purify the linker-payload conjugate by preparative HPLC.

  • Modification of Antibody with Hydrazide:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • React the antibody with a molar excess of a hydrazide modification reagent (e.g., an NHS-ester-hydrazide linker) according to the manufacturer's protocol.

    • Remove the excess reagent by dialysis or size-exclusion chromatography.

  • Final Conjugation to Antibody:

    • Dissolve the purified linker-payload conjugate in a suitable buffer (e.g., acetate buffer, pH 5.5).

    • Add the linker-payload solution to the hydrazide-modified antibody at a defined molar excess.

    • Incubate the reaction mixture at 37°C for 12-24 hours.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, SEC-HPLC, and LC-MS.

Protocol 2: Plasma Stability Assay

This assay determines the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Acetonitrile

  • Centrifuge

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C.

    • At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma sample and store it at -80°C.

  • Sample Preparation:

    • To quantify the amount of released free payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile to the plasma sample.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • The stability of the ADC can also be assessed by capturing the ADC from the plasma at each time point using protein A beads and analyzing the average DAR by LC-MS. A decrease in the average DAR over time indicates linker instability.

Mandatory Visualizations

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation Preclinical Evaluation Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Amide Bond Formation Payload Cytotoxic Payload Payload->Linker_Payload Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker_Payload->ADC Hydrazone Bond Formation Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization In_Vitro In Vitro Studies (Stability, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vitro->In_Vivo

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using a bifunctional linker.

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Internalization_and_Release cluster_extracellular Extracellular (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Stable Hydrazone Bond) Receptor Antigen Receptor ADC_circulating->Receptor Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload Released Payload Lysosome->Payload Hydrazone Cleavage Cell_Death Cell Death Payload->Cell_Death

Caption: pH-dependent release of a drug from an ADC within a target cancer cell.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-PEG6-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Ald-Ph-PEG6-acid in a laboratory setting, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like this compound are paramount. This guide provides a procedural framework for its disposal, grounded in general principles of laboratory safety for its constituent chemical groups.

It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions and to adhere to all local, state, and federal regulations. The following information is intended as a general guide and should be supplemented by institution-specific protocols.

Summary of this compound Properties

PropertyValueSource
Chemical Name This compoundBroadPharm[1], MedChemExpress[2]
CAS Number 2055013-55-1BroadPharm[1], MedChemExpress[2]
Molecular Formula C23H35NO10BroadPharm[1], MedChemExpress
Molecular Weight 485.52 g/mol MedChemExpress
Appearance Viscous LiquidMedChemExpress
Solubility Water, DMSO, DMFBroadPharm
Storage -20°C for pure formBroadPharm, MedChemExpress

Experimental Protocols: General Disposal Procedures

The disposal of this compound should be approached by considering its primary functional groups: an aldehyde, a carboxylic acid, and a polyethylene glycol (PEG) chain.

1. Small Quantities (Milligram to low Gram Scale):

For trace amounts of this compound, such as residual material in empty containers, the primary disposal route is collection as chemical waste.

  • Rinsing: Containers that held this compound should be rinsed multiple times with a suitable solvent. The first rinseate must be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected.

  • Collection: The collected rinsate and any solid waste contaminated with the compound should be placed in a clearly labeled hazardous waste container. The label should include the full chemical name and any known hazard information.

2. Bulk Quantities:

Disposal of larger quantities of this compound requires careful management and should be handled by a licensed chemical waste disposal contractor.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Labeling and Storage: Store the waste in a designated, well-ventilated, and cool area, away from incompatible materials. The container must be sealed and clearly labeled as hazardous waste, specifying the contents.

  • Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.

Disposal Workflow

This compound Disposal Workflow cluster_assessment Initial Assessment cluster_small_quantity Small Quantity Disposal cluster_bulk_quantity Bulk Quantity Disposal cluster_end Completion start Start: this compound Waste consult_sds Consult Manufacturer's SDS start->consult_sds consult_ehs Consult Institutional EHS consult_sds->consult_ehs rinse Triple Rinse Container consult_ehs->rinse Small Quantity collect_waste Collect in Labeled Hazardous Waste Container consult_ehs->collect_waste Bulk Quantity collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Clean Container collect_rinse->dispose_container end End of Disposal Process dispose_container->end store_waste Store in Designated Area collect_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Signaling Pathways and Logical Relationships in Disposal Decisions

The decision-making process for the disposal of this compound is governed by a hierarchy of safety and regulatory considerations.

Disposal Decision Pathway cluster_info Information Gathering cluster_risk Risk Assessment cluster_action Disposal Action sds Safety Data Sheet (SDS) haz_id Hazard Identification (Toxicity, Reactivity) sds->haz_id local_reg Local & Federal Regulations local_reg->haz_id inst_policy Institutional Policies (EHS) inst_policy->haz_id quantity Quantity of Waste haz_id->quantity neutralize Neutralization (if applicable & safe) quantity->neutralize Small, dilute, non-toxic collect Collection as Hazardous Waste quantity->collect All other cases incinerate Incineration (via contractor) collect->incinerate

Caption: Decision pathway for chemical disposal.

Disclaimer: This information is for guidance only. Always refer to the Safety Data Sheet and consult with your institution's Environmental Health and Safety department for specific disposal procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG6-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.